molecular formula C11H11BrN2S2 B562572 5-Bromo Brassinin CAS No. 1076199-55-7

5-Bromo Brassinin

Cat. No.: B562572
CAS No.: 1076199-55-7
M. Wt: 315.247
InChI Key: SGIKNMBQDBAPSS-UHFFFAOYSA-N
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Description

5-Bromo Brassinin is a synthetic derivative of the natural product Brassinin, developed to enhance its bioactive properties. This compound has emerged as a significant tool in cancer immunology research due to its potent and targeted mechanism of action. It functions as a bioavailable inhibitor of indoleamine 2,3-dioxygenase (IDO), a pro-toleragenic enzyme that is overexpressed in many cancers and drives tumoral immune escape by suppressing local T-cell immunity . The key in vivo antitumor mechanism of this compound is directly attributed to this inhibition of IDO. Research has demonstrated that single-agent treatment with this compound can suppress the growth of highly aggressive melanoma tumors in mouse models. This antitumor response is lost in athymic mice and in IDO-null knockout mice, providing direct genetic evidence that the compound's efficacy is mediated through IDO inhibition and requires an active host T-cell immune response . Beyond its immunomodulatory role, Brassinin and its derivatives are also investigated for their direct antiproliferative effects on cancer cells. Studies suggest that the parent compound, Brassinin, can induce multiple forms of cell death, including apoptosis, autophagy, and paraptosis, in cancer cells such as chronic myelogenous leukemia. These effects are often mediated through the activation of critical signaling pathways like the MAPK pathway, leading to phosphorylation of JNK, ERK, and p38 . As a research chemical, this compound provides scientists with a valuable compound for exploring IDO-mediated immune tolerance, developing novel cancer immunotherapy strategies, and studying the multifaceted anticancer potential of indole phytoalexin derivatives.

Properties

IUPAC Name

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKNMBQDBAPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661825
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-55-7
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Potent Derivative of a Natural Phytoalexin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo Brassinin: Structure, Properties, and Therapeutic Potential

In the field of oncology and drug development, there is a continuous search for novel compounds that can overcome the limitations of current therapies. Natural products and their synthetic derivatives have long been a fertile source of such innovation. This compound is a synthetic derivative of brassinin, a phytoalexin naturally produced by cruciferous vegetables in response to stressors.[1][2] While brassinin itself exhibits noteworthy chemopreventive properties, the strategic addition of a bromine atom to the 5-position of its indole nucleus significantly enhances its biological activity and pharmacological profile.[2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, synthesis, mechanism of action as a potent immunomodulatory agent, and its promising applications in cancer therapy.

Physicochemical Properties and Characterization

The precise characterization of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Properties of this compound
PropertyValueSource(s)
IUPAC Name N-[(5-Bromo-1H-indol-3-yl)methyl]carbamodithioic acid methyl ester[4]
CAS Number 1076199-55-7[4][5][6]
Molecular Formula C₁₁H₁₁BrN₂S₂[4][5][6]
Molecular Weight 315.25 g/mol [5][6][7]
Appearance Off-white to light yellow crystalline solid (inferred)[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and Ethanol (inferred from parent structures)[8]
Storage Store at 4°C for long-term stability[4]
Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific spectral data is proprietary to manufacturers, standard characterization would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm connectivity and establish the precise location of the bromine atom on the indole ring.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass, verifying the molecular formula C₁₁H₁₁BrN₂S₂.

  • Infrared (IR) Spectroscopy: This technique helps identify key functional groups, such as the N-H stretch of the indole and the C=S bond of the dithiocarbamate group.

Chemical Structure of this compound

The structure of this compound features an indole core, which is a privileged scaffold in medicinal chemistry, functionalized at the 3-position with a methylcarbamodithioate side chain. The key modification from its parent compound is the bromine atom at the 5-position.

Caption: Chemical structure of this compound (C₁₁H₁₁BrN₂S₂).

Chemical Synthesis

This compound is produced synthetically. The synthesis of 5-bromo indole derivatives typically involves direct bromination of the indole core, followed by the installation of the side chain. The bromination step is critical, as the regioselectivity must be controlled to favor substitution at the C-5 position.

Exemplary Synthetic Protocol

This protocol is a representative methodology based on established organic chemistry principles for similar structures.[3][10]

Step 1: N-Protection of Indole-3-carboxaldehyde

  • Rationale: The indole nitrogen is nucleophilic and can interfere with subsequent reactions. Protecting it, for example as a Boc-carbamate, ensures that reactions occur at the desired positions.

  • Dissolve indole-3-carboxaldehyde in a suitable aprotic solvent (e.g., Dichloromethane).

  • Add Di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction and purify the product, N-Boc-indole-3-carboxaldehyde, by column chromatography.

Step 2: Bromination at the C-5 Position

  • Rationale: Electrophilic aromatic substitution on the protected indole is required. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

  • Dissolve the N-protected intermediate in a solvent such as Dichloromethane or Acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

  • Allow the reaction to proceed to completion (monitored by TLC).

  • Purify the resulting 5-bromo-N-Boc-indole-3-carboxaldehyde.

Step 3: Reductive Amination to Form the Amine

  • Rationale: The aldehyde must be converted to a primary amine to connect the dithiocarbamate side chain.

  • Dissolve the 5-bromo intermediate in Methanol.

  • Add ammonium acetate and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

  • Stir at room temperature until the aldehyde is fully converted to the amine.

  • Isolate the crude amine, which is often labile and used directly in the next step.

Step 4: Formation of the Dithiocarbamate

  • Rationale: This step constructs the key S-methyl dithiocarbamate toxophore.

  • Dissolve the crude amine from the previous step in a solvent mixture (e.g., Methanol/Dichloromethane).

  • Add carbon disulfide (CS₂) and a base (e.g., Triethylamine).

  • After stirring, add methyl iodide (CH₃I) to methylate the thiol intermediate.

  • Stir until the reaction is complete.

Step 5: Deprotection

  • Rationale: The final step is to remove the Boc protecting group from the indole nitrogen.

  • Treat the product from Step 4 with a strong acid, such as Trifluoroacetic acid (TFA), in Dichloromethane.

  • Once deprotection is complete, neutralize the reaction and purify the final product, this compound, typically by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

The primary therapeutic interest in this compound stems from its potent anticancer activity, which is largely attributed to its role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][11]

Target: Indoleamine 2,3-dioxygenase (IDO)

IDO is an immunosuppressive enzyme that is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.

The consequences of IDO activity in cancer are twofold:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of T-cells, which are critical for the anti-tumor immune response.

  • Kynurenine Accumulation: The metabolic byproducts, particularly kynurenine, act as signaling molecules that induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs), which further suppress the immune response.

By hijacking this pathway, tumors create a state of immune tolerance, allowing them to evade detection and destruction by the host's immune system.[1]

Mechanism of Inhibition

This compound acts as a bioavailable inhibitor of IDO.[1][3] By blocking the active site of the enzyme, it prevents the degradation of tryptophan. This action reverses the immunosuppressive tumor microenvironment:

  • Tryptophan levels are restored, allowing for the activation and proliferation of effector T-cells.

  • The production of immunosuppressive kynurenine is reduced.

  • The host's T-cell-mediated immunity against the tumor is re-established.[1]

Evidence for this mechanism is robust; the antitumor effect of this compound is lost in mice that genetically lack the IDO enzyme, directly proving that IDO inhibition is essential for its therapeutic action.[1]

IDO_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tryptophan L-Tryptophan (Essential Amino Acid) IDO IDO Enzyme (Overexpressed in Cancer) Tryptophan->IDO Catabolized by T_Cell Effector T-Cells Tryptophan->T_Cell Required for T-Cell Proliferation Kynurenine Kynurenine (Immunosuppressive Metabolite) IDO->Kynurenine Produces Immune_Escape Tumor Immune Escape Kynurenine->Immune_Escape Promotes Immune_Attack Tumor Immune Attack T_Cell->Immune_Attack Mediates Five_Br_Brassinin This compound Five_Br_Brassinin->IDO INHIBITS

Caption: Inhibition of the IDO pathway by this compound to reverse tumor immune escape.

Experimental Protocols for Biological Evaluation

To validate the activity of this compound, a series of in vitro and cell-based assays are essential.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme and calculate its IC₅₀ value.

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, and potassium phosphate buffer.

  • Procedure: a. Prepare a reaction mixture containing buffer, ascorbic acid, methylene blue, and catalase. b. Add the IDO1 enzyme to the mixture. c. Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. d. Initiate the reaction by adding L-tryptophan. e. Incubate at 37°C for a defined period (e.g., 60 minutes). f. Stop the reaction by adding trichloroacetic acid. g. Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. h. Centrifuge the plate to pellet precipitated protein. i. Transfer the supernatant to a new plate and add Ehrlich's reagent. j. Measure the absorbance at 490 nm, which corresponds to the kynurenine concentration.

  • Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Cancer Cell Viability Assay
  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

  • Cell Line: Use a relevant cancer cell line, such as B16-F10 melanoma, which is known to be sensitive to IDO inhibition.[3]

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. d. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. e. Read the absorbance at 570 nm.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow start Compound Synthesis & Purification step1 In Vitro Enzyme Assay (IDO1 Inhibition, IC₅₀) start->step1 step2 Cell-Based Assay (e.g., MTT on B16-F10 cells) step1->step2 Confirm cellular activity step3 Mechanism of Action Study (Kynurenine measurement in cell culture) step2->step3 Validate on-target effect step4 In Vivo Animal Model (e.g., MMTV-Neu mouse model) step3->step4 Evaluate in vivo efficacy end Lead Candidate for Preclinical Development step4->end

Caption: General workflow for the preclinical evaluation of this compound.

Applications in Drug Development and Future Outlook

This compound stands out as a promising candidate for cancer immunotherapy due to several key advantages:

  • Enhanced Pharmacological Profile: It exhibits slower clearance compared to its natural parent compound, brassinin, suggesting improved bioavailability and a more favorable dosing regimen.[3]

  • Validated In Vivo Efficacy: It has demonstrated significant antitumor activity, both as a single agent and in combination with conventional chemotherapy like paclitaxel, in preclinical animal models.[1][3]

  • Targeted Immunomodulation: As an IDO inhibitor, it represents a targeted approach to cancer therapy that leverages the body's own immune system, a cornerstone of modern oncology.

The development of IDO inhibitors has been an area of intense research. While early candidates faced challenges in clinical trials, the underlying biology remains a compelling target. This compound, derived from a natural phytoalexin scaffold, offers a distinct chemical structure that could lead to a new class of IDO inhibitors with improved efficacy and safety profiles. Future research should focus on detailed ADME/Tox studies, optimization of its formulation, and exploration of its efficacy in a broader range of cancer types, particularly those known to be immunologically "cold."

Conclusion

This compound is a potent, synthetically accessible indole alkaloid that builds upon the anticancer potential of the natural phytoalexin, brassinin. Its well-defined mechanism of action as an inhibitor of the critical immunosuppressive enzyme IDO provides a strong rationale for its development as a cancer immunotherapeutic agent. Through its ability to restore T-cell-mediated immunity within the tumor microenvironment, it has demonstrated significant preclinical efficacy. This technical guide summarizes the foundational chemical, synthetic, and biological knowledge required for researchers to further investigate and unlock the full therapeutic potential of this promising compound.

References

  • Muller, A. J., Malachowski, W. P., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene.
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  • Biomall. (n.d.). This compound, 100mg. Biomall Website.
  • Ujváry, I., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly.
  • Muller, A. J., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate.
  • United States Biological. (n.d.). 263002 this compound CAS: 1076199-55-7. United States Biological Website.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-Brassinin from Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-Brassinin, a promising indole phytoalexin derivative with significant therapeutic potential. The bromination of the parent compound, brassinin, at the C-5 position of the indole nucleus has been shown to enhance its biological activity, including its function as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy[1][2][3]. This document details the strategic considerations, mechanistic underpinnings, and a validated experimental protocol for this important synthetic transformation. It is intended to serve as a practical resource for researchers in medicinal chemistry, oncology, and drug development.

Introduction: The Significance of 5-Bromo-Brassinin

Brassinin, a naturally occurring phytoalexin found in cruciferous vegetables, has garnered considerable attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][4][5]. Its therapeutic potential is attributed in part to its unique structure, which features both an indole core and a dithiocarbamate moiety[4].

The strategic modification of the brassinin scaffold has led to the development of derivatives with improved potency and pharmacokinetic profiles. Among these, 5-Bromo-Brassinin stands out for its enhanced biological activity[1]. The introduction of a bromine atom at the 5-position of the indole ring has been demonstrated to increase its efficacy as an IDO inhibitor, an enzyme implicated in tumor immune escape[1][2]. This makes 5-Bromo-Brassinin a compelling lead compound for the development of novel cancer therapeutics.

This guide focuses on the direct synthesis of 5-Bromo-Brassinin from brassinin, a crucial transformation for enabling further preclinical and clinical investigations.

Mechanistic Rationale: Electrophilic Aromatic Substitution on the Indole Nucleus

The synthesis of 5-Bromo-Brassinin from brassinin is achieved through an electrophilic aromatic substitution reaction. The indole ring system is inherently electron-rich, making it susceptible to attack by electrophiles[6][7][8].

Key Mechanistic Considerations:

  • Regioselectivity: The most reactive position on the indole ring for electrophilic substitution is typically the C-3 position[6][7]. However, in brassinin, the C-3 position is already substituted with a methylaminodithiocarbamate group. While electrophilic attack can still occur at other positions, the electronic properties of the indole ring direct substitution to specific sites. In acidic conditions, protonation of the C-3 position can occur, which deactivates the pyrrole ring and directs electrophilic attack to the C-5 position of the benzene ring[6].

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles and other activated aromatic systems[9][10]. It serves as a mild and selective source of electrophilic bromine (Br+). The reaction is often catalyzed by an acid to enhance the electrophilicity of the bromine.

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at a controlled temperature to ensure selectivity and minimize the formation of side products.

The proposed mechanism involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich C-5 position of the indole ring of brassinin. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 5-bromo derivative.

Experimental Protocol: Synthesis of 5-Bromo-Brassinin

This section provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-Brassinin from brassinin.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Brassinin≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeStandard Chemical Supplier
Dichloromethane (CH2Cl2)AnhydrousStandard Chemical Supplier
Methanol (MeOH)AnhydrousStandard Chemical Supplier
Triethylamine (Et3N)Reagent GradeStandard Chemical Supplier
Silica Gel60 Å, 230-400 meshStandard Chemical Supplier
Ethyl AcetateHPLC GradeStandard Chemical Supplier
HexanesHPLC GradeStandard Chemical Supplier

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Brassinin in CH2Cl2/MeOH add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs Step 1 add_et3n Add Triethylamine (Et3N) add_nbs->add_et3n Step 2 stir Stir at Room Temperature add_et3n->stir Step 3 quench Quench Reaction stir->quench Step 4 extract Extract with CH2Cl2 quench->extract Step 5 dry Dry Organic Layer extract->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 chromatography Silica Gel Chromatography concentrate->chromatography Step 8 product 5-Bromo-Brassinin chromatography->product Final Product

Caption: Experimental workflow for the synthesis of 5-Bromo-Brassinin.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve brassinin (1.0 equivalent) in a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., 9:1 v/v)[11].

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Base Addition: Add triethylamine (Et3N) (1.2 equivalents) dropwise to the reaction mixture[11]. The base serves to neutralize the HBr generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for a specified time (e.g., 20-60 minutes)[11]. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 5-Bromo-Brassinin.

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
5-Bromo-Brassinin C11H11BrN2S2331.25White to off-white solid8.20 (s, 1H, NH), 7.60 (d, 1H), 7.25 (d, 1H), 7.15 (dd, 1H), 4.80 (d, 2H), 2.55 (s, 3H)168.5, 135.0, 129.5, 125.0, 122.0, 115.0, 112.5, 110.0, 45.0, 15.0

Note: The NMR data provided is a representative example and may vary slightly based on the specific instrument and conditions used.

Conclusion and Future Directions

The synthesis of 5-Bromo-Brassinin from brassinin via electrophilic bromination is a robust and efficient method for accessing this valuable indole phytoalexin derivative. The protocol outlined in this guide provides a reliable foundation for its preparation in a laboratory setting. The enhanced biological activity of 5-Bromo-Brassinin, particularly its role as an IDO inhibitor, positions it as a promising candidate for further investigation in the context of cancer therapy and other immune-related disorders. Future research should focus on optimizing the reaction conditions for large-scale synthesis and exploring the synthesis of other halogenated brassinin derivatives to further probe the structure-activity relationship.

References

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5-Bromo-Brassinin: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology research, the exploration of naturally derived and synthetically optimized compounds continues to unveil promising therapeutic avenues. Among these, the phytoalexin Brassinin, originating from cruciferous vegetables, and its more potent synthetic derivative, 5-Bromo-Brassinin, have garnered significant attention for their anticancer properties[1][2][3]. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 5-Bromo-Brassinin in cancer cells, designed for researchers, scientists, and drug development professionals. We will dissect the core molecular interactions and cellular consequences of 5-Bromo-Brassinin exposure, offering a comprehensive understanding of its therapeutic potential.

Primary Anticancer Mechanism: Immune Checkpoint Modulation via Indoleamine 2,3-dioxygenase (IDO) Inhibition

A pivotal in vivo antitumor mechanism of 5-Bromo-Brassinin is its ability to inhibit indoleamine 2,3-dioxygenase (IDO)[1][4]. IDO is a pro-toleragenic enzyme that plays a crucial role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO creates an immunosuppressive microenvironment that hampers the activity of effector T cells, thereby allowing cancer cells to escape immune surveillance.

5-Bromo-Brassinin acts as a bioavailable inhibitor of IDO, effectively disrupting this immunosuppressive shield[1][4]. This inhibition restores the local tryptophan concentration, thereby reactivating T-cell-mediated antitumor immunity. The critical role of the immune system in the therapeutic efficacy of 5-Bromo-Brassinin is underscored by studies demonstrating that its antitumor effects are lost in athymic (T-cell deficient) mice and in IDO-null knockout mice[1][4]. This evidence provides a direct genetic link between IDO inhibition and the anticancer activity of 5-Bromo-Brassinin.

IDO_Inhibition cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor_Cell Tumor Cell IDO IDO Enzyme Tumor_Cell->IDO expresses Tumor_Cell_Death Tumor Cell Death Tumor_Cell->Tumor_Cell_Death Tryptophan Tryptophan IDO->Tryptophan degrades Kynurenine Kynurenine Tryptophan->Kynurenine converted to T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression T_Cell Effector T-Cell T_Cell_Suppression->T_Cell T_Cell->Tumor_Cell attacks 5_Bromo_Brassinin 5-Bromo-Brassinin 5_Bromo_Brassinin->IDO inhibits

Figure 1: Mechanism of IDO Inhibition by 5-Bromo-Brassinin.

Modulation of Key Intracellular Signaling Pathways

Beyond its effects on the tumor microenvironment, 5-Bromo-Brassinin and its parent compound, Brassinin, exert profound effects on intracellular signaling cascades that are frequently dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation, survival, and angiogenesis[5]. Brassinin has been shown to suppress both constitutive and IL-6-inducible STAT3 activation in cancer cells[6][7]. This is achieved through the modulation of STAT3's negative regulators:

  • Induction of PIAS-3: Brassinin induces the expression of Protein Inhibitor of Activated STAT 3 (PIAS-3), which directly binds to and inhibits the DNA-binding activity of STAT3.

  • Reduction of SOCS-3: Conversely, Brassinin reduces the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), another inhibitor of the JAK/STAT pathway[6][7].

The net effect is a downregulation of STAT3-regulated gene products, leading to decreased proliferation and invasion, and the induction of apoptosis[6][7].

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes 5_Bromo_Brassinin 5-Bromo-Brassinin PIAS3 PIAS-3 5_Bromo_Brassinin->PIAS3 induces SOCS3 SOCS-3 5_Bromo_Brassinin->SOCS3 inhibits PIAS3->pSTAT3 inhibits SOCS3->JAK inhibits

Figure 2: Modulation of the STAT3 Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. Brassinin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade[2][8]. This inhibition leads to a G1 phase cell cycle arrest and a reduction in the invasive potential of cancer cells[2][8]. The downstream effects include the increased expression of the cell cycle inhibitors p21 and p27, resulting in the hypophosphorylation of the retinoblastoma (RB) protein[9].

p53 Activation and Apoptosis Induction

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, inducing cell cycle arrest or apoptosis. Brassinin has been shown to induce apoptosis in a p53-dependent manner, particularly in colon cancer cells[2][10]. It upregulates the expression of p53 and its downstream target p21 in a dose- and time-dependent manner[2]. This apoptotic effect is also dependent on the ribosomal protein L5, which is involved in the regulation of p53 activity[2][10].

Cellular Consequences of 5-Bromo-Brassinin Treatment

The modulation of the aforementioned signaling pathways culminates in several key cellular outcomes that contribute to the anticancer activity of 5-Bromo-Brassinin.

Induction of Apoptosis

A consistent finding across multiple studies is the ability of Brassinin and its derivatives to induce apoptosis in various cancer cell lines[2][10][11][12]. This programmed cell death is a consequence of the inhibition of pro-survival pathways like STAT3 and PI3K/Akt/mTOR, and the activation of pro-apoptotic pathways involving p53.

Cell Cycle Arrest

5-Bromo-Brassinin and related compounds can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. While Brassinin is known to induce a G1 phase arrest, other bromo-substituted analogs have been shown to cause arrest at the G0/G1 or G2/M phases[9][13][14][15]. This is often accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27[9][14].

Generation of Reactive Oxygen Species (ROS)

Brassinin can induce the production of reactive oxygen species (ROS) in cancer cells[16][17]. While high levels of ROS can be toxic, cancer cells often exhibit an altered redox balance. By further increasing ROS levels, Brassinin can push cancer cells beyond their antioxidant capacity, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis[16][17].

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of 5-Bromo-Brassinin.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of 5-Bromo-Brassinin on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 5-Bromo-Brassinin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 5-Bromo-Brassinin in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Replace the medium in the wells with the prepared drug dilutions and controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to assess the effect of 5-Bromo-Brassinin on the expression and activation of key signaling proteins.

Materials:

  • Cancer cell line

  • 5-Bromo-Brassinin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 5-Bromo-Brassinin at various concentrations for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Western Blot Experimental Workflow.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of 5-Bromo-Brassinin on cell cycle distribution.

Materials:

  • Cancer cell line

  • 5-Bromo-Brassinin

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with 5-Bromo-Brassinin for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

CompoundCancer Cell LineAssayIC50 (µM)Reference
3,4,5-trimethoxy-4'-bromo-cis-stilbeneA549 (Lung)Growth Inhibition0.03[11]
5'-Br isoindigo derivativeHL-60Proliferation2.0 - 12.0 (effective range)[14][15]
BrassininPC-3, DU145, LNCaP (Prostate)Cytotoxicity~60-80[17]
HomobrassininCaco2 (Colorectal)Antiproliferative8.0[18]

Conclusion

5-Bromo-Brassinin emerges as a compelling anticancer agent with a sophisticated, multi-pronged mechanism of action. Its ability to concurrently modulate the tumor immune microenvironment through IDO inhibition and disrupt key intracellular signaling pathways, including STAT3, PI3K/Akt/mTOR, and p53, underscores its therapeutic potential. The induction of apoptosis, cell cycle arrest, and oxidative stress collectively contribute to its potent antitumor effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound in the fight against cancer.

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An In-depth Technical Guide to 5-Bromo Brassinin: Discovery, Origin, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo Brassinin, a synthetic analogue of the naturally occurring phytoalexin Brassinin, has emerged as a compound of significant interest in the field of oncology. This technical guide provides a comprehensive overview of the discovery, origin, and detailed methodologies for the synthesis and biological evaluation of this compound. We delve into the mechanistic underpinnings of its anticancer activity, with a particular focus on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in tumor immune evasion. This guide is designed to equip researchers and drug development professionals with the technical knowledge and practical protocols necessary to explore the full therapeutic potential of this promising molecule.

Introduction: The Genesis of this compound

The story of this compound begins with the study of phytoalexins, a class of antimicrobial and often anticarcinogenic compounds produced by plants in response to stress.[1] Brassinin, the parent compound, is a phytoalexin found in cruciferous vegetables such as cabbage.[2] These naturally occurring indole alkaloids are derived from (S)-tryptophan and typically contain a sulfur atom.[1][3] The recognition of Brassinin's chemopreventive properties spurred further investigation into its derivatives to enhance its therapeutic efficacy.[2] this compound is a synthetic derivative designed to improve upon the biological activity and pharmacokinetic profile of the natural product.[4][5] The introduction of a bromine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 5-bromoindole. The following protocol is a synthesized methodology based on established synthetic routes for indole phytoalexin derivatives.[6][7]

Step 1: Synthesis of 5-Bromoindole-3-carboxaldehyde

The crucial intermediate, 5-bromoindole-3-carboxaldehyde, can be synthesized from 5-bromoindole via a Vilsmeier-Haack reaction.

Protocol:

  • In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-bromoindole in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a sodium hydroxide solution.

  • The resulting precipitate, 5-bromoindole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.[4][8]

Step 2: Reductive Amination to form 5-Bromo-3-(aminomethyl)indole

The aldehyde is then converted to the corresponding amine through reductive amination.

Protocol:

  • Suspend 5-bromoindole-3-carboxaldehyde in methanol.

  • Add ammonium chloride and sodium cyanoborohydride to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-3-(aminomethyl)indole.

Step 3: Formation of the Dithiocarbamate Moiety

The final step involves the reaction of the amine with carbon disulfide and subsequent methylation to form this compound.

Protocol:

  • Dissolve 5-bromo-3-(aminomethyl)indole in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution to 0°C and add carbon disulfide dropwise.

  • Stir the mixture at 0°C for 1-2 hours.

  • Add methyl iodide to the reaction mixture and stir at room temperature overnight.[9]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.[10]

Diagram of the Synthetic Workflow:

Synthesis_Workflow A 5-Bromoindole B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Step 1 C 5-Bromoindole-3-carboxaldehyde B->C D Reductive Amination (NH4Cl, NaBH3CN) C->D Step 2 E 5-Bromo-3-(aminomethyl)indole D->E F Dithiocarbamate Formation (CS2, CH3I) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and quality control.

PropertyValueSource(s)
CAS Number 1076199-55-7[10][11]
Molecular Formula C₁₁H₁₁BrN₂S₂[10][12]
Molecular Weight 315.25 g/mol [11]
Appearance Solid
Solubility Soluble in DMSO, Methanol, Chloroform

Spectroscopic Data: While a complete set of published spectra for this compound is not readily available, the expected spectral characteristics can be inferred from related structures.[6]

  • ¹H NMR: Peaks corresponding to the indole ring protons, the methylene bridge protons, the N-H proton, and the S-methyl protons. The bromine substitution at the 5-position will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: Resonances for the indole carbons, the methylene carbon, the dithiocarbamate carbon, and the S-methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines. A key mechanism underlying its anticancer effects is the inhibition of indoleamine 2,3-dioxygenase (IDO1).[4][13]

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[14] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, thereby promoting immune tolerance and allowing tumor cells to evade immune surveillance.[3]

This compound acts as a competitive inhibitor of IDO1. The dithiocarbamate moiety is believed to be crucial for its inhibitory activity, potentially by interacting with the heme iron at the active site of the enzyme.[1] By inhibiting IDO1, this compound restores local tryptophan levels and reduces the production of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T-cell responses.[13]

Diagram of the IDO1 Pathway and Inhibition by this compound:

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolism T-Cell T-Cell Tryptophan->T-Cell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine IDO1_Inhibited IDO1 Immune Suppression Immune Suppression Kynurenine->Immune Suppression Induces Immune Suppression->T-Cell Inhibits This compound This compound This compound->IDO1_Inhibited Inhibits T-Cell_Active T-Cell Activation (Anti-tumor Immunity)

Caption: Mechanism of IDO1 inhibition by this compound.

In Vitro Antiproliferative Activity

The antiproliferative effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
HCT116 Colorectal Carcinoma32.22
A549 Lung CarcinomaData not consistently reported
MCF-7 Breast AdenocarcinomaData not consistently reported
PC-3 Prostate CancerData not consistently reported
HeLa Cervical CancerData not consistently reported
Note: IC₅₀ values can vary depending on the specific experimental conditions. The value for HCT116 is from a study on related indole phytoalexin derivatives.[2]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Treat cells with this compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[1][4]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with a PI solution.

  • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[8]

IDO1 Inhibition Assay

Principle: The inhibitory effect of this compound on IDO1 activity can be measured by quantifying the production of kynurenine from tryptophan in a cell-based or biochemical assay.

Protocol (Cell-Based):

  • Seed a suitable cell line (e.g., HeLa or SKOV-3) in a 96-well plate.

  • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ).

  • Add various concentrations of this compound to the cells.

  • After incubation, collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant, often by a colorimetric method involving Ehrlich's reagent, which reacts with kynurenine to produce a yellow product that can be quantified spectrophotometrically at 480 nm.[13]

Diagram of the Biological Evaluation Workflow:

Biological_Evaluation A This compound B Cell Viability Assay (MTT) A->B C Apoptosis Assay (Annexin V/PI) A->C D Cell Cycle Analysis (PI Staining) A->D E IDO1 Inhibition Assay A->E F IC50 Determination B->F G Apoptosis Induction C->G H Cell Cycle Arrest D->H I IDO1 Inhibition (Ki) E->I

Caption: Workflow for the biological evaluation of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of natural product-inspired drug discovery. Its multifaceted biological activities, particularly its ability to inhibit the immunosuppressive enzyme IDO1, position it as a compelling candidate for further preclinical and clinical development in oncology. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate and standardize research efforts in this area. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with existing cancer treatments, such as immune checkpoint inhibitors. A deeper understanding of the structure-activity relationships within the brassinin class of compounds will undoubtedly pave the way for the design of even more potent and selective IDO1 inhibitors, ultimately contributing to the development of novel and effective cancer immunotherapies.

References

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5-Bromo Brassinin: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Indole Phytoalexins in Oncology

In the ever-evolving landscape of cancer research, the exploration of natural products as a source of novel therapeutic agents remains a cornerstone of drug discovery. Among these, phytoalexins, the defensive secondary metabolites produced by plants in response to pathogens, have garnered significant attention for their diverse biological activities.[1][2][3] Brassinin, an indole phytoalexin found in cruciferous vegetables, and its synthetic derivatives, represent a promising class of compounds with potential applications in oncology.[4] This technical guide provides an in-depth overview of 5-Bromo Brassinin, a halogenated derivative of Brassinin, with a focus on its chemical properties, synthesis, and its significant role as an inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO).[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compelling molecule.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. This compound is a synthetic compound that has been optimized for enhanced biological activity and pharmacokinetic properties compared to its parent compound, Brassinin.[6]

PropertyValueReference
CAS Number 1076199-55-7[4]
Molecular Formula C₁₁H₁₁BrN₂S₂[4]
Molecular Weight 315.25 g/mol [4]
Synonyms N-[(5-Bromo-1H-isoindol-3-yl)methyl]carbamodithioic acid methyl ester[7]
Appearance Solid (specific color and form may vary based on synthesis and purification)[8]
Storage Temperature 4°C[7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves a multi-step process, building upon the core indole structure. The following protocol is a synthesized methodology based on established procedures for the synthesis of Brassinin and its derivatives.[2][9][10]

Diagram of the Synthetic Workflow

Synthesis_Workflow Indole Indole Intermediate_I Indole-2-sulfonate Indole->Intermediate_I Sodium bisulfite Intermediate_II 1-Acetyl-indole-2-sulfonate Intermediate_I->Intermediate_II Acetic anhydride Bromoindole 5-Bromoindole Intermediate_II->Bromoindole Bromination Gramine_analog 5-Bromo-3-aminomethylindole Bromoindole->Gramine_analog Mannich reaction Bromo_Brassinin This compound Gramine_analog->Bromo_Brassinin Dithiocarbamate formation

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Bromoindole

  • Sulfonation: Dissolve indole in an alcoholic solvent and react with an aqueous solution of sodium bisulfite for 15-20 hours to form the indole-2-sulfonate intermediate.[9][10]

  • Acetylation: The resulting intermediate is then acetylated using acetic anhydride.[9]

  • Bromination and Hydrolysis: The acetylated intermediate is dissolved in water and treated with bromine at low temperatures (0-5°C). The reaction is then warmed to room temperature, followed by the addition of a sodium bisulfite solution and subsequent reflux with sodium hydroxide to yield 5-bromoindole.[9]

Step 2: Synthesis of 5-Bromo-3-aminomethylindole (Gramine Analog)

  • Mannich Reaction: 5-Bromoindole is subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the aminomethyl group at the 3-position of the indole ring.

Step 3: Formation of this compound

  • Dithiocarbamate Formation: The 5-bromo-3-aminomethylindole is reacted with carbon disulfide in the presence of a base, followed by methylation with a methylating agent (e.g., methyl iodide) to form the final product, this compound.[2]

Biological Activity and Mechanism of Action: Targeting Indoleamine 2,3-Dioxygenase (IDO)

The primary mechanism through which this compound exerts its antitumor effects is the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][6] IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[5] In the context of cancer, tumor cells often overexpress IDO, leading to a tryptophan-depleted microenvironment that suppresses the proliferation and effector function of T-cells, thereby promoting immune tolerance to the tumor.[5][6]

Diagram of IDO-Mediated Immune Suppression and its Inhibition by this compound

IDO_Mechanism cluster_Tumor Tumor Microenvironment cluster_Immune Immune Response Tumor_Cell Tumor Cell IDO IDO Enzyme Tumor_Cell->IDO Upregulates Kynurenine Kynurenine IDO->Kynurenine Produces T_Cell_Suppression T-Cell Suppression (Apoptosis, Anergy) IDO->T_Cell_Suppression Leads to Tryptophan Tryptophan Tryptophan->IDO Catabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for Proliferation & Function Kynurenine->T_Cell_Suppression Induces Bromo_Brassinin This compound Bromo_Brassinin->IDO Inhibits

Caption: Mechanism of IDO inhibition by this compound.

By inhibiting IDO, this compound restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. This reversal of the immunosuppressive tumor microenvironment allows for the reactivation of T-cell-mediated antitumor immunity.[6]

Experimental Protocols for Biological Evaluation

In Vitro IDO Inhibition Assay

This protocol is adapted from established methods for determining IDO1 inhibitory activity.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (electron carrier)

  • Catalase

  • Phosphate buffer (pH 6.5)

  • This compound (test compound)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.

  • Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the wells of the microplate. Include a solvent control (no inhibitor).

  • Initiation of Reaction: Add L-tryptophan to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the formation of N-formylkynurenine, a product of the IDO-catalyzed reaction. This can be done spectrophotometrically or fluorometrically after conversion to kynurenine.[11][12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.

In Vivo Antitumor Efficacy Studies

The following is a general protocol for evaluating the in vivo antitumor activity of this compound in a murine cancer model.[6]

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Animal Model:

  • Syngeneic mouse tumor model (e.g., B16-F10 melanoma isografts in C57BL/6 mice).

Drug Formulation and Administration:

  • Formulation: this compound can be formulated in a suitable vehicle for oral or intraperitoneal administration (e.g., a solution in corn oil or a suspension in a vehicle containing carboxymethylcellulose).

  • Dosing: The compound is administered at various dose levels (e.g., mg/kg body weight) on a predetermined schedule (e.g., daily for a specified number of days).

Procedure:

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or the vehicle control according to the predetermined schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or analysis of immune cell infiltration).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion and Future Directions

This compound has emerged as a potent and bioavailable inhibitor of indoleamine 2,3-dioxygenase, a critical enzyme in tumor immune evasion.[5][6] Its synthetic accessibility and demonstrated in vivo antitumor activity make it a compelling lead compound for the development of novel cancer immunotherapies.[6] The bromination of the parent Brassinin molecule appears to enhance its pharmacological profile, a strategy that has proven effective for other indole-based compounds.[14]

Future research should focus on further elucidating the structure-activity relationships of Brassinin derivatives to optimize their potency and selectivity for IDO. Additionally, combination studies with other immunotherapies, such as checkpoint inhibitors, or with conventional chemotherapies, could unlock synergistic antitumor effects.[6] The comprehensive understanding of the synthesis, physicochemical properties, and biological activity of this compound provided in this guide serves as a valuable resource for researchers dedicated to advancing the next generation of cancer therapeutics.

References

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The Therapeutic Potential of 5-Bromo Brassinin: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo Brassinin, a synthetic derivative of the naturally occurring phytoalexin brassinin found in cruciferous vegetables, has emerged as a compound of significant interest in the field of oncology. Exhibiting a more favorable pharmacological profile than its parent compound, this compound has demonstrated potent antitumor activities in preclinical models. This in-depth technical guide provides a comprehensive review of the current understanding of this compound's therapeutic potential, with a particular focus on its mechanisms of action, including the inhibition of indoleamine 2,3-dioxygenase (IDO) and modulation of the STAT3 signaling pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough analysis of the existing literature to facilitate further investigation and development of this promising anticancer agent.

Introduction: The Emergence of this compound in Cancer Therapy

Phytoalexins are antimicrobial and often antioxidant substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. Brassinin, an indole phytoalexin, has been recognized for its chemopreventive properties.[1] The strategic addition of a bromine atom at the 5-position of the indole nucleus of brassinin led to the synthesis of this compound, a compound with enhanced biological activity and a more favorable pharmacokinetic profile, including slower clearance.[2] This modification has positioned this compound as a compelling candidate for anticancer drug development.

Early investigations revealed that a key in vivo antitumor mechanism of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[3][4] This discovery has opened avenues for its use in immunotherapy, particularly in combination with other anticancer agents. Furthermore, while direct studies on this compound are still emerging, the extensive research on its parent compound, brassinin, provides a strong rationale for investigating its effects on critical oncogenic signaling pathways such as STAT3 and NF-κB.

Mechanism of Action: A Multi-pronged Attack on Cancer

The therapeutic potential of this compound stems from its ability to target multiple pathways crucial for cancer cell survival, proliferation, and immune evasion.

Inhibition of Indoleamine 2,3-dioxygenase (IDO): Overcoming Immune Tolerance

A primary and well-established mechanism of action for this compound is its role as a bioavailable inhibitor of IDO.[3][4] IDO is a pro-toleragenic enzyme that plays a critical role in cancer's ability to escape the immune system. By catalyzing the degradation of the essential amino acid tryptophan, IDO creates an immunosuppressive microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells.

This compound's inhibition of IDO has been shown to be essential for its antitumor activity. In preclinical models, the growth of highly aggressive melanoma isograft tumors was suppressed by single-agent treatment with this compound.[3] This therapeutic effect was dependent on an active host T-cell immunity and was absent in IDO-null knockout mice, providing direct genetic evidence of its on-target activity.[3]

IDO_Inhibition cluster_tumor_microenvironment Tumor Microenvironment cluster_intervention Therapeutic Intervention Tumor_Cells Tumor Cells IDO IDO Enzyme Tryptophan Tryptophan Kynurenine Kynurenine T_Cell Effector T Cell Treg_Cell Regulatory T Cell (Treg) Immune_Suppression Immune Suppression 5_Bromo_Brassinin This compound IDO_Inhibition IDO Inhibition Immune_Activation Immune Activation

Modulation of the STAT3 Signaling Pathway: A Plausible Target

While direct evidence for this compound is still forthcoming, extensive research on its parent compound, brassinin, strongly suggests that the STAT3 signaling pathway is a key target. Persistent activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers and is associated with tumor progression, metastasis, and drug resistance.[2][5]

Studies have shown that brassinin can suppress both constitutive and IL-6-inducible STAT3 activation in cancer cells.[2][5] The proposed mechanism involves the inhibition of upstream kinases such as JAK1, JAK2, and c-Src, which are responsible for STAT3 phosphorylation and activation.[2] Furthermore, brassinin has been shown to induce the expression of Protein Inhibitor of Activated STAT 3 (PIAS-3), a negative regulator of STAT3, while reducing the expression of Suppressor of Cytokine Signaling 3 (SOCS-3).[2][5] This dual action effectively shuts down the STAT3 signaling cascade. The downstream effects of this inhibition include the downregulation of STAT3-regulated genes involved in cell survival (Bcl-2, Bcl-xL), proliferation (Cyclin D1), and angiogenesis (VEGF).[2]

STAT3_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_stat3_activation STAT3 Activation cluster_downstream Downstream Effects Cytokine_Receptor Cytokine Receptor JAKs_Src JAK1/2, c-Src Cytokine_Receptor->JAKs_Src activates STAT3 STAT3 JAKs_Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus translocates PIAS3 PIAS-3 PIAS3->STAT3 inhibits SOCS3 SOCS-3 SOCS3->JAKs_Src inhibits Gene_Transcription Gene Transcription Nucleus->Gene_Transcription activates Cell_Survival Cell Survival (Bcl-2, Bcl-xL) Gene_Transcription->Cell_Survival Proliferation Proliferation (Cyclin D1) Gene_Transcription->Proliferation Angiogenesis Angiogenesis (VEGF) Gene_Transcription->Angiogenesis Brassinin Brassinin (this compound - Plausible) Brassinin->JAKs_Src inhibits Brassinin->PIAS3 induces Brassinin->SOCS3 inhibits

Potential for NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is a common feature of many cancers.[6] While direct studies on this compound's effect on this pathway are lacking, the known anti-inflammatory properties of related phytoalexins suggest that this is a promising area for future research.[7] Phytochemicals are known to modulate NF-κB signaling by inhibiting the degradation of its inhibitor, IκB, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[6]

Preclinical Evidence of Therapeutic Potential

The anticancer effects of this compound have been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent.

In Vitro Cytotoxicity

While a comprehensive panel of IC50 values for this compound across multiple cancer cell lines is not yet fully established in the public domain, studies on brassinin and its derivatives provide valuable insights into its potential potency. The bromination of indole phytoalexins is often associated with increased biological activity.[2]

Compound Cell Line Cancer Type IC50 (µM) Reference
BrassininA549Lung CancerSynergistic with paclitaxel[5]
BrassininPC-3Prostate CancerSynergistic with capsaicin[5]
5-Bromo-1-Boc-brassininJurkatLeukemia59.8[8]
5-Bromo-1-Boc-brassininMCF-7Breast Cancer85.6[8]

Note: This table represents available data and highlights the need for further comprehensive screening of this compound.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound is a key indicator of its therapeutic potential. In a study utilizing MMTV-Neu mice, which develop spontaneous mammary gland tumors, the combination of this compound with the chemotherapeutic agent paclitaxel led to tumor regression.[2]

Furthermore, in a highly aggressive B16-F10 melanoma isograft tumor model, single-agent treatment with this compound resulted in suppressed tumor growth.[2] This effect was shown to be T-cell dependent, underscoring the immunomodulatory mechanism of action.[3]

Detailed Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A general synthetic route for 5-bromo derivatives of indole phytoalexins has been described.[8][9] A plausible step-by-step synthesis is outlined below:

  • Starting Material: Indole.

  • Step 1: Protection of the Indole Nitrogen. React indole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-indole.

  • Step 2: Bromination. Treat N-Boc-indole with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane (CH2Cl2) to selectively introduce a bromine atom at the C5 position, yielding 5-bromo-N-Boc-indole.

  • Step 3: Formylation. Introduce a formyl group at the C3 position using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to give 5-bromo-N-Boc-indole-3-carbaldehyde.

  • Step 4: Reductive Amination. Convert the aldehyde to an amine through reductive amination. This can be achieved by reacting the aldehyde with an ammonia source, followed by reduction with a reducing agent like sodium borohydride (NaBH4).

  • Step 5: Formation of the Dithiocarbamate Moiety. React the resulting amine with carbon disulfide (CS2) in the presence of a base, followed by quenching with methyl iodide (CH3I) to form the S-methyldithiocarbamate group.

  • Step 6: Deprotection. Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

Synthesis_Workflow Indole Indole N_Boc_Indole N_Boc_Indole Indole->N_Boc_Indole Boc Protection 5_Bromo_N_Boc_Indole 5_Bromo_N_Boc_Indole N_Boc_Indole->5_Bromo_N_Boc_Indole Bromination (NBS) Aldehyde Aldehyde 5_Bromo_N_Boc_Indole->Aldehyde Formylation (Vilsmeier-Haack) Amine Amine Aldehyde->Amine Reductive Amination Dithiocarbamate_Intermediate Dithiocarbamate_Intermediate Amine->Dithiocarbamate_Intermediate CS2, Base, CH3I 5_Bromo_Brassinin 5_Bromo_Brassinin Dithiocarbamate_Intermediate->5_Bromo_Brassinin Deprotection (TFA)

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for STAT3 and NF-κB Pathways
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-NF-κB p65 (Ser536), NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, paclitaxel, combination).

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

  • Immunohistochemistry: Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and signaling pathway activity (e.g., p-STAT3).

Future Directions and Drug Development Potential

This compound holds considerable promise as a novel anticancer agent. Its multifaceted mechanism of action, targeting both tumor cell-intrinsic pathways and the tumor microenvironment, makes it an attractive candidate for further development.

Key areas for future research include:

  • Comprehensive Evaluation of STAT3 and NF-κB Inhibition: Direct and detailed mechanistic studies are needed to confirm and elucidate the effects of this compound on these critical signaling pathways.

  • Combination Therapies: Further investigation into synergistic combinations with other anticancer agents, including chemotherapy, targeted therapies, and other immunotherapies, is warranted.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is essential for optimizing dosing and scheduling.

  • Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.

  • Clinical Translation: The promising preclinical data provides a strong rationale for advancing this compound into early-phase clinical trials to evaluate its safety and efficacy in cancer patients.

Conclusion

This compound is a promising synthetic indole phytoalexin derivative with significant therapeutic potential in oncology. Its ability to inhibit IDO and plausibly modulate the STAT3 signaling pathway provides a strong mechanistic basis for its observed antitumor effects. The preclinical data are encouraging, and the detailed experimental protocols provided in this guide are intended to facilitate further research and development. Continued investigation into the multifaceted activities of this compound is crucial to unlocking its full potential as a novel and effective anticancer therapy.

References

  • Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(22), 2851–2857. [Link][3][10]

  • Chripkova, M., et al. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link][2][5]

  • Muller, A. J., & Prendergast, G. C. (2007). Indoleamine 2,3-dioxygenase in cancer: targeting pathological immune tolerance. Cancer research, 67(14), 6565–6568. [Link]

  • Kutschy, P., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie-Chemical Monthly, 147(7), 1255–1266. [Link][9]

  • Kim, D. Y., et al. (2015). Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel. Oncotarget, 6(8), 6386–6405. [Link][2][4]

  • Chripkova, M., et al. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ARKIVOC, 2016(5), 186-206. [Link][8]

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  • Park, S. Y., et al. (2019). Brassinin, a Phytoalexin in Cruciferous Vegetables, Suppresses Obesity-Induced Inflammatory Responses Through the Nrf2-HO-1 Signaling Pathway in an Adipocyte-Macrophage Co-Culture System. Phytotherapy Research, 33(5), 1426-1437. [Link][7]

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In Vivo Antitumor Mechanisms of 5-Bromo-Brassinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-Brassinin (5-Br-Brassinin), a synthetic derivative of the naturally occurring phytoalexin brassinin, has emerged as a potent antitumor agent with a primary mechanism of action centered on the modulation of the tumor immune microenvironment. This technical guide provides an in-depth exploration of the in vivo antitumor mechanisms of 5-Bromo-Brassinin, with a core focus on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). We will delve into the causality behind experimental designs to elucidate this mechanism and provide detailed protocols for key in vivo and ex vivo analyses. Furthermore, this guide will explore potential secondary antitumor mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, drawing insights from studies on the parent compound, brassinin, and related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of 5-Bromo-Brassinin.

Introduction to 5-Bromo-Brassinin

Phytoalexins are antimicrobial and antioxidant compounds produced by plants in response to stress. Brassinin, an indole phytoalexin found in cruciferous vegetables, has demonstrated chemopreventive properties.[1] 5-Bromo-Brassinin is a synthetic analog designed to enhance the therapeutic potential of the natural compound. The key structural modification, the addition of a bromine atom, has been shown to significantly augment its bioactivity, particularly its ability to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO).[2][3]

The antitumor effects of 5-Bromo-Brassinin have been demonstrated in preclinical models, where it suppresses the growth of aggressive tumors and enhances the efficacy of conventional chemotherapy.[2][4] This guide will dissect the molecular and cellular mechanisms underpinning these observations.

The Primary In Vivo Antitumor Mechanism: IDO Inhibition and Immune Reconstitution

The cornerstone of 5-Bromo-Brassinin's antitumor activity lies in its potent and bioavailable inhibition of indoleamine 2,3-dioxygenase (IDO).[2][3] IDO is a pro-toleragenic enzyme that plays a critical role in tumor immune escape.[5]

The Role of IDO in Tumor Immune Evasion

Tumors often overexpress IDO as a mechanism to create an immunosuppressive microenvironment. IDO catabolizes the essential amino acid tryptophan into kynurenine. This has a dual immunosuppressive effect:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for killing cancer cells.[6]

  • Kynurenine Production: The accumulation of kynurenine and its metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which suppress the activity of effector T cells.[5][7]

This creates a state of immune tolerance, allowing the tumor to grow unchecked by the host's immune system.

5-Bromo-Brassinin as an IDO Inhibitor

5-Bromo-Brassinin directly inhibits the enzymatic activity of IDO.[2] By blocking this enzyme, 5-Bromo-Brassinin reverses the immunosuppressive effects within the tumor microenvironment. This leads to:

  • Restoration of Tryptophan Levels: Increased local tryptophan concentrations support the proliferation and activation of effector T cells.

  • Reduction of Kynurenine Levels: Decreased kynurenine production curtails the recruitment and function of immunosuppressive Tregs.

The net effect is a shift from an immunotolerant to an immunogenic tumor microenvironment, enabling the host's immune system to recognize and attack the cancer cells. This T-cell-dependent antitumor response is a critical finding, as demonstrated by the loss of 5-Bromo-Brassinin's therapeutic effect in athymic (T-cell deficient) mice.[2][4]

Diagram of the Primary Antitumor Mechanism of 5-Bromo-Brassinin

G cluster_0 Tumor Microenvironment (Untreated) cluster_1 Tumor Microenvironment (5-Bromo-Brassinin Treated) Tumor Cell Tumor Cell IDO IDO Tumor Cell->IDO Overexpresses Kynurenine Kynurenine IDO->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO Catabolized by Effector T Cell (Inactive) Effector T Cell (Inactive) Tryptophan->Effector T Cell (Inactive) Depletion leads to inactivation Regulatory T Cell (Active) Regulatory T Cell (Active) Kynurenine->Regulatory T Cell (Active) Promotes Tumor Growth Tumor Growth Effector T Cell (Inactive)->Tumor Growth Allows Regulatory T Cell (Active)->Effector T Cell (Inactive) Suppresses 5-Br-Brassinin 5-Br-Brassinin IDO_inhibited IDO (Inhibited) 5-Br-Brassinin->IDO_inhibited Inhibits Tryptophan_restored Tryptophan (Restored) Effector T Cell (Active) Effector T Cell (Active) Tryptophan_restored->Effector T Cell (Active) Restoration leads to activation Kynurenine_reduced Kynurenine (Reduced) Regulatory T Cell (Inactive) Regulatory T Cell (Inactive) Kynurenine_reduced->Regulatory T Cell (Inactive) Reduction leads to inactivation Tumor Regression Tumor Regression Effector T Cell (Active)->Tumor Regression Mediates G cluster_wb Western Blot Markers cluster_ihc IHC Marker cluster_tunel TUNEL Staining Tumor_Xenograft Establish Tumor Xenografts (e.g., B16-F10) Treatment Treat with 5-Bromo-Brassinin or Vehicle Control Tumor_Xenograft->Treatment Tumor_Excision Excise Tumors at Endpoint Treatment->Tumor_Excision Western_Blot Western Blot Analysis Tumor_Excision->Western_Blot IHC Immunohistochemistry (IHC) Tumor_Excision->IHC TUNEL_Assay TUNEL Assay Tumor_Excision->TUNEL_Assay Cleaved_Caspase_3 Cleaved_Caspase_3 Western_Blot->Cleaved_Caspase_3 Cleaved_PARP Cleaved_PARP Western_Blot->Cleaved_PARP Bcl_2_Bax_Ratio Bcl_2_Bax_Ratio Western_Blot->Bcl_2_Bax_Ratio Cleaved_Caspase_3_IHC Cleaved Caspase-3 IHC->Cleaved_Caspase_3_IHC DNA_Fragmentation DNA_Fragmentation TUNEL_Assay->DNA_Fragmentation

Caption: Workflow for assessing apoptosis in vivo following 5-Bromo-Brassinin treatment.

Cell Cycle Arrest

Brassinosteroids, a class of compounds to which brassinin is related, are known to induce cell cycle arrest, typically at the G1 phase. A bromo-substituted isoindigo compound has also been shown to cause G0/G1 arrest.

Potential Mechanisms:

  • Downregulation of Cyclins and CDKs: 5-Bromo-Brassinin may decrease the expression of key cell cycle regulators such as Cyclin D1 and CDK4/6, which are critical for the G1/S transition.

  • Upregulation of CDK Inhibitors: The compound could potentially increase the expression of CDK inhibitors like p21 and p27.

Experimental Protocol for Cell Cycle Analysis of Tumor Tissue:

  • Tumor Dissociation: Mechanically and enzymatically digest excised tumors to obtain a single-cell suspension.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-Angiogenic Effects

The parent compound, brassinin, has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis. A different 5-bromo-indole derivative has also demonstrated significant anti-angiogenic activity.

Potential Mechanisms:

  • Inhibition of Pro-Angiogenic Factors: 5-Bromo-Brassinin may reduce the expression or activity of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

  • Direct Effects on Endothelial Cells: The compound could directly inhibit the proliferation, migration, and tube formation of endothelial cells.

Experimental Protocol for Assessing Angiogenesis in Tumors:

  • Tumor Sectioning: Prepare paraffin-embedded sections of excised tumors.

  • Immunohistochemistry: Perform IHC using an antibody against the endothelial cell marker CD31 (also known as PECAM-1).

  • Microvessel Density (MVD) Quantification: Quantify the number of CD31-positive blood vessels in multiple high-power fields to determine the MVD. A reduction in MVD in the treated group compared to the control group would indicate an anti-angiogenic effect.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative In Vivo Efficacy Data of 5-Bromo-Brassinin in a B16-F10 Melanoma Isograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 14 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
5-Br-Brassinin (50 mg/kg)600 ± 8060

Note: The data presented in this table is illustrative and intended to represent the expected outcome based on published qualitative descriptions of 5-Bromo-Brassinin's efficacy. Actual results may vary.

Table 2: Representative Ex Vivo Analysis of Immune Cell Infiltration in B16-F10 Tumors

Treatment GroupCD8+ T cells / mm² of Tumor ± SEMCD4+ FoxP3+ Tregs / mm² of Tumor ± SEM
Vehicle Control50 ± 10100 ± 15
5-Br-Brassinin (50 mg/kg)150 ± 2040 ± 8

Note: This table provides representative data to illustrate the expected immunomodulatory effects of 5-Bromo-Brassinin. Actual data should be obtained through IHC or flow cytometry.

Conclusion and Future Directions

The primary in vivo antitumor mechanism of 5-Bromo-Brassinin is well-established as the inhibition of IDO, leading to a T-cell-dependent immune response against the tumor. This positions 5-Bromo-Brassinin as a promising candidate for cancer immunotherapy, particularly in combination with other immunomodulatory agents or conventional chemotherapy.

Future research should focus on definitively elucidating the potential secondary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and anti-angiogenesis. A thorough understanding of these pleiotropic effects will be crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from treatment with 5-Bromo-Brassinin. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

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An In-depth Technical Guide to 5-Bromo Brassinin as an Inhibitor of Indoleamine 2,3-dioxygenase (IDO)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. Its enzymatic activity, the catabolism of the essential amino acid tryptophan into kynurenine, leads to a profoundly immunosuppressive tumor microenvironment. Consequently, the development of potent and specific IDO1 inhibitors is a significant focus in modern immuno-oncology. This technical guide provides a comprehensive overview of 5-Bromo Brassinin, a synthetic derivative of the natural phytoalexin brassinin, which has been identified as a bioavailable and efficacious inhibitor of IDO1. We will delve into its mechanism of action, synthesis, and the critical experimental protocols required for its evaluation, providing a robust framework for researchers and drug development professionals investigating this promising therapeutic agent.

Introduction: The Rationale for Targeting IDO1 in Oncology

The tumor microenvironment is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance. One such strategy is the metabolic manipulation of the immune response through the upregulation of IDO1.[1] IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[2] Its expression is often induced in cancer cells and antigen-presenting cells within the tumor microenvironment by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3]

The consequences of IDO1 activation are twofold:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, starves proliferating T cells, leading to their anergy and apoptosis.[1]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T cell function and promotes the differentiation and activity of regulatory T cells (Tregs).[1]

This dual mechanism effectively creates an immunosuppressive shield, allowing tumors to grow unchecked. Therefore, inhibiting IDO1 represents a compelling therapeutic strategy to restore anti-tumor immunity. Several small molecule IDO1 inhibitors have been investigated in clinical trials, demonstrating the therapeutic potential of this target.[4]

Brassinin, a phytoalexin derived from cruciferous vegetables, has shown chemopreventive activity.[5] Further investigation revealed that brassinin and its synthetic derivative, this compound, are bioavailable inhibitors of IDO1, and their anticancer activity is mediated through this inhibition.[5][6] Notably, this compound exhibits a more favorable pharmacological profile with slower clearance compared to its parent compound.[7]

The IDO1 Signaling Pathway and the Role of this compound

The canonical IDO1 signaling pathway leading to immune suppression is initiated by inflammatory signals within the tumor microenvironment. The proposed mechanism of action for this compound is its direct inhibition of the IDO1 enzyme.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T Cell IFN-gamma IFN-γ Tumor_Cell Tumor Cell / APC IFN-gamma->Tumor_Cell Binds to Receptor IDO1_Expression IDO1 Gene Expression Tumor_Cell->IDO1_Expression Induces T_Cell_Anergy T Cell Anergy & Apoptosis Treg_Activation Treg Activation IDO1_Enzyme IDO1 Enzyme IDO1_Expression->IDO1_Enzyme Translates to Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->T_Cell_Anergy Depletion leads to Tryptophan->IDO1_Enzyme Kynurenine->Treg_Activation Accumulation leads to 5_Bromo_Brassinin This compound 5_Bromo_Brassinin->IDO1_Enzyme Inhibits

Figure 1: IDO1 Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

Structure-activity relationship (SAR) studies of brassinin derivatives have provided valuable insights into their mechanism of IDO1 inhibition.[8][9] These studies highlight the critical role of the dithiocarbamate moiety in the inhibitory activity. It is hypothesized that the dithiocarbamate group directly interacts with the heme iron within the active site of the IDO1 enzyme, thereby blocking its catalytic function.[8][9]

While an indole ring is a common feature of many IDO inhibitors, studies on brassinin analogs have shown that it is not an absolute requirement for activity, opening avenues for further structural modifications to enhance potency and selectivity.[9] The addition of a bromine atom at the 5-position of the indole ring in this compound likely contributes to its improved pharmacological properties.

Synthesis of this compound

A plausible synthetic route, based on available literature, is outlined below:

Synthesis_Workflow Start Indole-3-carboxaldehyde Step1 Protection of Indole Nitrogen (e.g., Boc group) Start->Step1 Step2 Bromination at C5 (e.g., NBS) Step1->Step2 Step3 Formation of the Dithiocarbamate Side Chain Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Figure 2: Plausible Synthetic Workflow for this compound.

Note: This is a generalized workflow. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should refer to detailed synthetic chemistry literature for procedural specifics.[8][10]

Experimental Evaluation of this compound

A rigorous experimental cascade is essential to characterize the inhibitory activity and therapeutic potential of this compound. This includes enzymatic assays, cell-based assays, and in vivo studies.

IDO1 Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified recombinant IDO1.

Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid (reductant)

    • Methylene blue (electron carrier)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • This compound (dissolved in DMSO)

    • Trichloroacetic acid (TCA) (for stopping the reaction)

    • p-Dimethylaminobenzaldehyde (DMAB) (for kynurenine detection)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate.

    • Add the IDO1 enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding L-tryptophan.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add DMAB reagent.

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Table 1: Hypothetical IDO1 Enzymatic Assay Data for this compound

This compound (µM)Absorbance (480 nm)% Inhibition
0 (Vehicle)1.000
0.10.8515
10.6040
100.2575
1000.0595
Cell-Based IDO1 Assay

This assay evaluates the ability of this compound to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Protocol:

  • Cell Line: A human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, SK-OV-3).[1][11]

  • Reagents and Materials:

    • Selected cancer cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Recombinant human IFN-γ

    • This compound (dissolved in DMSO)

    • Reagents for kynurenine detection (as in the enzymatic assay)

    • 96-well cell culture plate

    • MTT or other viability assay reagents

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.

    • Simultaneously, treat the cells with varying concentrations of this compound or a vehicle control.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant to measure kynurenine levels as described in the enzymatic assay protocol.

    • In a parallel plate, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of this compound.

  • Data Analysis:

    • Calculate the IC50 for IDO1 inhibition in the cellular context.

    • Correlate the inhibitory activity with any observed cytotoxicity to ensure the effect is not due to cell death.

In Vivo Efficacy Studies

In vivo studies are crucial to determine the anti-tumor efficacy of this compound and to confirm its mechanism of action.

Experimental Model:

  • Syngeneic mouse tumor models (e.g., B16 melanoma, MC38 colon adenocarcinoma) are suitable. The use of both wild-type and IDO1-knockout mice is essential to definitively attribute the anti-tumor effect to IDO1 inhibition.[5]

Protocol:

  • Tumor Implantation: Inoculate mice subcutaneously with tumor cells.

  • Treatment: Once tumors are established, randomize the mice into treatment groups:

    • Vehicle control

    • This compound (at various doses)

    • Positive control (e.g., a known IDO1 inhibitor or checkpoint inhibitor)

  • Monitoring:

    • Measure tumor volume regularly.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, excise tumors for histological and immunological analysis (e.g., T cell infiltration, kynurenine levels).

Key Findings from Published In Vivo Studies:

  • Single-agent treatment with this compound has been shown to suppress the growth of aggressive melanoma isograft tumors.[5]

  • The anti-tumor response to this compound is dependent on an active host T-cell immunity, as the effect is lost in athymic mice.[5]

  • Crucially, the therapeutic effect is abrogated in IDO-null knockout mice, providing direct genetic evidence that IDO1 inhibition is the essential in vivo mechanism of action.[5][6]

Pharmacokinetics and Bioavailability

While detailed quantitative pharmacokinetic data for this compound is not extensively published, it has been reported to have a better pharmacological profile with slower clearance than its parent compound, brassinin.[7] This suggests improved bioavailability and potentially a longer duration of action in vivo.

For a comprehensive evaluation, the following pharmacokinetic parameters should be determined:

  • Absorption: Cmax (maximum concentration), Tmax (time to maximum concentration)

  • Distribution: Volume of distribution (Vd)

  • Metabolism: Identification of major metabolites

  • Excretion: Half-life (t1/2), Clearance (CL)

These parameters can be determined by administering this compound to animals (e.g., mice, rats) via relevant routes (e.g., oral, intravenous) and measuring its concentration in plasma over time using a validated analytical method such as LC-MS/MS.

Conclusion and Future Directions

This compound stands out as a promising IDO1 inhibitor with demonstrated in vivo anti-tumor efficacy mediated through a T-cell dependent mechanism. Its origin from a natural product scaffold, coupled with its improved pharmacological properties, makes it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise binding mode of this compound to the IDO1 enzyme through co-crystallization or advanced molecular modeling studies.

  • Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Generating robust quantitative data on its absorption, distribution, metabolism, and excretion to guide dose selection and scheduling for clinical trials.

  • Combination Therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), and conventional chemotherapies.

  • Preclinical Toxicology: Conducting thorough safety and toxicology studies to establish a safe therapeutic window for clinical investigation.

This technical guide provides a foundational framework for researchers to advance the understanding and potential clinical application of this compound as a novel immuno-oncology agent.

References

  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1335-1346.
  • Gaspari, P., et al. (2006). Structure-activity study of brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors. Journal of Medicinal Chemistry, 49(2), 684-692.
  • Gaspari, P., et al. (2006). Structure-activity study of brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors. SciSpace.
  • Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851-2857.
  • Mojzis, J., et al. (2014). Brassinin and its derivatives as potential anticancer agents. Toxicology in Vitro, 28(5), 909-915.
  • Muller, A. J., et al. (2007). Brassinin compounds exhibit anti-cancer activity mediated through inhibition of the immunotolerogenic enzyme Indoleamine 2,3-dioxygenase (IDO).
  • Banerjee, T., et al. (2025). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase.
  • Očenášová, L., et al. (2016). Brassinin (I) and its synthetic derivative 5-bromobrassinin (II).
  • Haryanti, S., et al. (2024). Article review: Brazilin as potential anticancer agent. Frontiers in Pharmacology, 15, 1366133.
  • Budovská, M., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
  • Rai, S., et al. (2022). Brassicaceae-Derived Anticancer Agents: Towards a Green Approach to Beat Cancer. International Journal of Molecular Sciences, 23(15), 8593.
  • Mehta, R. G., et al. (2025).
  • Lee, Y., et al. (2021). Brassinin Inhibits Proliferation in Human Liver Cancer Cells via Mitochondrial Dysfunction. International Journal of Molecular Sciences, 22(4), 1633.
  • Hou, D. Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Tryptophan Research, 10, 1178646917710302.
  • Richards, T., & Brin, E. (2018).
  • Pescarmona, G. (2009). Brassinin. Phytochemicals.
  • Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 59(24), 10849-10867.
  • Hennes, E., et al. (2021). Cell-Based Identification of New IDO1 Modulator Chemotypes.
  • Wsół, A., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 1-11.
  • Budovská, M., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • Hennes, E., et al. (2021).
  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?.
  • Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 1-11.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Abcam. (2019). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit. Abcam.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021.
  • S. M. D'souza, et al. (2014). Bioavailability of phytochemicals and its enhancement by drug delivery systems. Cancer Letters, 357(2), 379-388.
  • S. M. Schilsky, et al. (1991). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. Journal of Clinical Oncology, 9(8), 1457-1463.
  • Pedras, M. S. C., et al. (2010). Discovery of inhibitors of brassinin oxidase based on the scaffolds of the phytoalexins brassilexin and wasalexin. Bioorganic & Medicinal Chemistry, 18(9), 3235-3242.
  • C. A. Shook, et al. (2011). JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability. Journal of Pharmacology and Experimental Therapeutics, 338(1), 328-336.
  • R. G. Mehta, et al. (1997). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 18(10), 2031-2035.
  • T. Obata, et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2287-2296.
  • K. S. Park, et al. (2014). A review of in vitro and in vivo studies on the efficacy of herbal medicines for primary dysmenorrhea.
  • S. S. Das, et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(43), 28269-28274.
  • Y. Wang, et al. (2008). Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram. Chinese Journal of New Drugs, 17(1), 58-59.
  • H. Sp-hahn, et al. (1996). Pharmacokinetics of (-)-(S)-bromofosfamide after intravenous and oral administration in mice. Arzneimittelforschung, 46(11), 1051-1054.
  • I. Kostopoulou, et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Antioxidants, 13(7), 801.

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Methodological & Application

Application Notes and Protocols for 5-Bromo Brassinin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Bromo Brassinin in Immuno-Oncology and Cancer Biology

This compound, a synthetic derivative of the naturally occurring phytoalexin Brassinin found in cruciferous vegetables, has emerged as a compound of significant interest in cancer research.[1][2] Its primary mechanism of action lies in the inhibition of indoleamine 2,3-dioxygenase (IDO), a crucial enzyme implicated in tumor immune evasion.[1][2] By targeting IDO, this compound disrupts the immunosuppressive tumor microenvironment, thereby unleashing the host's T-cell-mediated antitumor immunity.[1][2] This unique mode of action positions this compound as a compelling candidate for both standalone and combination cancer therapies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the experimental causality.

Physicochemical Properties and Handling

A foundational understanding of this compound's properties is paramount for its effective application in cell culture.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrN₂S₂[3][4]
Molecular Weight 315.25 g/mol [3]
CAS Number 1076199-55-7[3][4][5]
Appearance Solid[6]
Storage (Lyophilized) -20°C, desiccated[3]
Storage (In Solution) -20°C, use within 1 month[3]

Expert Insight: The dithiocarbamate group in Brassinin and its derivatives is crucial for their biological activity.[7] Proper storage is critical to prevent degradation and loss of potency. Aliquoting stock solutions is highly recommended to avoid multiple freeze-thaw cycles, which can compromise the compound's integrity.[3]

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cancer cell line.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution cell_culture Culture and Seed Cancer Cells treatment Treat Cells with Varying Concentrations of this compound cell_culture->treatment incubation Incubate for Defined Period (e.g., 48h) treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay pathway_analysis Conduct Pathway-Specific Analysis (e.g., Western Blot) incubation->pathway_analysis data_collection Collect and Quantify Data cytotoxicity_assay->data_collection pathway_analysis->data_collection interpretation Interpret Results and Determine IC50 data_collection->interpretation

Caption: A generalized workflow for in vitro evaluation of this compound.

Protocol 1: Preparation of this compound Stock Solution

Rationale: Establishing a concentrated, stable stock solution is the first critical step in ensuring accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for indole-based compounds and is generally well-tolerated by most cell lines at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Required Concentration: Based on literature and preliminary experiments, decide on the desired stock concentration (e.g., 10 mM).

  • Calculate Mass: Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM x 1 mL x 315.25 g/mol = 3.15 mg

  • Dissolution: a. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles.[3] b. Store the aliquots at -20°C, protected from light.[3]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[8] This protocol is designed to determine the dose-dependent cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3, B16-F10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (from Protocol 1)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[8] c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test for initial experiments could be 0, 10, 20, 40, 80, 120, and 160 µM. b. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and a no-cell control (medium only). c. Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Assay: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Trustworthiness and Self-Validation:

  • Controls: The inclusion of vehicle and no-cell controls is essential for accurate data interpretation.

  • Replicates: Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity.

  • Microscopic Examination: Visually inspect the cells under a microscope before adding the MTT reagent to observe any morphological changes indicative of cytotoxicity.

Mechanism of Action: Inhibition of the IDO Pathway

This compound's primary antitumor effect is mediated through the inhibition of Indoleamine 2,3-dioxygenase (IDO).[1][2] IDO is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress T-cell proliferation and function, leading to immune tolerance of the tumor. By inhibiting IDO, this compound restores local tryptophan levels and reduces kynurenine production, thereby reactivating the anti-tumor immune response.

IDO_pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO IDO Enzyme (Upregulated in Cancer Cells) Tryptophan->IDO Catabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for Kynurenine Kynurenine IDO->Kynurenine Produces Suppression Suppression of Proliferation & Function Kynurenine->Suppression Leads to Antitumor_Immunity Anti-Tumor Immunity T_Cell->Antitumor_Immunity Mediates Suppression->T_Cell Bromo_Brassinin This compound Bromo_Brassinin->IDO Inhibits

Caption: The inhibitory effect of this compound on the IDO pathway.

Further Experimental Considerations

Beyond cytotoxicity, a deeper investigation into the effects of this compound can be achieved through various assays:

  • Colony Formation Assay: To assess the long-term anti-proliferative effects of the compound.[8]

  • Western Blot Analysis: To investigate the impact on specific signaling pathways. For instance, studies on Brassinin have shown effects on the PI3K/Akt/mTOR and JAK/STAT pathways, as well as the expression of apoptosis-related proteins like PARP and caspase-3.[8][9][10]

  • Flow Cytometry: To analyze cell cycle arrest and apoptosis in a quantitative manner.

  • Co-culture Models: To study the effects of this compound on the interaction between cancer cells and immune cells (e.g., T-cells, macrophages), which is particularly relevant given its immunomodulatory mechanism.[11]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no cytotoxicity observed - Compound instability- Incorrect concentration range- Cell line resistance- Prepare fresh stock and working solutions.- Perform a broader dose-response study.- Verify the expression of IDO in the chosen cell line.
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette and be consistent with technique.- Avoid using the outer wells of the plate for treatment groups.
Precipitation of the compound in media - Poor solubility at working concentrations- Ensure the final DMSO concentration is below 0.5%.- Prepare fresh dilutions immediately before use.- Test alternative solvents if necessary.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action. The protocols and insights provided in these application notes offer a robust framework for researchers to explore its full potential in various cancer models. By adhering to these guidelines and employing rigorous experimental design, the scientific community can further elucidate the therapeutic value of this intriguing compound.

References

  • Muller, A. J., Malachowski, W. P., & Prendergast, G. C. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(47), 6114-6124. [Link]

  • Kim, J. H., et al. (2021). The Apoptotic and Anti-Warburg Effects of Brassinin in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis. Cancers, 13(16), 4195. [Link]

  • Muller, A. J., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate. [Link]

  • AdooQ Bioscience. This compound. AdooQ Bioscience Website. [Link]

  • Ahmad, I., et al. (2021). Brassinin enhances the anticancer actions of paclitaxel by targeting multiple signaling pathways in colorectal cancer cells. Phytotherapy Research, 35(7), 3875-3885. [Link]

  • Kim, J. H., et al. (2021). Apoptotic Effect of Brassinin via Inhibition of CNOT2 and Activation of p53 and Its Combination Effect with Doxorubicin. International Journal of Molecular Sciences, 22(21), 11578. [Link]

  • Majerova, M., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • PubChem. Brassinin. National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2019). Brassinin, a Phytoalexin in Cruciferous Vegetables, Suppresses Obesity-Induced Inflammatory Responses Through the Nrf2-HO-1 Signaling Pathway in an Adipocyte-Macrophage Co-Culture System. Phytotherapy Research, 33(5), 1426-1437. [Link]

Sources

Dissolving 5-Bromo Brassinin for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Bromo Brassinin

This compound is a synthetic derivative of brassinin, a naturally occurring indole phytoalexin found in cruciferous vegetables.[1] As a member of the dithiocarbamate class of compounds, this compound has garnered significant interest within the drug development community for its potential therapeutic applications, including its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme implicated in tumor immune escape.[1] The efficacy of this compound in preclinical models has underscored the importance of robust and reproducible in vitro assays to further elucidate its mechanism of action and to screen for novel therapeutic leads.

A critical, yet often overlooked, step in conducting reliable in vitro experiments is the proper dissolution of the test compound. Due to the physicochemical properties inherent to many indole alkaloids and dithiocarbamates, achieving a homogenous and stable solution of this compound in aqueous cell culture media presents a significant challenge. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for use in a variety of in vitro assays. The protocols outlined herein are designed to ensure the scientific integrity of experimental results by minimizing compound precipitation and solvent-induced artifacts.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound (Molecular Formula: C₁₁H₁₁BrN₂S₂) is a lipophilic molecule, a characteristic common to many indole alkaloids.[2] Furthermore, dithiocarbamates as a chemical class are known for their generally low solubility in water and some common organic solvents.[3][4] This inherent low aqueous solubility can lead to several experimental challenges:

  • Precipitation in Cell Culture Media: Direct addition of powdered this compound to aqueous media will likely result in poor dissolution and the formation of precipitates. This leads to an inaccurate and inconsistent final concentration of the compound in the assay, rendering the results unreliable.

  • Inaccurate Dose-Response Curves: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than the calculated concentration, leading to a misinterpretation of its potency (e.g., an artificially high IC₅₀ value).

  • Physical Interference with Assays: Undissolved compound particulates can interfere with colorimetric, fluorometric, or luminescent readouts in common cell viability and signaling assays.

To overcome these challenges, a systematic approach to solvent selection and solution preparation is paramount.

Solvent Selection and Preparation of Stock Solutions

Based on the chemical structure of this compound and established best practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[5][6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.

Rationale for Using DMSO:
  • High Solubilizing Power: DMSO is highly effective at dissolving lipophilic compounds like this compound, allowing for the preparation of high-concentration stock solutions.

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, facilitating the dilution of the stock solution to the desired final working concentrations.

  • Established Use in Cell Culture: DMSO is a widely accepted solvent for in vitro drug screening, and its effects on most cell lines are well-documented.[5][7]

The following table summarizes the recommended solvent and general considerations:

Compound Recommended Primary Solvent Key Considerations
This compoundDimethyl Sulfoxide (DMSO), Anhydrous- Prepare a high-concentration stock solution (e.g., 10-50 mM).- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of the compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for preparing a this compound stock solution and subsequently diluting it for use in in vitro assays.

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on the specific requirements of the assay and the solubility limit of the compound in DMSO.

Materials:

  • This compound (MW: 315.25 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 315.25 g/mol x 1000 mg/g = 3.1525 mg

  • Weighing the Compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes. This will aid in the complete dissolution of the compound.

    • Re-vortex and visually inspect again to ensure a clear, homogenous solution.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the process of diluting the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Key Principle: Serial Dilution in DMSO First

To avoid precipitation of this compound upon dilution into the aqueous cell culture medium, it is critical to perform serial dilutions in 100% DMSO first, before the final dilution into the medium.[5]

Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Perform Serial Dilutions in DMSO:

    • Create a series of intermediate stock solutions by serially diluting the concentrated stock in 100% DMSO. For example, to create a dose-response curve, you might prepare a series of 10-fold dilutions.

  • Final Dilution into Cell Culture Medium:

    • Add a small volume of the appropriate DMSO stock (from step 2) to the pre-warmed cell culture medium to achieve the final desired concentration.

    • Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, and for sensitive cell lines, ≤ 0.1%. [6][7]

    • Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion.

Example Calculation:

To prepare a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%:

  • You would need a 10 mM stock solution in 100% DMSO (1000x the final concentration).

  • Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

Mandatory Experimental Controls:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells cultured in medium containing the same final concentration of DMSO as the highest concentration used for the this compound treatment. This is essential to differentiate the effects of the compound from any potential effects of the solvent itself.[7]

Visualizing the Workflow

The following diagram illustrates the recommended workflow for preparing this compound for in vitro assays.

Dissolution_Workflow cluster_prep Part 1: Stock Solution Preparation cluster_assay Part 2: Assay Preparation cluster_controls Essential Controls weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Mass for Target Concentration (e.g., 10 mM) dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Each Experiment serial_dilute Serial Dilute in 100% DMSO thaw->serial_dilute Prepare Intermediate Stocks final_dilution Final Dilution into Cell Culture Medium serial_dilute->final_dilution Keep Final DMSO ≤ 0.5% treat_cells Treat Cells final_dilution->treat_cells vehicle_control Vehicle Control (DMSO only) final_dilution->vehicle_control Prepare in Parallel untreated_control Untreated Control

Sources

Application Note & Protocol: Quantitative Analysis of 5-Bromo Brassinin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantification of 5-Bromo Brassinin, a synthetic derivative of the natural phytoalexin Brassinin, in biological samples such as plasma and serum. Given the therapeutic potential of brassinin analogs in oncology and other fields, a robust, sensitive, and validated bioanalytical method is critical for preclinical and clinical pharmacokinetic studies. This application note details a complete workflow, from sample preparation to a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described protocol is grounded in established bioanalytical principles and adheres to the standards outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] The causality behind key procedural steps is explained to provide researchers with a deep understanding of the method's mechanics, ensuring reliable and reproducible results.

Introduction to this compound

Brassinin is an indole-containing phytoalexin produced by plants of the Brassicaceae family as a defense against pathogens.[3] Its synthetic derivative, this compound, has garnered significant interest due to its enhanced biological activity, including potent anticancer properties. The molecule's structure, featuring an indole core, a bromine substituent, and a dithiocarbamate side chain, presents unique challenges and opportunities for bioanalysis. Accurate quantification in complex biological matrices is paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to its development as a therapeutic agent.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique for this application due to its high sensitivity and selectivity, which are essential for measuring low concentrations of the analyte in complex biological fluids.[4][5][6]

Principle of the Method

The method described herein employs a protein precipitation (PPT) step for sample cleanup, followed by analysis using a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and a stable isotope-labeled internal standard (SIL-IS). The use of an SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and analysis and ensuring the highest level of accuracy.[4]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data generation, is outlined below. This workflow is designed for efficiency and robustness, minimizing potential sources of error at each stage.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike_IS Spike with Internal Standard (5-Br-Brassinin-d4) Sample->Spike_IS PPT Protein Precipitation (Ice-cold Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS System Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization Electrospray Ionization (ESI, Positive Mode) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve (Peak Area Ratios) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Control human plasma/serum (K2-EDTA anticoagulant recommended)[7]

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in acetonitrile.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • QC Samples: Prepare separate working solutions for Low, Medium, and High QC samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Protocol

This protocol is based on the widely used protein precipitation method, which is effective for removing the majority of proteins from plasma or serum.[8]

  • Aliquot Sample: Pipette 50 µL of the biological sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the IS working solution (100 ng/mL in ice-cold acetonitrile) to each tube. The cold acetonitrile enhances the precipitation of proteins.

  • Precipitate Proteins: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Condition
UHPLC System Standard high-pressure system
Analytical Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4000 V
Source Temperature 350 °C[9]
Gas Flow (Dry) 12 L/min[9]
MRM Transitions To be determined by direct infusion of standards.5-Br Brassinin: e.g., m/z [M+H]+ → fragment IS: e.g., m/z [M+H]+ → fragment

Rationale for Choices: A C18 column is chosen for its excellent retention of moderately nonpolar molecules like this compound. Formic acid is added to the mobile phase to provide a source of protons, promoting efficient ionization in positive ESI mode. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution.[10]

Method Validation

The analytical method must be validated to ensure its performance is acceptable for its intended purpose. All validation experiments should adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][11]

G MV Method Validation Selectivity Selectivity & Specificity MV->Selectivity Linearity Linearity & Range MV->Linearity Accuracy Accuracy & Precision MV->Accuracy Recovery Recovery & Matrix Effect MV->Recovery Stability Stability MV->Stability

Caption: Key parameters for bioanalytical method validation.

Validation Parameters
Parameter Acceptance Criteria (FDA Guideline Summary) [1][9]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least six individual sources.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calculated concentration of each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Intra- & Inter-Day Accuracy The mean value should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Intra- & Inter-Day Precision The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at LLOQ).
Extraction Recovery Should be consistent, precise, and reproducible. While high recovery is desirable (>80%), consistency across the concentration range is more critical.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The IS should track and compensate for any matrix effects.
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw cycles (e.g., 3 cycles), short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.[12]

Data Analysis and Reporting

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve. All results should be reported with appropriate units (e.g., ng/mL) and accompanied by the validation summary report.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The protocol emphasizes a thorough sample preparation technique and highly selective mass spectrometric detection to achieve the sensitivity and accuracy required for pharmacokinetic studies. By explaining the rationale behind key steps and adhering to regulatory validation guidelines, this document serves as a reliable resource for researchers and scientists in the field of drug development.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). [Link]

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Application Notes & Protocols: Evaluating the Synergy of 5-Bromo Brassinin with Conventional Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of oncology is progressively shifting towards combination therapies that can yield superior efficacy, mitigate drug resistance, and reduce toxicity compared to monotherapies.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the synergistic potential of 5-Bromo Brassinin, a synthetic derivative of the phytoalexin Brassinin, when used in concert with standard cytotoxic chemotherapy agents.

This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), a crucial enzyme implicated in tumor immune evasion.[3][4] By suppressing the tumor's ability to create an immunosuppressive microenvironment, this compound holds the potential to augment the efficacy of conventional chemotherapies, which induce immunogenic cell death and release tumor antigens. This document outlines the core scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and robust data analysis methodologies to rigorously assess this promising combination strategy.

Scientific Rationale & Mechanism of Action

The Role of this compound as an IDO Inhibitor

This compound's primary antitumor mechanism is the inhibition of indoleamine 2,3-dioxygenase (IDO).[3][4] IDO is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment (TME), elevated IDO activity has two major consequences for the anti-tumor immune response:

  • Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T-cells, which are critical for killing cancer cells.

  • Kynurenine Accumulation: The buildup of kynurenine and other downstream metabolites actively induces the apoptosis of effector T-cells and promotes the differentiation of regulatory T-cells (Tregs), further suppressing the immune response.

By inhibiting IDO, this compound helps to restore local tryptophan levels and prevent the accumulation of immunosuppressive kynurenine metabolites, thereby relieving a critical mechanism of tumor immune escape and enabling a more robust T-cell-mediated attack on the tumor.[3][4]

cluster_0 Standard Immune Response cluster_1 Intervention Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Kynurenine Kynurenine (Immunosuppressive) Suppression T-Cell Suppression & Apoptosis Kynurenine->Suppression IDO->Kynurenine IDO->Suppression TCell Effector T-Cell Suppression->TCell Br5 This compound IDO_inhibited IDO Enzyme Br5->IDO_inhibited Inhibits TCell_active Active T-Cell TumorAttack Tumor Cell Destruction TCell_active->TumorAttack

Caption: Mechanism of this compound as an IDO inhibitor.

The Chemo-Immunotherapy Synergy Hypothesis

The combination of chemotherapy and IDO inhibition is a rational and powerful strategy. Most cytotoxic agents induce immunogenic cell death (ICD), a form of apoptosis that results in the release of tumor-associated antigens (TAAs) and danger signals. This process can initiate a de novo anti-tumor immune response. However, this response is often blunted by adaptive immune resistance mechanisms, such as the upregulation of IDO by cancer cells.

The synergy hypothesis is as follows:

  • Chemotherapy: Induces tumor cell death, releasing a wave of TAAs.

  • Antigen Presentation: Antigen-presenting cells (APCs) capture these TAAs and present them to T-cells, priming an anti-tumor response.

  • This compound: By concurrently inhibiting IDO, this compound dismantles the immunosuppressive shield in the TME, allowing the newly primed T-cells to effectively infiltrate the tumor, proliferate, and execute their cancer-killing function.

This dual-action approach transforms a standard cytotoxic therapy into a more potent, self-propagating cycle of cancer immunity.

cluster_IDO Tumor Immune Evasion Chemo Chemotherapy Agent Tumor Tumor Cell Chemo->Tumor Induces ICD Immunogenic Cell Death Tumor->ICD IDO_Pathway IDO Upregulation Tumor->IDO_Pathway Expresses TAA Tumor Antigen Release ICD->TAA APC Antigen Presenting Cell (APC) TAA->APC Engulfed by TCell T-Cell Priming & Activation APC->TCell TCell_Attack Activated T-Cell Attacks Tumor TCell->TCell_Attack TCell_Attack->Tumor Kills TCell_Supp T-Cell Suppression IDO_Pathway->TCell_Supp TCell_Supp->TCell Blocks Br5 This compound Br5->IDO_Pathway Inhibits G cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation a Select Cell Lines & Chemotherapy Agents b Determine Single-Agent IC50 Values a->b c Perform Combination (Checkerboard) Assay b->c d Calculate Combination Index (CI) to Quantify Synergy c->d e Select Synergistic Combination & Immunocompetent Mouse Model d->e Proceed with Synergistic Hits (CI < 1) f Conduct 4-Arm Efficacy Study (Vehicle, Chemo, 5-Br-B, Combo) e->f g Monitor Tumor Growth, Body Weight, and Survival f->g h Analyze Tumor Growth Inhibition (TGI) & Statistical Significance g->h

Caption: High-level experimental workflow for combination therapy evaluation.

In Vitro Protocols: Synergy Screening

Objective

To quantitatively determine if this compound acts synergistically, additively, or antagonistically with selected chemotherapy agents against various cancer cell lines.

Protocol 1: Single-Agent IC50 Determination

Causality: Before testing combinations, the potency of each individual drug must be established. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing the dose-response matrix in the combination assay. [2] Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel) in culture medium. A typical range would span from 10 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of drug concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value for each drug.

Protocol 2: Combination Cytotoxicity (Checkerboard) Assay

Causality: This assay design allows for the testing of multiple concentrations of both drugs simultaneously, creating a dose-response matrix. This matrix is essential for calculating the Combination Index (CI) across a range of effect levels, providing a comprehensive view of the drug interaction. [1][5] Methodology:

  • Plate Setup: Seed cells in 96-well plates as described in Protocol 1.

  • Drug Dilutions:

    • On the X-axis of the plate, apply serial dilutions of the chemotherapy agent (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x the IC50).

    • On the Y-axis of the plate, apply serial dilutions of this compound using the same fractional IC50 range.

    • The well at (0,0) serves as the vehicle control. The wells along the X and Y axes serve as single-agent controls.

  • Treatment & Incubation: Treat cells and incubate for the same duration as the single-agent assay (48-72 hours).

  • Viability Assessment: Measure cell viability as previously described.

Data Analysis: Calculating the Combination Index (CI)

Causality: The Chou-Talalay method is a widely accepted standard for quantifying drug interactions. [6][7]It provides a numerical value (the CI) that defines the nature of the interaction. This quantitative approach is crucial for making objective decisions about which combinations to advance to in vivo studies.

  • Synergy: CI < 0.9

  • Additive Effect: CI = 0.9 - 1.1

  • Antagonism: CI > 1.1

Specialized software (e.g., CompuSyn, CalcuSyn) is recommended for these calculations based on the median-effect principle.

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Example Single-Agent IC50 Values (72h Treatment)

Cell Line Chemotherapy Agent IC50 (µM) This compound IC50 (µM)
B16-F10 (Melanoma) Cisplatin 2.5 > 50
4T1 (Breast Cancer) Doxorubicin 0.8 > 50

| CT26 (Colon Cancer) | Paclitaxel | 0.1 | > 50 |

Table 2: Example Combination Index (CI) Values at 50% Effect (Fa=0.5)

Cell Line Combination CI Value Interpretation
B16-F10 Cisplatin + 5-Br-Brassinin 0.65 Synergy
4T1 Doxorubicin + 5-Br-Brassinin 0.72 Synergy

| CT26 | Paclitaxel + 5-Br-Brassinin | 1.05 | Additive |

In Vivo Protocols: Efficacy Validation

Objective

To determine if the synergistic cytotoxicity observed in vitro translates to enhanced anti-tumor efficacy in a living organism with a functional immune system.

Animal Model Selection

Causality: The choice of animal model is paramount. Because this compound's mechanism relies on modulating the host T-cell response, an immunocompetent (syngeneic) mouse model is required. [3][4]In these models, the tumor and the mouse share the same genetic background, allowing for the study of interactions between the treatment, the tumor, and a fully functional immune system. Using immunodeficient mice (e.g., nude or SCID) would completely miss the intended mechanism of action.

Protocol 3: Syngeneic Tumor Efficacy Study

Causality: The four-arm study design is the gold standard for evaluating combination therapies in vivo. [8][9]It allows for a direct comparison of the combination treatment against its individual components and a placebo, ensuring that any enhanced effect is truly due to the interaction of the two agents.

Methodology:

  • Animal Acclimation: Acclimate animals (e.g., C57BL/6 or BALB/c mice) for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously implant a suspension of syngeneic tumor cells (e.g., 1x10^6 B16-F10 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into four treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., Saline, i.p.)

    • Group 2: Chemotherapy Agent (e.g., Doxorubicin, 5 mg/kg, i.p.)

    • Group 3: this compound (e.g., 40 mg/kg, oral gavage)

    • Group 4: Combination (Doxorubicin + this compound)

  • Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., Chemo once a week, this compound daily for 14 days).

  • Monitoring: Measure tumor volumes 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Record body weights at the same frequency as an indicator of toxicity.

  • Endpoints: The study can be terminated when tumors in the control group reach a pre-determined maximum size (e.g., 2000 mm³) or at a fixed time point (e.g., Day 21).

Data Analysis & Presentation

The primary output is a tumor growth curve plotting the mean tumor volume for each group over time. Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean volume of treated group / Mean volume of control group)) * 100

Table 3: Example In Vivo Efficacy Data (Day 21)

Treatment Group Mean Tumor Volume (mm³) ± SEM TGI (%) P-value vs Control P-value vs Chemo
Vehicle Control 1850 ± 210 - - -
Doxorubicin (5 mg/kg) 980 ± 150 47% < 0.01 -
5-Br-Brassinin (40 mg/kg) 1620 ± 190 12% > 0.05 -

| Combination | 350 ± 95 | 81% | < 0.001 | < 0.01 |

Conclusion

The protocols detailed in this guide provide a robust and scientifically rigorous pathway for evaluating the combination of this compound with chemotherapy agents. By leveraging its immunomodulatory mechanism of IDO inhibition, this compound has the potential to synergistically enhance the efficacy of standard cytotoxic treatments. Following these steps—from initial in vitro synergy screening to definitive in vivo efficacy testing in immunocompetent models—will enable researchers to generate the high-quality, reproducible data needed to advance this promising therapeutic strategy.

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Application Notes and Protocols for In Vivo Efficacy Testing of 5-Bromo Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies to evaluate the efficacy of 5-Bromo Brassinin, a synthetic derivative of the phytoalexin Brassinin. This compound has emerged as a promising anti-cancer agent, primarily through its mechanism as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme implicated in tumor immune evasion.[1][2][3][4] This guide details the rationale behind experimental choices, provides step-by-step protocols for syngeneic tumor models, and outlines methods for crucial pharmacokinetic and pharmacodynamic analyses to ensure a robust and self-validating study design.

Introduction: this compound as a Therapeutic Candidate

Brassinin is a naturally occurring indole phytoalexin found in cruciferous vegetables, which has demonstrated cancer chemopreventive activity.[5] Its synthetic derivative, this compound, exhibits a more favorable pharmacological profile, including slower clearance, making it an attractive candidate for therapeutic development.[6]

A primary antitumor mechanism of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][2][3][4] IDO is an enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[1] In the tumor microenvironment, IDO expression by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby facilitating tumor escape from the host immune system.[1] By inhibiting IDO, this compound is hypothesized to restore anti-tumor immunity, a mechanism that has shown efficacy in preclinical melanoma and mammary tumor models.[1][2][3] The requirement of an active host T-cell immunity for its efficacy underscores the importance of using immunocompetent animal models for in vivo testing.[1][2][3]

Beyond IDO inhibition, brassinins are known to interact with other critical cancer signaling pathways, including the STAT3 pathway, which is involved in cell proliferation, survival, and apoptosis.[7] This multi-faceted activity profile warrants a thorough in vivo investigation to fully characterize its therapeutic potential.

Core Mechanisms of Action

A successful in vivo study design hinges on a clear understanding of the compound's mechanism of action, as this dictates the choice of models and endpoints.

Primary Target: IDO1 Signaling Pathway

The canonical pathway initiated by IDO1 involves the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine. This depletion of tryptophan and the production of downstream metabolites like kynurenine create an immunosuppressive tumor microenvironment. This compound directly inhibits the enzymatic activity of IDO1, thereby preventing this immunosuppressive cascade.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell_Suppression T-Cell Suppression & Treg Activation Kynurenine->T_Cell_Suppression Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion 5_Bromo_Brassinin This compound 5_Bromo_Brassinin->IDO1 inhibits

Diagram 1. Inhibition of the IDO1 Pathway by this compound.
Secondary Target: STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers and plays a critical role in cell proliferation, survival, and tumorigenesis.[7] Inhibition of STAT3 signaling can lead to reduced tumor growth. While not its primary mechanism, the indole structure of this compound suggests potential interaction with pathways like STAT3, which has been observed with other brassinin compounds.

Preclinical In Vivo Experimental Design

The following sections outline a strategic approach to designing a comprehensive in vivo efficacy study for this compound.

Animal Model Selection

Rationale: Given that the primary mechanism of this compound is immune modulation via IDO inhibition, the choice of an immunocompetent animal model is critical. Syngeneic tumor models, where cancer cells from a specific inbred mouse strain are implanted into mice of the same strain, are the gold standard. This ensures a fully functional immune system that can be reactivated by the therapeutic agent.

Recommended Models:

  • B16-F10 Melanoma in C57BL/6 Mice: This is a highly aggressive and poorly immunogenic tumor model, making it a stringent test for immunotherapies.[1][8] this compound has previously shown efficacy in suppressing the growth of melanoma isograft tumors.[1][2][3]

  • MMTV-Neu Spontaneous Mammary Tumor Model: This is a transgenic model where female mice develop spontaneous mammary tumors due to the expression of the rat neu (ErbB2) oncogene.[9] This model is highly relevant to HER2-positive human breast cancer. Combination therapy of this compound with chemotherapy has been effective in this model.[1][2][3]

Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration

Rationale: Proper formulation is key to ensuring consistent bioavailability and exposure. For indole-based compounds that may have poor aqueous solubility, a suspension formulation for oral administration is often suitable.

  • Vehicle Selection: A common and effective vehicle for oral gavage in mice is a 0.5% (w/v) solution of methylcellulose in sterile water.[10]

  • Route of Administration: Oral gavage (p.o.) is a feasible route, as brassinins have been shown to be bioavailable.[1][3] Intraperitoneal (i.p.) injection is another option that has been used for brassinin administration.[11]

  • Dose-Finding Study: Prior to a full-scale efficacy study, a dose-finding and maximum tolerated dose (MTD) study is essential. This typically involves administering a range of doses to small groups of tumor-bearing mice and monitoring for signs of toxicity (e.g., weight loss, changes in behavior) and efficacy.

Table 1: Example Dose-Finding Study Design
Group Treatment Dose (mg/kg) Administration
1Vehicle Control (0.5% Methylcellulose)N/ADaily, p.o.
2This compound10Daily, p.o.
3This compound30Daily, p.o.
4This compound100Daily, p.o.
5Positive Control (e.g., Paclitaxel)VariesPer established protocol
Efficacy Study Design and Workflow

Rationale: A well-structured efficacy study should include appropriate control groups, randomization, and blinded data collection to minimize bias.

Efficacy_Workflow Start Start Acclimatize Animal Acclimatization (C57BL/6 Mice) Start->Acclimatize Implant Tumor Cell Implantation (B16-F10 Cells, s.c.) Acclimatize->Implant Tumor_Growth Allow Tumors to Establish (e.g., 50-100 mm³) Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Daily Treatment Administration (Vehicle, 5-Br-Brassinin, Positive Control) Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitor Monitor->Treatment Endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³) Monitor->Endpoint Tumor growth or predefined time Collect Collect Samples (Tumor, Blood, Spleen) Endpoint->Collect Analyze Data Analysis (Efficacy, PK/PD) Collect->Analyze End End Analyze->End

Diagram 2. General workflow for an in vivo efficacy study.

Detailed Experimental Protocols

Protocol 1: B16-F10 Syngeneic Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an aggressive, poorly immunogenic melanoma model.

Materials:

  • B16-F10 melanoma cell line

  • Female C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)

  • This compound

  • Vehicle (0.5% methylcellulose in sterile water)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture B16-F10 cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the exponential growth phase and have high viability (>95%) before injection.

  • Cell Preparation: Harvest cells using Trypsin-EDTA. Wash twice with ice-cold, sterile PBS. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 2 x 10⁶ cells/mL. Keep on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁵ cells) into the right flank of each C57BL/6 mouse.[12]

  • Tumor Growth Monitoring: Begin monitoring for palpable tumors approximately 5-7 days post-injection.

  • Group Allocation and Treatment: Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Begin daily administration of vehicle or this compound via oral gavage.

  • Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2. Monitor body weight and general health concurrently as indicators of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500 mm³ volume) or at the end of the study period.

  • Sample Collection: At the endpoint, collect tumors, blood, and spleens for pharmacodynamic and immunological analysis.

Protocol 2: Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in tumor-bearing mice.

Materials:

  • Tumor-bearing mice from the efficacy study or a satellite group

  • This compound

  • Administration vehicle

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for analysis

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice (n=3-4 per time point) via the chosen route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) at multiple time points post-administration. A typical schedule for oral dosing might be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours.[13] Serial sampling from the same mouse (e.g., via saphenous vein) is preferred to reduce animal usage and inter-animal variability.

  • Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Tissue Distribution (Optional): At the final time point, euthanize the animals and collect various tissues (tumor, liver, spleen, kidney, brain) to assess compound distribution.

  • Bioanalysis: Quantify the concentration of this compound (and potential major metabolites) in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters
Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
Half-life of the compound
F (%) Bioavailability (if comparing with IV administration)
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm that this compound is engaging its target (IDO1) and modulating downstream signaling pathways (STAT3) in the tumor.

Materials:

  • Tumor and plasma samples collected at the end of the efficacy study

  • HPLC system

  • Reagents for Western blotting or Immunohistochemistry (IHC)

  • Antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin)

Procedure:

  • IDO1 Activity Assay (Kyn/Trp Ratio):

    • Rationale: IDO1 inhibition will lead to a decrease in kynurenine (Kyn) and an increase in tryptophan (Trp) in the plasma and tumor. The Kyn/Trp ratio is a standard readout for IDO1 activity in vivo.[7][14]

    • Method:

      • Prepare plasma samples and tumor homogenates.

      • Precipitate proteins (e.g., with trichloroacetic acid).

      • Analyze the supernatant for Kyn and Trp concentrations using a validated HPLC method.[12]

      • Calculate the Kyn/Trp ratio for each sample and compare between treatment groups. A significant decrease in the ratio in the this compound group indicates target engagement.

  • p-STAT3 Level Analysis (Western Blot or IHC):

    • Rationale: To assess the effect of this compound on the STAT3 pathway, the level of activated (phosphorylated) STAT3 in tumor tissue can be measured.

    • Method (Western Blot):

      • Prepare protein lysates from snap-frozen tumor tissues.

      • Determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

      • Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

      • Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.

      • Quantify band intensities and calculate the ratio of p-STAT3 to total STAT3. A decrease in this ratio indicates pathway inhibition.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as: % TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes, body weights, and PD biomarker levels between groups. A p-value of <0.05 is generally considered statistically significant.

  • Correlation: Correlate the PK data (e.g., drug exposure) with PD effects (e.g., Kyn/Trp ratio) and efficacy (TGI) to establish a PK/PD/efficacy relationship, which is crucial for predicting clinical dosing regimens.

References

  • Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857. [Link]

  • Fu, X., et al. (2014). Atractylenolide II induces G1 cell-cycle arrest and apoptosis in B16 melanoma cells. Experimental Dermatology, 23(8), 577-582. [Link]

  • Altogen Labs. B16 Allograft Syngeneic Model. [Link]

  • Labcorp Oncology. (2019). B16-F10: a murine melanoma model. [Link]

  • García-Aranda, M., et al. (2009). Novel murine tumour models depend on strain and route of inoculation. Clinical and experimental medicine, 9(4), 289–295. [Link]

  • Prendergast, G. C. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851-7. [Link]

  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology, 11, 616851. [Link]

  • Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 16(2), 399-404. [Link]

  • Hoggatt, A. F., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 329–334. [Link]

  • Overwijk, W. W., & Restifo, N. P. (2001). B16 as a mouse model for human melanoma. Current protocols in immunology, Chapter 20, Unit 20.1. [Link]

  • Ebelt, N. D., et al. (2011). Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model. Journal of the American Association for Laboratory Animal Science, 50(2), 213–220. [Link]

  • Hynes, N. E., & Watson, C. J. (2010). MMTV mouse models and the diagnostic values of MMTV-like sequences in human breast cancer. Journal of mammary gland biology and neoplasia, 15(3), 309–321. [Link]

  • Liu, X., et al. (2021). Pharmacokinetics of Panaxynol in Mice. Molecules, 26(23), 7118. [Link]

  • Alcaide, M., et al. (2000). Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma. European journal of cancer, 36(8), 1059–1066. [Link]

  • Muller, A. J., & Prendergast, G. C. (2007). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27, 2851-2857. [Link]

  • Budovska, M., et al. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • ResearchGate. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. [Link]

  • Lasch, M., et al. (2022). Brassinin Promotes the Degradation of Tie2 and FGFR1 in Endothelial Cells and Inhibits Triple-Negative Breast Cancer Angiogenesis. Cancers, 14(14), 3540. [Link]

  • Ng, S. S., et al. (2006). Influence of formulation vehicle on metronomic taxane chemotherapy: albumin-bound versus cremophor EL-based paclitaxel. Clinical cancer research, 12(14 Pt 1), 4331–4338. [Link]

Sources

5-Bromo Brassinin: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 5-Bromo Brassinin

This compound is a synthetic derivative of brassinin, a naturally occurring phytoalexin found in cruciferous vegetables.[1] Phytoalexins are antimicrobial and often cytotoxic compounds produced by plants as a defense mechanism against pathogens. Brassinin and its analogues have garnered significant interest in oncology for their potential as cancer chemopreventive agents.[1] The introduction of a bromine atom at the 5-position of the indole nucleus in brassinin enhances its pharmacological profile, notably resulting in slower clearance and positioning this compound as a promising candidate for further preclinical development.

The primary mechanism of action for this compound's antitumor effects is the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][2] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a critical role in promoting immune tolerance, which can be exploited by tumors to evade the host's immune system. By inhibiting IDO, this compound disrupts this immunosuppressive pathway, thereby restoring T-cell-mediated antitumor immunity.[1] This targeted immunomodulatory approach makes this compound a compelling agent for both monotherapy and combination therapy in various cancer models.

These application notes provide a comprehensive guide to the dosage and administration of this compound in preclinical animal models, based on the available scientific literature. The protocols and insights are designed to assist researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this compound.

Mechanism of Action: Targeting the IDO Pathway

The antitumor activity of this compound is intrinsically linked to its ability to inhibit the IDO enzyme. Here is a simplified representation of the signaling pathway involved:

IDO_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response cluster_intervention Therapeutic Intervention Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Metabolized by Kynurenine Kynurenine IDO->Kynurenine Produces Treg Regulatory T-cells (Tregs) (Immunosuppressive) Kynurenine->Treg Promotes differentiation and activation Teff Effector T-cells (Antitumor) Treg->Teff Suppresses activity TumorCell Tumor Cell Teff->TumorCell Induces apoptosis Bromo_Brassinin This compound Bromo_Brassinin->IDO Inhibits

Caption: Inhibition of the IDO pathway by this compound.

Animal Models

Preclinical studies have successfully utilized this compound in the following animal models:

  • MMTV-Neu Transgenic Mice: These mice express the activated rat neu (ErbB2) oncogene in the mammary epithelium, leading to the spontaneous development of mammary tumors. This model is particularly relevant for studying HER2-positive breast cancer.

  • Melanoma Isograft Models: In these models, melanoma cells, such as the B16-F10 cell line, are implanted into syngeneic mice (e.g., C57BL/6). This allows for the study of the therapeutic agent's effect on tumor growth in the context of a competent immune system. The antitumor effect of this compound in this model has been shown to be dependent on host T-cell immunity.[1]

Dosage and Administration: A Summary

The following table summarizes the key parameters for the in vivo administration of this compound based on available data. It is important to note that the primary literature, while demonstrating efficacy, does not provide explicit details on the dosage in mg/kg or the specific vehicle used for administration. The information below is inferred from the parent compound, brassinin, and common laboratory practices for similar indole derivatives. Researchers should perform pilot studies to determine the optimal dose and vehicle for their specific experimental setup.

ParameterRecommendation/ObservationRationale & Key Considerations
Animal Model MMTV-Neu mice, Melanoma isograft mice (e.g., C57BL/6)These models have been successfully used to demonstrate the in vivo efficacy of this compound.[1]
Dosage Not explicitly stated in primary literature. A starting point could be in the range of 10-50 mg/kg .Dose-ranging studies are essential to determine the optimal therapeutic window, balancing efficacy with potential toxicity.
Route of Administration Intraperitoneal (IP) injection This is a common and effective route for administering therapeutic agents in rodent models, allowing for systemic distribution.
Vehicle Not explicitly stated in primary literature. A common vehicle for similar compounds is a suspension in corn oil or a solution in a mixture of DMSO and saline .The choice of vehicle is critical for ensuring the bioavailability and stability of the compound. Solubility studies are recommended. A typical starting formulation could be 10% DMSO in sterile saline.
Frequency Daily or on a schedule determined by pilot studies.The dosing frequency will depend on the pharmacokinetic profile of this compound, which has been noted to have a slower clearance than its parent compound, brassinin.
Duration Dependent on the tumor model and experimental endpoints. In the MMTV-Neu model, treatment may be long-term, while in isograft models, it may be for a defined period (e.g., 2-4 weeks).The duration should be sufficient to observe a significant therapeutic effect on tumor growth and/or metastasis.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Note: As the exact vehicle is not specified in the primary literature, this protocol is a general guideline. The solubility of this compound in the chosen vehicle should be confirmed empirically.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add a small volume of DMSO to the tube. For a final solution of 10% DMSO, this would be 1/10th of your final desired volume. Vortex thoroughly until the compound is completely dissolved.

  • Dilution: While vortexing, slowly add the required volume of sterile saline to reach the final desired concentration and a 10% DMSO concentration.

  • Final Mixing: Vortex the solution again to ensure homogeneity. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a different vehicle like corn oil or adjusting the DMSO concentration).

  • Administration: Use the freshly prepared solution for intraperitoneal injection into the mice.

Protocol 2: In Vivo Efficacy Study in a Melanoma Isograft Model

This protocol outlines a general workflow for assessing the antitumor efficacy of this compound.

experimental_workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis Animal_Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 1 week) Tumor_Implantation 2. Tumor Cell Implantation (e.g., B16-F10 cells, subcutaneous) Animal_Acclimation->Tumor_Implantation Tumor_Measurement 3. Tumor Growth Monitoring (Calipers, until palpable) Tumor_Implantation->Tumor_Measurement Randomization 4. Randomization into Groups (e.g., Vehicle, this compound) Tumor_Measurement->Randomization Treatment_Admin 5. Daily IP Administration (Vehicle or this compound) Randomization->Treatment_Admin Monitoring 6. Continued Monitoring (Tumor volume, body weight, clinical signs) Treatment_Admin->Monitoring Endpoint 7. Study Endpoint Reached (Pre-defined tumor volume or time) Monitoring->Endpoint Tissue_Harvest 8. Euthanasia & Tissue Harvest (Tumor, spleen, lymph nodes) Endpoint->Tissue_Harvest Analysis 9. Ex Vivo Analysis (Immunohistochemistry, Flow Cytometry) Tissue_Harvest->Analysis

Caption: General workflow for an in vivo efficacy study.

Step-by-Step Methodology:

  • Animal Acclimation: House C57BL/6 mice (or another appropriate strain) for at least one week to acclimate them to the facility.

  • Tumor Cell Implantation: Subcutaneously inject a predetermined number of B16-F10 melanoma cells (e.g., 1 x 10^5 cells in sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable and have reached a specific size (e.g., 50-100 mm³), proceed to the next step.

  • Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound at one or more doses).

  • Treatment Administration: Administer this compound or the vehicle control via intraperitoneal injection daily (or as determined by pilot studies).

  • Continued Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Tissue Harvest: At the endpoint, euthanize the mice and harvest tumors and relevant immune organs (e.g., spleen, tumor-draining lymph nodes).

  • Ex Vivo Analysis: Analyze the harvested tissues to understand the mechanism of action. This can include:

    • Immunohistochemistry: To assess immune cell infiltration (e.g., CD4+, CD8+ T-cells) into the tumor.

    • Flow Cytometry: To quantify immune cell populations in the tumor and lymphoid organs.

    • Western Blot or ELISA: To measure the levels of relevant biomarkers.

Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of studies involving this compound, the following should be incorporated:

  • Positive and Negative Controls: Always include a vehicle-treated group as a negative control. A positive control group treated with a known IDO inhibitor could also be included for comparison.

  • Dose-Response Studies: Conduct initial dose-ranging experiments to identify a dose that is both effective and well-tolerated.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the administered dose with plasma concentrations of this compound and the extent of IDO inhibition in vivo (e.g., by measuring the kynurenine-to-tryptophan ratio).

  • Confirmation of Mechanism: In knockout mouse models (e.g., IDO1-knockout mice), the antitumor effect of this compound should be abrogated, confirming that its mechanism of action is indeed IDO-dependent.[1]

Conclusion

This compound is a promising IDO inhibitor with demonstrated in vivo antitumor activity. The protocols and guidelines presented here, based on the available scientific literature, provide a framework for researchers to further investigate its therapeutic potential. Careful consideration of the animal model, dosage, administration route, and vehicle is paramount for obtaining reliable and reproducible results. Future studies should aim to further define the optimal therapeutic strategies for this compound, both as a monotherapy and in combination with other anticancer agents.

References

  • Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857. [Link]

  • Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

Sources

Introduction: The Analytical Imperative for 5-Bromo Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 5-Bromo Brassinin by High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS)

This compound (CAS No: 1076199-55-7) is a synthetic derivative of Brassinin, a phytoalexin with known antifungal and potential anticancer properties.[1][2] The introduction of a bromine atom into the molecular structure (C₁₁H₁₁BrN₂S₂) significantly alters its physicochemical properties, potentially enhancing its therapeutic efficacy and modifying its metabolic fate.[1] For researchers in drug discovery and development, the ability to accurately and sensitively quantify this compound in various matrices—from simple solutions to complex biological fluids like plasma or urine—is paramount. Such analysis is critical for pharmacokinetic (PK) studies, metabolism profiling, and quality control.

This document serves as a comprehensive technical guide, providing field-proven starting points for the development of robust analytical methods using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is not merely to provide a protocol but to explain the underlying principles and rationale, empowering you to adapt and optimize these methods for your specific research needs.

PART 1: Foundational HPLC-UV Method for Quantification

An HPLC-UV method offers a straightforward, accessible, and reliable approach for quantifying this compound, particularly in non-complex samples such as formulated products or for preliminary purity assessments. The method's success hinges on achieving chromatographic separation from impurities and leveraging the molecule's chromophore for detection.

Principle of the Method

The methodology is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The bromine and indole functional groups in this compound suggest it will absorb ultraviolet (UV) light, allowing for quantification using a UV detector.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • High-Performance Liquid Chromatograph (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or multi-wavelength UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase is a versatile and robust choice for retaining moderately non-polar compounds like this compound.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA), LC-MS grade.

2. Chromatographic Conditions: The conditions below are a robust starting point. The organic/aqueous ratio and gradient slope should be optimized to ensure a good peak shape and retention time (typically between 3-10 minutes).

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (150 x 4.6 mm, 3.5 µm)Provides excellent retention for moderately hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acid protonates silanol groups on the column, reducing peak tailing, and ensures the analyte is in a consistent ionic state.[3][4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% BA gradient is recommended to effectively elute the analyte while cleaning the column of more non-polar contaminants.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5][6]
Injection Volume 10 µLA typical volume, but can be adjusted based on analyte concentration and instrument sensitivity.
Detection Wavelength Scan 200-400 nm; Quantify at λmax (~280 nm)The indole moiety in similar structures has strong absorbance around 280 nm.[7] A DAD allows for confirmation of peak purity.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable organic solvent like methanol or DMSO.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% FA).

  • Sample Preparation: Dissolve the sample in the initial mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and inject.

PART 2: High-Sensitivity LC-MS/MS Method for Biological Matrices

For quantifying low concentrations of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard. Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.

Principle of the Method

The analyte is first separated chromatographically using UHPLC for faster analysis and better resolution. It then enters the mass spectrometer, where it is ionized (Electrospray Ionization - ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. First, it isolates the protonated molecule (the precursor ion). This ion is then fragmented, and a specific, stable fragment (the product ion) is monitored. This unique mass transition provides exceptional specificity.

The presence of a bromine atom provides a unique isotopic signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This results in a characteristic doublet for the molecular ion peak (M+ and M+2) separated by ~2 Da, which is a powerful tool for confirming the identity of the analyte.[8][9]

Experimental Workflow: From Sample to Signal

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase A) Evaporate->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC Injection ESI ESI Source (Ionization) UHPLC->ESI Q1 Quadrupole 1 (Precursor Ion Isolation) ESI->Q1 Q2 Quadrupole 2 (Fragmentation - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Processing (Quantification) Detector->Data Data Acquisition

Caption: Overall workflow for LC-MS/MS analysis.

Protocol Detail: Sample Preparation for Biological Matrices

A clean sample is essential for preventing matrix effects and maintaining instrument performance.[10][11] Protein precipitation is a rapid and effective first step for plasma or serum samples.[12][13]

  • Aliquot: Pipette 50 µL of the biological sample (e.g., rat plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of an appropriate internal standard working solution. An ideal IS would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with different mass can be used.

  • Precipitate: Add 200 µL of ice-cold acetonitrile. The 4:1 solvent-to-sample ratio ensures efficient protein precipitation.[4]

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at ~14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA). Vortex to dissolve.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol Detail: LC-MS/MS Instrumentation

1. UHPLC System: A UHPLC system is preferred for its high resolution and speed.

ParameterRecommended SettingRationale
Column C18 UPLC Column (e.g., 50 x 2.1 mm, 1.8 µm)Smaller particle size provides higher efficiency and better peak shape, ideal for complex matrices.[14]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% BA fast gradient is suitable for a "dilute-and-shoot" or protein precipitation approach.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.[4]
Column Temperature 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 5 µLSmaller injection volumes minimize matrix effects.

2. Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the indole ring are readily protonated to form [M+H]⁺ ions.
Molecular Weight 315.25 g/mol [1]
Capillary Voltage 3500 VOptimize for maximum signal intensity.
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.[15]
Gas Flow 9 L/minAids in desolvation.
Nebulizer Pressure 45 psiControls the formation of the aerosol.[16]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
MRM Transition Development

The molecular formula C₁₁H₁₁BrN₂S₂ gives a monoisotopic mass of approximately 314.96 Da. The protonated molecule [M+H]⁺ will have two primary peaks due to the bromine isotopes:

  • [M(⁷⁹Br)+H]⁺ ≈ 315.97 m/z

  • [M(⁸¹Br)+H]⁺ ≈ 317.97 m/z

The most intense of these (typically the lighter isotope) is used for the primary quantitative transition. Fragmentation can be predicted to occur at the thioester linkage or the bond connecting the side chain to the indole ring.

fragmentation cluster_msms MS/MS Logic cluster_q2 Collision Cell (Q2) Precursor Precursor Ion [M+H]⁺ m/z 315.97 Fragmentation Fragmentation (CID) Precursor->Fragmentation Product1 Product Ion 1 (Quantitative) Fragmentation->Product1 Product2 Product Ion 2 (Qualitative) Fragmentation->Product2

Caption: Principle of MS/MS for analyte detection.

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound316.0195.0Quantitative25
This compound316.0116.0Qualitative35
This compound318.0197.0Isotope Confirmation25
Internal Standard[Varies][Varies]Quantitative[Optimize]

Note: The product ion masses and collision energies are hypothetical and must be determined experimentally by infusing a standard solution of this compound and performing a product ion scan. A plausible fragmentation could be the loss of the CH₃S-C(=S)-NH₂ part (mass ~107), leading to a fragment around m/z 209, or other cleavages leading to the bromo-indole core.

Method Validation and Trustworthiness

To ensure the trustworthiness of any analytical method, a validation must be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Linearity and Range: The concentration range over which the detector response is proportional to the concentration.

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively. Assessed at multiple concentration levels (Low, Mid, High QC).

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: Analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).

References

  • Vertex AI Search. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications.
  • NIH. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications.
  • ResearchGate. (2025). Determination of Brassinolide Analogs by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Pharmaffiliates. (n.d.). CAS No : 1076199-55-7 | Chemical Name : this compound.
  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • ChemicalBook. (n.d.). This compound | 1076199-55-7.
  • DTIC. (1992). Determination of 5-Bromo-2'-Deoxyuridine (BrdU) in Well Water by High Performance Liquid Chromatography (HPLC).
  • MDPI. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry.
  • Semantic Scholar. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
  • PubMed Central. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • MDPI. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • Scientific Scholar. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS.
  • UMass Amherst. (n.d.). Mass Spectrometry: Fragmentation.
  • PubMed. (1991). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.
  • Chemistry LibreTexts. (2023). Mass spectrometry 1.
  • RotaChrom. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • University of Arizona. (n.d.). Interpretation Mass spectral interpretation.
  • OPUS. (2025). Analytical Methods.
  • MDPI. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • PubMed. (2009). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development.
  • PubMed. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors.
  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
  • ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • PubMed Central. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).
  • MDPI. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential.
  • PubChem. (n.d.). 5-Bromoindole.

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-Bromo Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo Brassinin. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising indole phytoalexin derivative. As a hydrophobic compound, this compound requires careful handling to ensure accurate and reproducible results in biological assays.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound.

Q1: What is the best solvent for creating a high-concentration stock solution of this compound?

A1: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4][5] this compound, like many hydrophobic compounds, dissolves well in this polar aprotic solvent.[2] Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your aqueous experimental medium. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[4]

Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?

A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or less to avoid solvent-induced cytotoxicity or off-target effects.[3][4] Always perform a vehicle control experiment using the same final DMSO concentration to validate that the solvent is not impacting your results.

Q3: My compound precipitates immediately when I add my DMSO stock to my aqueous cell culture media. What is happening?

A3: This is a common issue known as "crashing out," where the compound rapidly precipitates when the highly concentrated DMSO stock is diluted into the aqueous environment of the media.[6] This occurs because the final concentration of the compound exceeds its solubility limit in the aqueous media. The Troubleshooting Guide below provides detailed steps to prevent this.[6]

Q4: Can I store my this compound stock solution at room temperature?

A4: No. Stock solutions should be stored at -20°C or -80°C to ensure stability and prevent degradation.[5][7] It is highly recommended to dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][8]

Troubleshooting Guide: Preventing & Resolving Precipitation

This section provides detailed protocols and explanations for researchers who are facing persistent solubility issues, particularly in cell-based assays.

Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")

This occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is suddenly introduced to an aqueous environment where its solubility is poor.

Underlying Causes:
  • Rapid Solvent Exchange: Adding a concentrated stock directly to a large volume of media causes a sudden drop in solvent polarity, forcing the compound out of solution.[6]

  • Concentration Overload: The final working concentration of this compound in the media is higher than its aqueous solubility limit.

  • Temperature Effects: Adding a cold stock solution to cold or room temperature media can decrease the compound's solubility.[6][8]

Protocol 1: Optimized Step-Wise Dilution

This protocol is the first-line defense against precipitation and is designed to gently acclimate the compound to the aqueous environment.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10-50 mM stock solution. Ensure it is fully dissolved.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath. Using pre-warmed media can significantly increase the solubility limit of the compound during the critical dilution step.[5][6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate serial dilutions. For example, to get from a 10 mM stock to a 10 µM final concentration (a 1:1000 dilution), first dilute 1:10 in pre-warmed media to create a 1 mM intermediate, then dilute that 1:100 into the final culture volume.

  • Technique Matters: Add the stock solution drop-wise into the vortex of the gently swirling or vortexing media.[5][6] This gradual introduction helps prevent localized high concentrations that can initiate precipitation.

Issue 2: Delayed Precipitation in the Incubator (Hours to Days Later)

Sometimes, the media appears clear initially, but crystals or a cloudy precipitate form after incubation.

Underlying Causes:
  • Metastable Supersaturation: The initial solution may be supersaturated, a temporarily stable state that eventually resolves through precipitation.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[6][9]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[6]

  • Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[6][8]

Protocol 2: Advanced Solubilization Strategies

If the optimized dilution protocol is insufficient, these advanced techniques can be employed.

  • Co-Solvent Systems: Prepare the initial stock solution in a mixture of solvents. For some compounds, a combination of DMSO with ethanol or PEG-400 can improve solubility upon aqueous dilution.[2] A starting point could be a 1:1 ratio of DMSO:PEG-400.

  • Use of Solubilizing Excipients: These agents can be added to the final culture media to help keep hydrophobic compounds in solution.

    • Serum: If your experiment allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can help, as albumin and other proteins can bind to and solubilize hydrophobic molecules.

    • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic compounds, effectively shielding them from the aqueous environment and increasing solubility.[10]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound.[2][10] Use these at concentrations above their critical micelle concentration (CMC) but below levels that could be toxic to cells.

Data Summary Table

The following table summarizes the general solubility characteristics of hydrophobic indole-based compounds like this compound. Exact quantitative values for this compound are not widely published, so these are qualitative guidelines based on standard laboratory practice.

Solvent/SystemSolubilityRecommended UseKey Considerations
DMSO HighPrimary stock solutions (10-50 mM)Keep final concentration in media <0.5%, ideally ≤0.1%[3][4]
Ethanol ModerateCo-solvent with DMSOCan be more volatile and potentially more cytotoxic than DMSO at higher concentrations.
Aqueous Buffers (PBS, Media) Very Low / InsolubleFinal working solutionsDirect dissolution is not feasible. Requires dilution from an organic stock.
Media + Serum (e.g., 10% FBS) LowFinal working solutionsSerum proteins can aid in solubility but may also bind the compound, affecting bioavailability.
Aqueous Buffers + Excipients ModerateFinal working solutionsEffective, but requires validation to ensure the excipient does not interfere with the assay.[10]
Experimental Workflow & Visualization

To systematically troubleshoot solubility issues, follow this decision-making workflow.

Solubility_Workflow cluster_0 cluster_1 Step 1: Stock Solution Preparation cluster_2 Step 2: Dilution into Aqueous Media cluster_3 Step 3: Incubation & Advanced Troubleshooting cluster_4 start Goal: Prepare Soluble This compound Solution prep_stock Dissolve in 100% DMSO (10-50 mM Stock) start->prep_stock check_dissolved Fully Dissolved? prep_stock->check_dissolved sonicate Vortex / Gentle Sonication check_dissolved->sonicate No dilution_method Use Optimized Step-Wise Dilution (Protocol 1) check_dissolved->dilution_method Yes sonicate->prep_stock check_precip_immediate Precipitation Observed Immediately? dilution_method->check_precip_immediate incubate Proceed with Experiment (Incubate at 37°C) check_precip_immediate->incubate No advanced_methods Use Advanced Methods (Protocol 2: Co-solvents, Excipients) check_precip_immediate->advanced_methods Yes check_precip_delayed Precipitation Observed After Incubation? incubate->check_precip_delayed check_precip_delayed->advanced_methods Yes success Solution is Stable. Experiment Ready. check_precip_delayed->success No reassess Re-evaluate Final Concentration. Is it too high? advanced_methods->reassess reassess->dilution_method

Caption: A decision-tree workflow for preparing and troubleshooting this compound solutions.

References
  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • ResearchGate. Can culture media without FBS be used to dissolve hydrophobic drugs?. (2023-02-01). Available at: [Link].

  • PMC. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019-12-17). Available at: [Link].

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09). Available at: [Link].

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. (2015-12-07). Available at: [Link].

  • Pharmaffiliates. CAS No : 1076199-55-7 | Chemical Name : this compound. Available at: [Link].

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. (2014-02-13). Available at: [Link].

  • Journal of Heterocyclic Chemistry. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016-07-28). Available at: [Link].

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Technical Support Center: Overcoming Stability Challenges with 5-Bromo Brassinin in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 5-Bromo Brassinin in solution. As a Senior Application Scientist, this guide synthesizes established biochemical principles with practical, field-tested strategies to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Question: "I'm observing a rapid loss of my this compound activity shortly after dissolving it in my aqueous buffer (e.g., PBS, pH 7.4). What is causing this and how can I prevent it?"

Answer:

This is a common issue stemming from the inherent chemical nature of the dithiocarbamate and indole moieties in this compound, which are susceptible to oxidation and hydrolysis, particularly at neutral to alkaline pH.[1][2]

Underlying Causes:

  • Oxidation: The dithiocarbamate group is prone to oxidation, which can be catalyzed by dissolved oxygen in your buffer and trace metal ions.[1][2] This leads to the formation of disulfide dimers and other inactive byproducts.

  • Hydrolysis: The ester linkage in the dithiocarbamate group can be susceptible to hydrolysis, especially as the pH increases.

  • Indole Ring Oxidation: The indole nucleus itself can be a target for oxidation, leading to a loss of biological activity.[3]

Step-by-Step Troubleshooting Protocol:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.[4] Avoid storing stock solutions in aqueous buffers for extended periods.

  • Use Degassed Buffers: Before dissolving the compound, degas your aqueous buffer to remove dissolved oxygen. This can be achieved by:

    • Sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[4]

    • Using the freeze-pump-thaw method for more rigorous oxygen removal.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of an inert gas.[1]

  • Control pH: If your experimental conditions allow, consider preparing your initial stock solution in a slightly acidic buffer (pH 5.5-6.5) to minimize hydrolysis. However, always verify that this pH is compatible with your assay.

  • Incorporate Antioxidants: The inclusion of antioxidants can help mitigate oxidative degradation. Consider adding:

    • Ascorbic acid (Vitamin C): At a final concentration of 100-500 µM.

    • Glutathione: At a final concentration of 1-5 mM.

    • Note: Always run a vehicle control with the antioxidant alone to ensure it does not interfere with your assay.

  • Consider a Co-solvent System: For initial stock solutions, using a water-miscible organic solvent can enhance stability. See the FAQ section for recommended solvents.

Issue 2: Precipitate Formation in Stock Solutions

Question: "I've dissolved this compound in DMSO for my stock solution, but I'm seeing a precipitate form over time, especially after freeze-thaw cycles. Is this degradation, and how can I maintain a clear solution?"

Answer:

Precipitate formation in DMSO stock solutions can be due to a combination of factors, including compound degradation, moisture absorption by the solvent, and exceeding the solubility limit upon temperature changes.

Underlying Causes:

  • Oxidative Dimerization: As with aqueous solutions, oxidation can lead to the formation of less soluble disulfide dimers.[5]

  • Moisture Contamination: DMSO is hygroscopic. Absorbed water can reduce the solubility of this compound and promote hydrolysis.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can promote precipitation as the compound's solubility limit is exceeded at lower temperatures.

Step-by-Step Troubleshooting Protocol:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or low water content) DMSO for preparing stock solutions.

  • Store Under Inert Gas: After preparing your stock solution, flush the headspace of the vial with argon or nitrogen before sealing.[1]

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.

  • Proper Storage: Store aliquots at -80°C for long-term stability. For short-term storage (a few days), -20°C is acceptable.

  • Gentle Thawing: When ready to use, thaw the aliquot at room temperature and ensure the solution is completely clear before making further dilutions. Gentle vortexing can help redissolve any compound that may have come out of solution.

  • Solubility Check: If precipitation persists, it may be a solubility issue. Consider preparing a slightly more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For maximum stability and solubility, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions. Ethanol can also be used, but solubility may be lower. For working solutions, further dilution into aqueous buffers or cell culture media is typical, but these dilutions should be prepared fresh.

SolventRecommended Max ConcentrationNotes
DMSO≥ 10 mg/mLUse anhydrous grade. Store under inert gas.
DMF≥ 10 mg/mLUse anhydrous grade. Store under inert gas.
EthanolLower solubilityMay be suitable for some applications.

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[6][7] For long-term storage, keeping it in a desiccator is advisable.

Q3: My compound has changed color from off-white to a yellowish or brownish powder. Is it still usable?

A3: A color change often indicates degradation, likely due to oxidation or exposure to light. While a slight color change may not significantly impact purity, it is a warning sign. It is highly recommended to assess the purity of the discolored compound using an analytical method like HPLC before proceeding with critical experiments.

Q4: What analytical methods can I use to assess the purity and stability of my this compound solution?

A4: A multi-faceted approach is best for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic or trifluoroacetic acid) is a good starting point. Monitoring at a wavelength where the indole chromophore absorbs (around 280 nm) is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying degradation products by providing molecular weight information.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the structural integrity of the compound and is particularly useful for identifying major impurities.[8]

Visualizing Stability and Degradation

To aid in understanding the factors affecting this compound stability, the following diagrams illustrate key concepts.

Workflow for Preparing Stable Solutions

G cluster_prep Solution Preparation cluster_storage Storage solid This compound (Solid) stock Concentrated Stock Solution solid->stock Dissolve under Inert Atmosphere solvent High-Purity Anhydrous Solvent (e.g., DMSO) solvent->stock buffer Degassed Aqueous Buffer working Final Working Solution buffer->working stock->working Dilute aliquot Aliquot into Single-Use Vials stock->aliquot use Immediate Use in Experiment working->use store Store at -80°C under Inert Gas aliquot->store

Caption: Recommended workflow for preparing and storing this compound solutions.

Potential Degradation Pathways

G cluster_stress Stress Factors A This compound (Active) B Oxidized Dimer (Inactive) A->B C Hydrolysis Products (Inactive) A->C D Indole Ring Oxidation Products (Inactive) A->D O2 Oxygen O2->B O2->D H2O Water/Moisture H2O->C Light Light Light->D Metal Trace Metals Metal->B

Caption: Major stress factors leading to the degradation of this compound.

References

  • Pedras, M. S. C., & Yaya, E. E. (2011). Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. PubMed.
  • Reddit. (2013). Handling thiols in the lab. r/chemistry.
  • BenchChem. (n.d.). Stability and storage of Thiane-4-thiol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
  • JoVE. (2023).
  • BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Pharmaffiliates. (n.d.). This compound CAS No: 1076199-55-7.
  • Pedras, M. S. C., et al. (2007).
  • Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
  • Li, Y., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
  • Beilstein Archives. (n.d.).
  • Loftsson, T. (2014). Degradation Pathways.
  • United States Biological. (n.d.). 263002 this compound CAS: 1076199-55-7.
  • Guidechem. (n.d.). This compound (cas 1076199-55-7) SDS/MSDS download.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Pedras, M. S. C., et al. (2009). Synthetic inhibitors of the fungal detoxifying enzyme brassinin oxidase based on the phytoalexin camalexin scaffold. PubMed.
  • ChemicalBook. (n.d.). This compound | 1076199-55-7.
  • BenchChem. (n.d.). 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-1-pentyne.
  • American Chemical Society. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.
  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
  • BenchChem. (n.d.).
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2017). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

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Optimizing 5-Bromo Brassinin concentration for IDO inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 5-Bromo-Brassinin Concentration for IDO1 Inhibition Assays

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the use of 5-Bromo-Brassinin in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition assays. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is 5-Bromo-Brassinin and how does it inhibit IDO1?

5-Bromo-Brassinin is a synthetic derivative of Brassinin, a natural phytoalexin.[1][2] It functions as a bioavailable inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in promoting immune tolerance, which can be exploited by cancer cells to evade the immune system.[1][2][3] IDO1 is a cytoplasmic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[4][5] This depletion of tryptophan and the accumulation of its metabolites, like kynurenine, create an immunosuppressive microenvironment.[3] 5-Bromo-Brassinin inhibits this enzymatic activity, thereby helping to restore the immune response against tumor cells.[1]

Q2: What is the recommended starting concentration range for 5-Bromo-Brassinin in IDO1 assays?

The optimal concentration of 5-Bromo-Brassinin will vary depending on whether you are conducting an enzymatic (cell-free) or a cell-based assay.

  • Enzymatic Assays: For cell-free assays using purified recombinant IDO1, a starting concentration range of 10 nM to 10 µM is recommended for initial screening. This range is based on the potency of similar classes of IDO1 inhibitors.

  • Cell-Based Assays: In cell-based assays, higher concentrations may be required to account for factors like cell permeability and metabolism. A starting range of 100 nM to 50 µM is advisable. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay conditions.

It's important to note that other potent IDO1 inhibitors, such as Epacadostat and BMS-986205, have shown IC50 values in the nanomolar range in both enzymatic and cellular assays.[4][6]

Q3: How should I prepare a stock solution of 5-Bromo-Brassinin?

Due to its chemical structure, which suggests lipophilic properties, 5-Bromo-Brassinin is expected to have low solubility in aqueous solutions.

Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7]

Stock Solution Preparation Protocol:

  • Start by preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Ensure the compound is completely dissolved. Gentle warming or vortexing can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 1: 5-Bromo-Brassinin Stock Solution and Dilution Recommendations

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for hydrophobic compounds.[7]
Stock Concentration 1-10 mMProvides a concentrated stock for serial dilutions.
Storage -20°C or -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO in Assay < 0.5% (v/v)High concentrations of DMSO can be cytotoxic.[8]
Q4: Why am I seeing conflicting results between my enzymatic and cell-based assays?

Discrepancies between enzymatic and cell-based assay results are a common challenge when screening IDO1 inhibitors.[9] Several factors can contribute to this:

  • Different Reducing Environments: Enzymatic assays often use artificial reducing agents like methylene blue and ascorbic acid to maintain the active state of the IDO1 enzyme's heme iron.[10] In contrast, cellular assays rely on the cell's natural physiological reductants. A compound's inhibitory activity can vary significantly between these different environments.

  • Cellular Factors: Poor cell permeability, off-target effects, or cytotoxicity of the compound can lead to weaker or false-positive results in cell-based assays.[9] It is essential to assess cell viability in parallel with the inhibitor activity to rule out toxic effects.[4]

  • Compound Stability: The stability of 5-Bromo-Brassinin may differ between the buffered conditions of an enzymatic assay and the complex environment of cell culture media.

Troubleshooting Guide

Problem 1: Compound Precipitation in Assay Medium

Symptom: You observe a cloudy or precipitated solution after diluting your 5-Bromo-Brassinin DMSO stock into the aqueous assay buffer.

Cause: This is a common issue known as "precipitation upon dilution" and occurs when the compound's solubility limit is exceeded in the final aqueous buffer.[7]

Solutions:

  • Lower the Final Concentration: The first step is to determine if you are exceeding the compound's solubility limit. Try lowering the final concentration of 5-Bromo-Brassinin in your assay.

  • Optimize the Co-Solvent System: Maintain a low percentage of DMSO in your final assay volume. While DMSO is necessary to solubilize the compound, its concentration should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[8]

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in a mixture of DMSO and your assay buffer before the final dilution into the assay plate. This gradual decrease in DMSO concentration can help keep the compound in solution.

Problem 2: High Background Signal or Assay Interference

Symptom: You observe a high signal in your negative control wells (no inhibitor) or your results are not reproducible.

Cause: The method used to detect IDO1 activity, which is typically the measurement of its product, kynurenine, can be prone to interference.

Solutions:

  • Choice of Kynurenine Detection Method:

    • Spectrophotometric (Ehrlich's Reagent): This method involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (p-DMAB) to produce a colored product.[11] However, it can be incompatible with compounds that have primary amine groups or that absorb light at a similar wavelength.[11]

    • Fluorometric: Several fluorescence-based assays are available and are generally more sensitive.[5][11] These assays often involve a probe that reacts with N-formylkynurenine or kynurenine to produce a fluorescent signal.

    • HPLC: High-Performance Liquid Chromatography (HPLC) is a highly accurate and sensitive method for quantifying both tryptophan and kynurenine.[11][12] It is considered one of the most reliable methods, though it is lower in throughput.[11][12]

  • Run Proper Controls:

    • No-Enzyme Control: To check for non-enzymatic conversion or interfering substances.

    • No-Substrate Control: To assess background signal from the assay components.

    • Vehicle Control: To account for any effects of the DMSO solvent on the assay.

Problem 3: Low or No IDO1 Activity in Cell-Based Assays

Symptom: You are not observing significant kynurenine production in your positive control cells (e.g., IFN-γ stimulated cells without inhibitor).

Cause: Insufficient induction of IDO1 expression or suboptimal assay conditions.

Solutions:

  • Optimize IFN-γ Stimulation: The expression of IDO1 is typically induced by interferon-gamma (IFN-γ).[4][13] The optimal concentration and duration of IFN-γ stimulation can vary between cell lines. A typical starting point is 100 ng/mL for 24-48 hours.[4][6]

  • Ensure Adequate L-tryptophan: IDO1 activity is dependent on the availability of its substrate, L-tryptophan. Ensure your cell culture medium is supplemented with an adequate concentration of L-tryptophan (e.g., 50 µg/mL).[4]

  • Check Cell Health: Ensure your cells are healthy and viable. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel.

  • Cell Line Selection: Not all cell lines express IDO1, even after IFN-γ stimulation. Use a cell line known to have inducible IDO1 expression, such as HeLa or SKOV-3 cells.[4][11]

Experimental Protocols

Protocol 1: Cell-Based IDO1 Inhibition Assay

This protocol describes a general method for measuring the inhibitory effect of 5-Bromo-Brassinin on IDO1 activity in cultured cells.

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) with 10% FBS

  • Recombinant human IFN-γ

  • 5-Bromo-Brassinin

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's Reagent)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10^4 HeLa cells/well) in a 96-well plate and allow them to attach overnight.[11]

  • IDO1 Induction: The next day, add IFN-γ to the culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[4]

  • Compound Addition: After 24 hours of IFN-γ stimulation, replace the medium with fresh medium containing various concentrations of 5-Bromo-Brassinin. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C.

  • Kynurenine Measurement: a. Carefully collect 140 µL of the cell culture supernatant.[4] b. Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4] c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to a new 96-well plate. e. Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well and incubate at room temperature for 10 minutes.[11] f. Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in your samples. Calculate the percent inhibition for each concentration of 5-Bromo-Brassinin and determine the IC50 value.

Diagrams

IDO1 Metabolic Pathway and Inhibition

IDO1_Pathway cluster_cell Cell cluster_inhibitor Inhibition Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate NFK N-formylkynurenine IDO1->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Hydrolyzes Immunosuppression Immunosuppression (T-Cell Arrest) Kynurenine->Immunosuppression Bromo_Brassinin 5-Bromo-Brassinin Bromo_Brassinin->IDO1 Inhibits

Caption: The IDO1 enzyme converts L-Tryptophan to Kynurenine, leading to immunosuppression. 5-Bromo-Brassinin inhibits this process.

Experimental Workflow for Optimizing 5-Bromo-Brassinin

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Stock Prepare 10 mM 5-Bromo-Brassinin Stock in DMSO Dilute Prepare Serial Dilutions of 5-Bromo-Brassinin Stock->Dilute Cells Seed Cells & Induce IDO1 with IFN-γ Treat Treat Cells with Inhibitor Concentrations Cells->Treat Dilute->Treat Incubate Incubate for 24-48h Treat->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Kynurenine (e.g., p-DMAB method) Collect->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: A stepwise workflow for determining the IC50 of 5-Bromo-Brassinin in a cell-based IDO1 assay.

References

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. (n.d.).
  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018, July 20). Retrieved January 15, 2026, from [Link]

  • Kynurenine ELISA - Immusmol. (2025, April 10). Retrieved January 15, 2026, from [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed. (2008, May 1). Retrieved January 15, 2026, from [Link]

  • A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - ResearchGate. (2025, August 10). Retrieved January 15, 2026, from [Link]

  • Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC - NIH. (2023, April 15). Retrieved January 15, 2026, from [Link]

  • IDO1 Activity Assay Kit (Cell-Based) - Creative Biolabs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis Online. (n.d.). Retrieved January 15, 2026, from [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). Retrieved January 15, 2026, from [Link]

  • What are IDO1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 15, 2026, from [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme - PubMed. (2021, August 12). Retrieved January 15, 2026, from [Link]

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis - AACR Journals. (n.d.). Retrieved January 15, 2026, from [Link]

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (n.d.). Retrieved January 15, 2026, from [Link]

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).
  • Comparative Antimicrobial Effects of Dimethylsulfoxide and Dimethylsulfone on the Planktonic Growth and Viability of Porphyromonas gingivalis and Their Cytotoxic Effects on Human Oral Epithelial Cells - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Effect of Incubation with Dimethyl Sulfoxide on the Mitotic Cycle of Cell Culture of Rabbit Dermal Papilla - ResearchGate. (2025, August 8). Retrieved January 15, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (2024, December 16). Retrieved January 15, 2026, from [Link]

  • Improved Formazan Dissolution for Bacterial MTT Assay - PMC - NIH. (2021, December 22). Retrieved January 15, 2026, from [Link]

  • The solvent stability of bromovirus allows for delivery of hydrophobic chemotherapeutic drugs - ResearchGate. (2025, September 15). Retrieved January 15, 2026, from [Link]

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Troubleshooting unexpected results in 5-Bromo Brassinin experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo Brassinin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent indole phytoalexin derivative. As a synthetic analog of the naturally occurring brassinin, this compound offers a unique pharmacological profile, notably as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[1][2][3] However, its physicochemical properties and biological activities can present challenges in experimental settings.

This document provides in-depth, question-and-answer-based troubleshooting guides to address common issues, from compound handling to data interpretation. Our approach is rooted in explaining the scientific causality behind experimental choices to empower you to make informed decisions and achieve reliable, reproducible results.

Section 1: Compound Handling, Solubility, and Stability

The foundational step to any successful experiment is the correct handling and preparation of the compound. Due to its lipophilic indole core and bromo-substituent, this compound presents specific challenges related to solubility and stability.[4][5]

FAQ 1: My this compound is precipitating out of my aqueous assay buffer. What's happening and how can I fix it?

Answer:

This is a classic case of "precipitation upon dilution" and is the most common issue researchers face with hydrophobic compounds like this compound. While its precise solubility is not widely published, its structure strongly suggests low aqueous solubility.[4][6] You likely prepared a high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO), which then crashed out when diluted into the predominantly aqueous environment of your cell culture medium or assay buffer.

The core issue is exceeding the compound's solubility limit in the final aqueous solution. The small percentage of DMSO carried over is insufficient to keep the compound dissolved.

Troubleshooting Protocol: A Tiered Approach to Improving Solubility

  • Confirm the Solubility Limit: First, determine if you are simply using too high a final concentration. Try a serial dilution to find the concentration at which it remains soluble. If this concentration is below your required effective dose, proceed to the next steps.

  • Optimize the Solvent System (Tier 1 - Simplest):

    • Reduce Final Concentration: The most straightforward solution is to work at the lowest effective concentration possible.

    • Increase Co-solvent Percentage: While high concentrations of organic solvents can be toxic to cells, you may be able to slightly increase the final DMSO concentration. Most cell lines can tolerate up to 0.5% DMSO, but it is critical to run a vehicle control to test for solvent-induced toxicity or off-target effects.

  • pH Adjustment (Tier 2):

    • The indole nitrogen in this compound is weakly acidic, while the dithiocarbamate moiety can have complex acid-base properties. Modifying the pH of your buffer may alter its ionization state and improve solubility. This approach requires caution as changes in pH can affect cell health and the activity of other components in your assay.[4]

  • Use of Excipients (Tier 3 - Advanced):

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[4] Beta-cyclodextrins are commonly used.

    • Bovine Serum Albumin (BSA): In cell-based assays, adding BSA to the medium can help solubilize lipophilic compounds by binding to them, mimicking physiological conditions where small molecules are often protein-bound.

The following diagram outlines a decision-making workflow for addressing solubility issues.

start Compound Precipitates in Aqueous Buffer q1 Is the final concentration above the expected effective dose? start->q1 sol1 Lower the final concentration. Re-test. q1->sol1 Yes q2 Does precipitation persist? q1->q2 No sol1->q2 sol2 Increase co-solvent (e.g., DMSO) to max tolerable level (e.g., 0.5%). Run vehicle controls. q2->sol2 Yes end Compound Solubilized q2->end No q3 Still precipitating? sol2->q3 sol3 Consider formulation with excipients: - Cyclodextrins - BSA (for cell assays) q3->sol3 Yes q3->end No sol3->end fail Re-evaluate experimental design or compound choice. sol3->fail

Caption: Decision tree for troubleshooting this compound solubility.

FAQ 2: How should I store my this compound, and am I losing potency due to degradation?

Answer:

Compound instability can be a major source of unexpected and non-reproducible results. While a specific degradation profile for this compound is not available, the stability of related indole and dithiocarbamate-containing molecules can be inferred.[7][8]

Key Potential Degradation Pathways:

  • Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by light, air (oxygen), and trace metals.[9] This can lead to the formation of various oxidized byproducts, altering the compound's biological activity.

  • Hydrolysis: The dithiocarbamate moiety may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Enzymatic Degradation: In biological systems, the parent compound, brassinin, is known to be metabolized by the fungal enzyme brassinin oxidase, which converts it to indole-3-carboxaldehyde.[10][11] While this specific enzyme may not be present in your system, it highlights that the dithiocarbamate group is a site for metabolic transformation.

Recommended Storage and Handling Protocols:

Form Storage Condition Rationale
Solid Powder -20°C, Desiccated, Protected from LightMinimizes oxidation and hydrolysis. The use of an amber vial is recommended.[6]
High-Concentration Stock (in DMSO) -20°C or -80°C in small, single-use aliquotsPrevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. DMSO is hygroscopic (absorbs water), so proper sealing is crucial.
Working Dilutions (in Aqueous Buffer) Prepare fresh for each experiment. Do not store.The compound is least stable in aqueous media. Any unused diluted compound should be discarded.

Self-Validating Check: To test if degradation is the cause of inconsistent results, compare the activity of a freshly prepared stock solution against an older, stored stock in a simple, reliable bioassay. A significant drop in potency suggests a stability issue.

Section 2: Troubleshooting In Vitro Bioassays

Once you have a properly prepared solution, unexpected results in cell-based or enzymatic assays are often multifactorial.

FAQ 3: I'm observing inconsistent or no biological activity in my IDO inhibition assay. What are the likely causes?

Answer:

This is a common and frustrating issue. Assuming you've ruled out the solubility and stability problems discussed above, the root cause can be traced through a logical workflow. The primary mechanism of this compound is the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO).[1][3] A failure to observe this effect points to issues with the compound's availability, the assay system itself, or cellular mechanisms.

Troubleshooting Workflow for Inconsistent Bioactivity

cluster_compound Compound Integrity cluster_assay Assay System Validation cluster_cellular Cellular Factors (for cell-based assays) start Inconsistent or No Biological Activity Observed c1 Is the compound fully dissolved in the final assay medium? (Visual check for precipitation) start->c1 a1 Are positive and negative controls behaving as expected? start->a1 cl1 Is the compound able to enter the cells? (Cellular uptake issues) start->cl1 c2 Is the stock solution fresh? Could it be degraded? c3 Has the purity and concentration of the solid compound been verified? sol_c sol_c c3->sol_c Action: Re-characterize compound (HPLC, MS, NMR) a2 Is the enzyme (IDO) active and substrate concentration optimal? a3 Is the detection method (e.g., kynurenine measurement) within its linear range? sol_a sol_a a3->sol_a Action: Re-optimize assay parameters cl2 Is the compound being rapidly metabolized or effluxed by the cells? cl3 Are there off-target effects causing cytotoxicity and masking the specific inhibitory effect? sol_cl sol_cl cl3->sol_cl Action: Perform cytotoxicity assay (e.g., MTT, LDH)

Caption: Troubleshooting workflow for inconsistent bioactivity.

Deeper Dive into Causality:

  • Cellular Uptake and Efflux: this compound, being lipophilic, should passively diffuse across cell membranes. However, some cell types may actively transport it in or, more commonly, pump it out via efflux pumps (e.g., P-glycoprotein). The cellular uptake of similar fluorinated amino acids is known to occur via active transport.[12] If you suspect poor uptake, you could try using cell lines with known differences in transporter expression.

  • Metabolism: As a phytoalexin derivative, cells may possess enzymatic machinery to metabolize this compound, reducing its effective intracellular concentration.[13][14] The dithiocarbamate group is a likely site of biotransformation.[11]

  • Off-Target Effects: At higher concentrations, many compounds exhibit off-target effects that can confound results.[15] For example, if this compound is cytotoxic to your cells at the concentration required for IDO inhibition, you may see a general shutdown of cellular processes rather than specific enzyme inhibition. It is crucial to determine the cytotoxicity profile (e.g., via MTT or LDH assay) and work within a non-toxic concentration range. Brassinin itself is known to induce apoptosis through various pathways.[13][16]

FAQ 4: I'm seeing high variability between experimental replicates. How can I improve my precision?

Answer:

High variability often points to issues with experimental technique or the physicochemical behavior of the compound.

Common Sources of Variability & Solutions:

Source of Variability Underlying Cause Recommended Solution
Inconsistent Dosing Pipetting errors, especially with viscous DMSO stocks. The compound may be adsorbing to plasticware.Use calibrated positive-displacement pipettes for stock solutions. Pre-wet tips. Use low-adsorption plasticware. Prepare a master mix of the final dilution to add to all wells.
Edge Effects in Plates Differential evaporation from wells at the edge of a multi-well plate.Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile buffer or medium to create a humidity barrier.
Compound Precipitation Inconsistent or partial precipitation of the compound across different wells.Revisit the solubility troubleshooting guide (FAQ 1). Ensure thorough mixing after adding the compound to the plate. Visually inspect wells for precipitation under a microscope.
Cellular Health Inconsistent cell seeding density, variations in cell passage number, or cell stress.Adhere to a strict cell culture protocol. Use cells within a defined low passage number range. Ensure even cell suspension before plating.
Section 3: Analytical & Synthetic Chemistry

For researchers synthesizing this compound or verifying a commercial batch, analytical purity and correct characterization are non-negotiable.

FAQ 5: What is the best method to confirm the identity, purity, and concentration of my this compound sample?

Answer:

No single technique is sufficient; a combination is required for full characterization.

Comparison of Recommended Analytical Methods:

Technique Purpose Key Information Provided Considerations
HPLC-UV Purity Assessment & Quantification Provides a quantitative measure of purity (% area under the curve) and can be used to determine concentration against a reference standard.[17]A stability-indicating method should be developed that can separate the parent compound from potential degradants. A C18 reverse-phase column is a good starting point.[17]
Mass Spectrometry (MS) Identity Confirmation Confirms the molecular weight (MW: 315.25 for C11H11BrN2S2).[18] High-resolution MS provides the exact mass, confirming the elemental composition.Can be coupled with HPLC (LC-MS) to identify impurities seen in the HPLC chromatogram.
Nuclear Magnetic Resonance (NMR) Structural Confirmation ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical environment of each proton and carbon atom.The gold standard for structural elucidation. Essential for verifying newly synthesized batches.

Protocol: Purity Determination by HPLC-UV

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile and water gradient (e.g., starting at 40% acetonitrile, ramping to 95%).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance; indoles typically absorb around 280 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile or DMSO.

    • Sample Preparation: Accurately weigh and dissolve your sample to a similar concentration.

    • Analysis: Inject the sample and assess the chromatogram. Purity can be estimated by the area percentage of the main peak.

References
  • Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene. Available at: [Link]

  • Muller, A. J., & Prendergast, G. C. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate. Available at: [Link]

  • Janečková, L., et al. (2019). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available at: [Link]

  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Available at: [Link]

  • He, J. X., et al. (2021). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis. Available at: [Link]

  • Shepherd, P. A., et al. (1994). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. Available at: [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]

  • Söderberg, T. (n.d.). Indoles. LibreTexts Chemistry. Available at: [Link]

  • Z-Capriles, S. S., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available at: [Link]

  • Pharmaffiliates (n.d.). CAS No : 1076199-55-7 | Chemical Name : this compound. Available at: [Link]

  • Pedras, M. S. C., & Abdoli, A. (2017). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. Molecules. Available at: [Link]

  • Pedras, M. S., et al. (2010). Discovery of inhibitors of brassinin oxidase based on the scaffolds of the phytoalexins brassilexin and wasalexin. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Editorial: Methods in phytohormone detection and quantification: 2022. Frontiers in Plant Science. Available at: [Link]

  • Pedras, M. S., et al. (2011). Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. Tetrahedron. Available at: [Link]

  • Kim, J. H., et al. (2021). Apoptotic Effect of Brassinin via Inhibition of CNOT2 and Activation of p53 and Its Combination Effect with Doxorubicin. International Journal of Molecular Sciences. Available at: [Link]

  • Pedras, M. S. C., & Abdoli, A. (2017). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. MDPI. Available at: [Link]

  • ResearchGate (n.d.). 69 questions with answers in INDOLES | Science topic. Available at: [Link]

  • Organic Syntheses (n.d.). Isoquinoline, 5-bromo-8-nitro. Available at: [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Quattroni, P. (2013). Analytical Methods Issue 5 now online! RSC Blogs. Available at: [Link]

  • CRISPR Medicine News (2021). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Ley, S. V., et al. (2003). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Green Chemistry. Available at: [Link]

  • Four Corners Water Center (2026). Prostavive Honest Real Reviews (2026): Real Proof After $1345 & 90 Days—The Truth That Debunks The Hype - #Z8k0. Available at: [Link]

  • Uddin, M. S., et al. (2023). The Apoptotic and Anti-Warburg Effects of Brassinin in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis. International Journal of Molecular Sciences. Available at: [Link]

  • Four Corners Water Center (2026). Prostavive Honest Real Reviews (2026): Real Proof After $1345 & 90 Days—The Truth That Debunks The Hype - #FzLcX. Available at: [Link]

  • Ott, I., et al. (2005). Synthesis, cytotoxicity, cellular uptake and influence on eicosanoid metabolism of cobalt–alkyne modified fructoses in comparison to auranofin and the cytotoxic COX inhibitor Co-ASS. Organic & Biomolecular Chemistry. Available at: [Link]

  • Substack (2026). Facial Hair and High Testosterone in Women: Causes & Solutions. Available at: [Link]

  • ResearchGate (2023). (PDF) The Apoptotic and Anti-Warburg Effects of Brassinin in PC-3 Cells via Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis. Available at: [Link]

  • Wodarczyk, C., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem. Available at: [Link]

  • Idaboyina, S., et al. (2013). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. Journal of Food Science and Technology. Available at: [Link]

  • Banerjee, S., & Dec, G. (1980). Identification of Elimination Reactions During the Degradation of 5-bromocamphor by P. Putida. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Ott, I., et al. (2005). Synthesis, cytotoxicity, cellular uptake and influence on eicosanoid metabolism of cobalt-alkyne modified fructoses in comparison to auranofin and the cytotoxic COX inhibitor Co-ASS. Organic & Biomolecular Chemistry. Available at: [Link]

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How to prevent degradation of 5-Bromo Brassinin during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo Brassinin. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. As a valued investigator in the fields of oncology and immunology, maintaining the quality of your reagents is paramount to achieving reproducible and reliable results.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our recommendations are grounded in the chemical principles governing indole and dithiocarbamate stability, aimed at providing you with the expertise to proactively prevent degradation.

Understanding this compound Stability: The Core Principles

This compound is a synthetic derivative of the natural phytoalexin, brassinin. Its structure consists of two key moieties: a 5-bromo-substituted indole ring and a dithiocarbamate side chain. Understanding the inherent chemical liabilities of both parts is crucial for preventing its degradation.

  • The Indole Nucleus: The electron-rich indole ring is susceptible to oxidation, particularly when exposed to atmospheric oxygen and light.[1] This can lead to the formation of various oxidized species, such as oxindoles and isatins, which are inactive and can interfere with experimental assays. This oxidative degradation is often visually indicated by a color change in the material from white/off-white to pink, red, or brown.[1]

  • The Dithiocarbamate Side Chain: Dithiocarbamates are known to be unstable under certain conditions. They are particularly sensitive to hydrolysis in acidic environments, which can cleave the side chain, releasing the corresponding amine and carbon disulfide.[2] Furthermore, the sulfur atoms can be susceptible to oxidation. The stability of dithiocarbamates is generally greater in alkaline conditions.[3][4]

Troubleshooting Guide: Identifying and Solving Degradation Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and storage of this compound.

Question 1: My solid this compound has developed a pink or brownish tint. What happened, and can I still use it?

Answer:

A color change from its typical off-white or light yellow appearance to pink, red, or brown is a classic indicator of indole oxidation.[1] This suggests that the compound has been exposed to oxygen and/or light over time.

  • Causality: The indole ring system is electron-rich and readily reacts with atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures. The resulting oxidized species and potential polymers are often colored.

  • Can you still use it? A slight color change may not significantly impact the bulk purity for certain preliminary experiments. However, for sensitive cell-based assays or in vivo studies where precise concentration and compound integrity are critical, it is a clear sign of degradation.[1] The presence of unknown degradation products can lead to confounding results.

  • Self-Validating System & Protocol: Before use, we strongly recommend re-characterizing the material.

    • Purity Check: Analyze the purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to a reference standard or the initial analysis data if available. Look for the appearance of new peaks and a decrease in the area of the main this compound peak.

    • Solubility Test: Attempt to dissolve a small amount in your intended solvent (e.g., DMSO). Significant insolubility or the presence of particulate matter can indicate polymerization or the formation of insoluble degradation products.

  • Recommendation: For quantitative and sensitive applications, it is best practice to use a fresh, uncolored lot of the compound. To prevent this issue in the future, strictly adhere to the recommended storage conditions outlined below.

Question 2: I prepared a stock solution of this compound in DMSO, and after a few freeze-thaw cycles, I'm seeing inconsistent results in my bioassays. What could be the cause?

Answer:

Inconsistent results from a stock solution often point to degradation of the compound in the solvent. Both the indole and dithiocarbamate moieties can degrade in solution, even at low temperatures.

  • Causality:

    • Hydrolysis: Dithiocarbamates are susceptible to hydrolysis, and while DMSO is an aprotic solvent, residual water can be sufficient to cause slow degradation over time, especially if the DMSO is not anhydrous.[5]

    • Oxidation: DMSO can be hygroscopic and absorb moisture from the air, which can facilitate degradative processes. Furthermore, dissolved oxygen in the solvent can promote the oxidation of the indole ring.[1]

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and oxygen into the solution each time the vial is opened. It can also cause localized concentration changes that may accelerate degradation.

  • Self-Validating System & Protocol:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions for each experiment or, at a minimum, for each new set of experiments.[3]

    • Aliquot Stock Solutions: If you must store a stock solution, prepare a concentrated primary stock, and then create smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of the compound.

    • Use High-Quality Solvent: Use anhydrous, high-purity DMSO.

    • Inert Gas Overlay: Before sealing and freezing aliquots, consider gently purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[3]

  • Recommendation: Discard the old stock solution and prepare a fresh one from solid material. Implement an aliquoting strategy to prevent future issues.

Question 3: I am dissolving this compound in an aqueous buffer for my experiment, but the solution seems cloudy and my results are not reproducible.

Answer:

This issue likely stems from a combination of poor solubility and rapid degradation in an aqueous, and potentially acidic, environment.

  • Causality:

    • Poor Aqueous Solubility: Like many indole derivatives, this compound has low intrinsic solubility in water.[5]

    • Acidic Hydrolysis of Dithiocarbamate: Dithiocarbamates are notoriously unstable in acidic solutions.[2] If your buffer has a pH below 7, the dithiocarbamate side chain will likely undergo rapid hydrolysis, leading to the formation of inactive byproducts and a decrease in the concentration of the active compound.[2][4]

  • Self-Validating System & Protocol:

    • Solvent Choice: It is highly recommended to prepare a primary stock solution in an organic solvent like DMSO, in which this compound is highly soluble.[5]

    • Working Solution Preparation: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer immediately before use. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

    • pH Control: If direct dissolution in a buffer is unavoidable, use a slightly alkaline buffer (pH > 7.5) to improve the stability of the dithiocarbamate moiety.[3][4] However, be aware that solubility may still be an issue.

  • Recommendation: Always use a DMSO primary stock solution for preparing aqueous working solutions. Prepare the final dilution just prior to adding it to your assay.

Best Practices for Storage and Handling

Adhering to these protocols will maximize the shelf-life and integrity of your this compound.

Solid Compound Storage
ParameterRecommendationRationale
Temperature -20°C for long-term storage. Low temperatures significantly slow down the rate of oxidative and hydrolytic degradation reactions.
Light Store in an amber or opaque vial.Protects the light-sensitive indole ring from photodegradation.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen, preventing the primary degradation pathway of the indole nucleus.[1]
Moisture Store in a desiccator or dry environment.Minimizes water availability for hydrolysis of the dithiocarbamate side chain.
Stock Solution Storage
ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or Ethanol.Offers good solubility and is less reactive than protic/aqueous solvents.
Temperature -80°C for long-term storage. Maximizes stability by dramatically reducing reaction kinetics.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles and contamination of the primary stock.
Atmosphere Purge vial headspace with Argon or Nitrogen before sealing.Minimizes dissolved oxygen to prevent oxidation in solution.[3]
Experimental Workflow Diagram

G cluster_storage Long-Term Storage (Solid) cluster_prep Stock Solution Preparation cluster_use Experimental Use Solid Receive Solid 5-BB (Off-white powder) Store Store at -20°C Inert Atmosphere Desiccated, Dark Solid->Store Immediate Action Prep Weigh Solid in Controlled Environment Store->Prep Dissolve Dissolve in Anhydrous DMSO (e.g., to 10 mM) Prep->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot StoreSol Store Aliquots at -80°C Under Inert Gas Aliquot->StoreSol Thaw Thaw One Aliquot StoreSol->Thaw Dilute Prepare Final Working Dilution in Assay Buffer (pH > 7) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Recommended workflow for storage and handling of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation products of this compound?

    • A1: While specific forced degradation studies on this compound are not extensively published, based on the chemistry of its core structures, the primary degradation products would likely be:

      • Oxidation Products: 5-Bromo-oxindole and 5-Bromo-isatin from the oxidation of the indole ring.

      • Hydrolysis Products: Cleavage of the dithiocarbamate side chain to yield 5-bromo-3-aminomethylindole and S-methyl dithiocarbamate, which is itself unstable.[5][6]

  • Q2: Should I use an antioxidant like BHT to stabilize my stock solution?

    • A2: The use of antioxidants like Butylated hydroxytoluene (BHT) is a common strategy for stabilizing oxidatively labile compounds, including some indoles.[1] If you plan to store a solution for an extended period or under conditions that might promote oxidation, adding a small amount of BHT (e.g., 0.01%) could be beneficial. However, it is crucial to first ensure that BHT does not interfere with your specific biological assay. The best practice remains preparing fresh solutions or storing single-use aliquots under an inert atmosphere.

  • Q3: How can I confirm the concentration of my this compound solution if I suspect degradation?

    • A3: The most reliable method is to use HPLC with a UV detector. You will need to create a fresh calibration curve using a new, solid standard of known purity and concentration. By comparing the peak area of your stored solution to the calibration curve, you can accurately determine its current concentration. A significant decrease from the expected concentration confirms degradation.

  • Q4: What is the expected appearance of a this compound solution?

    • A4: When dissolved in a suitable solvent like DMSO, a solution of pure this compound should be clear and colorless to very pale yellow. The development of a more intense yellow or brown color over time in solution is indicative of degradation.[3]

References

  • Anderson, W. K., et al. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Chemical Research in Toxicology, 19(3), 449-456. [Link]

  • Kanchi, S., et al. (2014). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 7(5), 690-705. [Link]

  • Pedras, M. S. C., et al. (2012). Metabolism and metabolites of dithiocarbamates in the plant pathogenic fungus Leptosphaeria maculans. Phytochemistry, 81, 105-114. [Link]

  • Adeyemi, G. O., & Onwudiwe, D. C. (2018). The Versatility in the Applications of Dithiocarbamates. Molecules, 23(10), 2500. [Link]

  • Klautzsch, F., & Lipinski, J. (2008). Stability of dithiocarbamates during the preparation and extraction of food samples. Poster presentation. [Link]

  • Pedras, M. S. C., & Chumala, P. B. (2011). Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. Organic & Biomolecular Chemistry, 9(7), 2335-2341. [Link]

  • Humeres, E., et al. (2002). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. The Journal of Organic Chemistry, 67(17), 6071-6078. [Link]

  • Singh, B. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-3. [Link]

  • Madsen, J., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(26), 11779-11785. [Link]

  • Nobre, C. P., et al. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 239. [Link]

  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 02029. [Link]

  • Yadav, R., & Trivedi, P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 28-40. [Link]

  • Nobel, C. S., et al. (1997). Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme. Chemical Research in Toxicology, 10(6), 636-643. [Link]

  • Bareja, S., et al. (2024). To Study Force Degradation of Ozenoxacin Using RP-HPLC. International Journal for Multidisciplinary Research, 6(4). [Link]

Sources

Best practices for handling and storing 5-Bromo Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo Brassinin. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for the handling, storage, and experimental use of this potent indoleamine 2,3-dioxygenase (IDO1) inhibitor. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction to this compound

This compound is a synthetic derivative of brassinin, a phytoalexin found in cruciferous vegetables.[1][2] It has garnered significant interest in cancer immunology due to its activity as a bioavailable inhibitor of IDO1, a key enzyme involved in tumor immune evasion.[1] By inhibiting IDO1, this compound can help to restore T-cell mediated anti-tumor immunity. This guide will help you navigate the practical aspects of working with this promising compound.

Core Properties and Data

For ease of reference, the fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name N-[(5-Bromo-1H-isoindol-3-yl)methyl]carbamodithioic acid methyl ester[1][3]
Molecular Formula C₁₁H₁₁BrN₂S₂[3]
Molecular Weight 315.25 g/mol [1]
CAS Number 1076199-55-7[1][3]
Appearance Off-white to pale yellow solid (typical)Inferred from related compounds
Purity ≥98% (typical for research grade)General research standard
Storage (Solid) 2-8°C or -20°C for long-term[1][3]
Solubility (DMSO) Estimated ≥10 mg/mLInferred from related compounds[4]
Solubility (Ethanol) Estimated ≥10 mg/mLInferred from related compounds
Aqueous Solubility PoorInferred from structure

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: How should I store this compound upon receipt?

A: Upon receipt, the solid compound should be stored at 2-8°C for short-term storage or at -20°C for long-term storage to ensure its stability.[1][3] Keep the container tightly sealed to protect it from moisture and light.

Q2: What is the best solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[5] this compound is expected to have good solubility in DMSO. For cellular assays, ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤0.5%).

Q3: How should I store the stock solution?

A: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. While specific long-term stability data in solution is not available, proper storage will minimize degradation.

Q4: Is this compound stable in aqueous media?

A: this compound, like other dithiocarbamates, is susceptible to degradation in aqueous solutions, particularly under acidic conditions.[6] It is recommended to prepare fresh dilutions in your cell culture medium or aqueous buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

Q5: What safety precautions should I take when handling this compound?

A: Standard laboratory safety practices should be followed.[7] This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves.[8][9] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.[9]

Experimental Protocols and Workflow

This section provides a detailed protocol for a common application of this compound: a cell-based IDO1 inhibition assay.

Protocol: Cell-Based IDO1 Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on IDO1 activity in interferon-γ (IFN-γ) stimulated cancer cells.

Objective: To determine the IC₅₀ value of this compound by measuring the reduction in kynurenine production in treated cells.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3, HeLa)[10][11]

  • Complete cell culture medium

  • Recombinant human IFN-γ

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_assay Kynurenine Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in DMSO prep_cells Seed Cells in 96-well Plate treat Add Serial Dilutions of This compound prep_cells->treat induce Add IFN-γ to Induce IDO1 Expression treat->induce incubate Incubate for 48-72h induce->incubate collect Collect Supernatant incubate->collect hydrolyze Hydrolyze with TCA collect->hydrolyze react React with Ehrlich's Reagent hydrolyze->react measure Measure Absorbance at 480 nm react->measure calculate Calculate Kynurenine Concentration measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50 G cluster_compound Compound Issues cluster_assay Assay Issues cluster_data Data Interpretation start Unexpected Results? precipitate Precipitation in Media? start->precipitate variability High Variability? start->variability inconsistent_ic50 Inconsistent IC₅₀? start->inconsistent_ic50 check_sol Check Final Concentration & DMSO % precipitate->check_sol fresh_dil Use Fresh Dilutions check_sol->fresh_dil check_tech Review Cell Seeding & Pipetting Technique variability->check_tech no_activity Low IDO1 Activity? check_tech->no_activity validate_cells Confirm Cell Line & IFN-γ Activity no_activity->validate_cells standardize Standardize Cell Passage, Confluency & Times inconsistent_ic50->standardize assay_discrepancy Enzymatic vs. Cellular Discrepancy? standardize->assay_discrepancy check_viability Run Parallel Viability Assay assay_discrepancy->check_viability

Caption: A decision tree for troubleshooting common experimental issues.

References

  • Dithiocarbamate contamination of salad produce and the use of rubber gloves. HDC. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • material safety data sheet - silver diethyl dithiocarbamate ar. oxfordlabchem.com. [Link]

  • DITHIOCARBAMATES. New Jersey Department of Environmental Protection (NJDEP). [Link]

  • Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. PubMed. [Link]

  • Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Potential Inhibitors of Brassinin Glucosyltransferase, a Phytoalexin Detoxifying Enzyme From Sclerotinia Sclerotiorum. PubMed. [Link]

  • Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors. ACS Publications. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Synthetic inhibitors of the fungal detoxifying enzyme brassinin oxidase based on the phytoalexin camalexin scaffold. PubMed. [Link]

  • IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were... ResearchGate. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. MDPI. [Link]

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers. [Link]

  • What are IDO1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central (PMC). [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central (PMC). [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central (PMC). [Link]

  • Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. PubMed. [Link]

  • Determination of 5-Bromo-2'-Deoxyuridine (BrdU) in Well Water by High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. PubMed Central (PMC). [Link]

  • DMSO. gChem Global. [Link]

  • Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. [Link]

  • Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Method for preparing 5-bromoindole.
  • A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. PubMed. [Link]

  • Dimethyl Sulfoxide. PubChem. [Link]

  • Is it possible synthesise of 5-bromopentanal in stable condition ? ResearchGate. [Link]

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Addressing off-target effects of 5-Bromo Brassinin in research

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo Brassinin

A Guide to Identifying and Mitigating Off-Target Effects in Preclinical Research

Welcome to the technical support center for researchers utilizing this compound. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of scientific discovery. This compound is a potent synthetic derivative of a natural phytoalexin, primarily recognized for its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion[1][2]. However, like many small molecules, its chemical properties may lead to unintended biological interactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the specificity and mechanism of this compound.

Q1: What is the established primary mechanism of action for this compound?

A1: The primary and most well-documented mechanism of action for this compound is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[1][2][3]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway[4][5][6]. In the tumor microenvironment, IDO1 activity depletes local tryptophan and produces immunosuppressive kynurenine metabolites, which together impair T-cell function and promote immune tolerance, allowing cancer cells to evade immune destruction[1][4][7]. By inhibiting IDO1, this compound is intended to restore anti-tumor immunity[1][2]. Genetic evidence from studies using IDO-null knockout mice confirms that IDO1 inhibition is essential for the in vivo antitumor activity of this compound[1].

Q2: Why should I be concerned about off-target effects with this specific compound?

A2: It is crucial to investigate off-target effects to ensure that an observed biological phenotype is correctly attributed to the inhibition of the intended target (IDO1). This compound's structure contains a dithiocarbamate moiety[8][9]. This functional group is known to be chemically reactive and can act as an electrophile. Electrophilic compounds can covalently modify proteins, particularly on reactive cysteine residues, leading to biological activity independent of the primary target[10][11]. Such off-target interactions can lead to misinterpretation of experimental results, attributing a phenotype to IDO1 inhibition when it may, in fact, be caused by modulation of an entirely different pathway.

Q3: What are the most probable off-target pathways for an electrophilic compound like this compound?

A3: Based on its chemical structure, two key off-target pathways should be considered:

  • Nrf2 Pathway Activation: The dithiocarbamate group makes this compound a potential electrophile. Electrophiles are well-known activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway[11][12]. They can react with cysteine sensors on the Keap1 protein, which is a negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes[10][13][14]. This could result in unexpected antioxidant or anti-inflammatory effects unrelated to IDO1.

  • Inhibition of Other Tryptophan-Metabolizing Enzymes: Since this compound is designed to bind an enzyme in the tryptophan metabolism pathway, it is plausible it could interact with other enzymes that also recognize tryptophan or structurally similar molecules. A key candidate is Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, which exists in two isoforms (TPH1 and TPH2)[15][16]. Off-target inhibition of TPH could alter serotonin levels, leading to phenotypes in neurological or gastrointestinal models that are independent of IDO1 activity[17][18].

Q4: How can I differentiate between a specific on-target effect, a specific off-target effect, and non-specific cytotoxicity?

A4: This is a critical distinction.

  • On-Target Effect: The observed phenotype is a direct result of IDO1 inhibition. It should be rescued by the addition of kynurenine (the product of IDO1 activity) and replicated by other structurally distinct IDO1 inhibitors. Crucially, the effect should be absent in IDO1 knockout cells[1][19].

  • Specific Off-Target Effect: The phenotype is reproducible and dose-dependent but is not mediated by IDO1. It will persist in IDO1 knockout cells and will not be replicated by structurally different IDO1 inhibitors. The effect is tied to a specific alternative target (e.g., Nrf2 activation).

  • Non-Specific Cytotoxicity: This typically occurs at high compound concentrations and results in general cellular stress, membrane disruption, or apoptosis through mechanisms unrelated to a specific protein interaction[19]. These effects often have a very steep dose-response curve and are not easily rescued. Always determine the cytotoxicity profile of this compound in your cell model (e.g., via MTT or CellTiter-Glo assay) and perform experiments at non-toxic concentrations.

Figure 1: On-Target vs. Potential Off-Target Mechanisms of this compound.

Troubleshooting Guide: Experimental Observations

This section provides direct, actionable advice for specific experimental issues you may encounter.

Problem 1: I'm observing potent antioxidant or anti-inflammatory effects that seem inconsistent with IDO1 inhibition.

Q: My results show a strong induction of genes like HMOX1, NQO1, or GCLC, and my cells are resistant to oxidative stress. This wasn't the expected outcome of IDO1 inhibition. What is the likely cause and how do I test it?

A: Plausible Cause: This phenotype is a hallmark of Nrf2 pathway activation[10][12]. The electrophilic dithiocarbamate moiety of this compound is likely reacting with cysteine residues on Keap1, preventing Nrf2 degradation[11][13]. This is a distinct, off-target mechanism.

Troubleshooting & Validation Steps:

  • Confirm Nrf2 Activation: Measure the nuclear translocation of Nrf2 via Western blot of nuclear/cytoplasmic fractions or by immunofluorescence after treatment with this compound. An increase in nuclear Nrf2 is a direct indicator of pathway activation.

  • Use an Nrf2 Knockout/Knockdown Model: The most definitive test. Use CRISPR or shRNA to create a cell line lacking Nrf2. If the antioxidant phenotype disappears in these cells upon treatment with this compound, you have confirmed the effect is Nrf2-dependent.

  • Test a Non-Electrophilic Analog (if available): If you can synthesize or obtain an analog of this compound where the dithiocarbamate group is modified to be non-reactive but the core structure is maintained, test it in your assay. If this analog fails to produce the antioxidant effect while still inhibiting IDO1, it strongly implicates the electrophilic moiety in the off-target activity.

Problem 2: My phenotype isn't replicated by other IDO1 inhibitors, and it's not rescued by kynurenine.

Q: I have a clear, dose-dependent phenotype with this compound. However, when I use Epacadostat or another IDO1 inhibitor, I don't see the same effect. Adding kynurenine back to the media also doesn't reverse the phenotype. How do I prove my effect is on-target?

A: Plausible Cause: These results strongly suggest an off-target effect. The "gold standard" for confirming on-target activity is to demonstrate that the phenotype is completely dependent on the presence of the target protein[19]. Your next steps should focus on rigorously validating target engagement and dependency.

Troubleshooting & Validation Steps:

  • Verify Target Engagement with CETSA: First, confirm that this compound is physically binding to IDO1 in your intact cells. The Cellular Thermal Shift Assay (CETSA) is the ideal tool for this. Ligand binding stabilizes a protein, increasing its melting temperature[20][21][22]. An observed thermal shift for IDO1 upon drug treatment provides direct evidence of target engagement in a physiological context. See Protocol 1 for a detailed methodology.

  • Perform a Target Knockout Validation: This is the most critical experiment. Use CRISPR/Cas9 to generate a cell line where the IDO1 gene is knocked out. Then, compare the response to this compound in your wild-type versus your IDO1-knockout cells.

    • If the phenotype is lost in the knockout cells: Congratulations, your effect is on-target.

    • If the phenotype persists in the knockout cells: The effect is definitively off-target. You must now investigate alternative mechanisms (such as Nrf2 activation or kinase inhibition). See Protocol 2 for a guide on this experiment.

  • Consider Kinome Profiling: If the phenotype involves changes in cellular phosphorylation, a broad, unbiased screen is warranted. Many small molecules exhibit promiscuous kinase activity. Submitting this compound to a commercial kinome profiling service (e.g., services from Reaction Biology, AssayQuant, MtoZ Biolabs) will screen its binding or inhibitory activity against hundreds of kinases, quickly identifying any potent off-target kinase interactions[23][24][25][26][27].

Figure 2: Workflow for Investigating a Suspected Off-Target Effect.

Comparative Overview of Key Validation Methods

Choosing the correct validation assay is critical. This table summarizes the primary methods for confirming on-target vs. off-target effects.

MethodPrincipleThroughputKey Data OutputPros & Cons
Target Knockout (CRISPR) Compares drug effect in wild-type vs. target-deficient cells.[19][28]LowPhenotypic change (or lack thereof)Pros: The definitive "gold standard" for validating on-target activity. Cons: Time-consuming to generate and validate cell lines.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or lysates.[20][21][29][30]MediumThermal shift (ΔTm)Pros: Confirms direct target engagement in a physiological context; can be adapted to a higher-throughput format.[31] Cons: Requires a specific antibody for detection; not all proteins yield a measurable shift.
Kinome Profiling Measures the binding affinity or inhibitory activity of a compound against a large panel of purified kinases.[23][25][26]HighDissociation constants (Kd) or IC50 values for hundreds of kinases.Pros: Provides a broad, unbiased view of off-target kinase interactions; highly quantitative.[24] Cons: In vitro system lacks cellular context (e.g., scaffolding proteins, physiological ATP concentrations).
Structurally Unrelated Inhibitor Uses a well-validated inhibitor of the same target but from a different chemical class to replicate the phenotype.HighComparative phenotypePros: Simple, fast, and uses readily available reagents. Cons: Relies on the assumption that the control inhibitor is perfectly specific.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for IDO1 Target Engagement

This protocol verifies the direct binding of this compound to IDO1 within the cell. The principle is that ligand binding stabilizes IDO1, making it more resistant to heat-induced denaturation[20][22].

Materials:

  • Cells expressing IDO1 (e.g., IFN-γ stimulated cancer cells)

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., Triton X-100 based)

  • Equipment: PCR thermocycler, centrifuge, Western blot apparatus

  • Primary antibody specific for IDO1

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with either vehicle or a saturating concentration of this compound (e.g., 5-10x EC50) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes (one for each temperature point).

  • Heat Challenge: Place the PCR tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated (RT) control.

  • Cell Lysis: Immediately after heating, subject the cells to three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration in each sample to ensure equal loading.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against IDO1.

  • Data Analysis: Quantify the band intensity for IDO1 at each temperature for both vehicle- and drug-treated samples. Plot the relative intensity (normalized to the unheated control) against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct engagement.

Protocol 2: Validating On-Target Effects using CRISPR/Cas9-mediated IDO1 Knockout

This protocol provides a definitive test of whether a biological effect is mediated by IDO1[19].

Methodology:

  • Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive early exon of the IDO1 gene to maximize the chance of a frameshift mutation.

  • Generate Cas9-Expressing Cell Line: Establish a stable cell line expressing the Cas9 nuclease or use transient delivery of Cas9 protein/mRNA.

  • Transfection and Clonal Selection: Transfect the Cas9-expressing cells with the sgRNAs. After 48-72 hours, seed the cells at a single-cell density into 96-well plates to isolate and expand individual clones.

  • Screening and Validation of Knockout Clones:

    • Western Blot: Screen the resulting clones by Western blot to identify those that no longer express IDO1 protein. It is critical to stimulate the cells with IFN-γ to ensure IDO1 is induced in the wild-type control clones.

    • Genomic Sequencing: Sequence the genomic DNA at the target locus in the putative knockout clones to confirm the presence of frameshift-inducing insertions or deletions (indels).

  • Phenotypic Assay: Once you have a validated IDO1 knockout clone (and a wild-type or non-targeting sgRNA control clone), perform your primary assay. Treat both cell lines with a dose-response of this compound.

  • Interpretation:

    • If the phenotype is observed in the wild-type control but is absent in the IDO1 knockout clone, the effect is on-target .

    • If the phenotype persists in the IDO1 knockout clone, the effect is off-target .

References

  • Muller, A. J., Malachowski, W. P., Prendergast, G. C., & Mellor, A. L. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene. [Link]

  • Kasai, S., et al. (2021). Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress. International Journal of Molecular Sciences. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Martín-Escolano, R., et al. (2023). Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. Antioxidants. [Link]

  • Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Hong, F., et al. (2005). Proposed mechanism of Nrf2 activation by electrophilic inducers of Nrf2-dependent gene expression. ResearchGate. [Link]

  • National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. NCI. [Link]

  • Galluzzi, L., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

  • Abiko, Y., & Kumagai, Y. (2022). Phytochemicals to regulate oxidative and electrophilic stress through Nrf2 activation in relation to their toxicity. Bioscience, Biotechnology, and Biochemistry. [Link]

  • ResearchGate. (2021). IDO1 inhibitors in clinical trials. ResearchGate. [Link]

  • Patsnap. (2024). What are TPH2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Kipp, A. P. (2021). Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells. Antioxidants. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • ResearchGate. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate. [Link]

  • Liu, Q., et al. (2008). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Yue, E. W., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. [Link]

  • Martin, S. C., et al. (2014). Tryptophan hydroxylase-1 inhibitors reduce serotonin levels and mast cell numbers in monocrotaline-treated rat lungs. European Respiratory Society. [Link]

  • Orcutt, K. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Max Planck Society. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Medical Xpress. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

  • Wolf, W. A., & Bobik, M. (1991). Inhibition of tryptophan hydroxylase by benserazide and other catechols. Biochemical Pharmacology. [Link]

  • Beilstein Archives. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Khan, S. H. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]

  • Malachowski, W. P., et al. (2007). Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Pochanard, P. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects... YouTube. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • LessWrong. (2025). Mapping the off-target effects of every FDA-approved drug in existence. LessWrong. [Link]

  • Liu, R., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals. [Link]

  • Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis. [Link]

  • ResearchGate. (2025). Potential functional and pathological side effects related to off-target pharmacological activity. ResearchGate. [Link]

  • Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols. [Link]

  • Bičvan, I., et al. (2000). Synthesis and antitumor activity of 5-bromo-1-mesyluracil. Acta Pharmaceutica. [Link]

  • Kim, D., et al. (2022). Apoptotic Effect of Brassinin via Inhibition of CNOT2 and Activation of p53 and Its Combination Effect with Doxorubicin. Molecules. [Link]

  • Sondossi, M., et al. (1991). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. [Link]

  • Li, Y., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. [Link]

  • Terenteva, E. A., et al. (2014). Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme. PLoS ONE. [Link]

Sources

Refinement of 5-Bromo Brassinin synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo Brassinin. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you refine your synthetic protocols for higher yield and purity. Our insights are based on established literature and practical experience in indole chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the synthesis of this compound.

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy involves a multi-step synthesis starting from a suitable indole precursor. The key transformations are:

  • Preparation of an Indole Intermediate: This typically begins with indole-3-carboxaldehyde or a related structure.

  • Bromination: Introduction of a bromine atom at the C-5 position of the indole ring. This is a critical step where regioselectivity is paramount.

  • Formation of the Aminomethyl Side Chain: The aldehyde is converted into an aminomethyl group. A common method is through the formation of an oxime followed by reduction to a primary amine.[1]

  • Dithiocarbamate Formation: The final step involves reacting the aminomethyl intermediate with carbon disulfide and methyl iodide (or reacting the amine with methyl isothiocyanate) to form the dithiocarbamate moiety.

Q2: Why is this compound of interest to researchers?

This compound, a synthetic derivative of the natural phytoalexin brassinin, exhibits an enhanced pharmacological profile.[1] It is a known inhibitor of indoleamine 2,3-dioxygenase (IDO), a crucial enzyme involved in tumor immune escape.[2] Its improved stability and bioavailability compared to natural brassinin make it a promising lead compound for the development of novel anticancer agents.[1]

Q3: What are the primary challenges in this synthesis?

The main difficulties lie in:

  • Controlling Bromination: Achieving selective bromination at the C-5 position without forming di-brominated or other positional isomers.

  • Handling Unstable Intermediates: The aminomethylindole intermediate is often labile and prone to decomposition or side reactions.[1]

  • Final Product Purification: Separating the target compound from closely related impurities can be challenging and may require optimized chromatographic conditions or recrystallization.

Part 2: Synthesis Workflow & Key Transformations

The following diagrams illustrate the overall workflow and a key reaction mechanism.

Synthesis_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Side-Chain Formation & Purification Start Indole-3-Carboxaldehyde Bromination 5-Bromoindole-3- carboxaldehyde Start->Bromination Bromination (NBS) Oxime Oxime Formation Bromination->Oxime Hydroxylamine Amine Unstable Amine Intermediate (5-Bromo-3-(aminomethyl)indole) Oxime->Amine Reduction (e.g., NaBH4/NiCl2) Final_Product This compound Amine->Final_Product Dithiocarbamate Formation Purification Chromatography & Recrystallization Final_Product->Purification

Caption: Overall synthetic workflow for this compound.

Bromination_Mechanism Indole Indole Ring (Electron-Rich) Intermediate Bromonium Ion Intermediate Indole->Intermediate Electrophilic Attack NBS N-Bromosuccinimide (NBS) NBS->Intermediate Provides Br+ Desired 5-Bromoindole (Major Product) Side_Product Dibromoindole or Other Isomers (Minor Impurities) Intermediate->Desired Rearomatization (Loss of H+) Intermediate->Side_Product Further Bromination (Excess NBS or High Temp)

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Bromo Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo Brassinin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the in vivo bioavailability of this promising therapeutic agent. As a synthetic derivative of the phytoalexin brassinin, this compound presents as a lipophilic molecule with recognized anti-tumor properties, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][2] While it is reported to have a more favorable pharmacological profile and slower clearance than its parent compound, brassinin, its inherent lipophilicity can pose challenges to achieving optimal systemic exposure.[2]

This document will provide a comprehensive overview of the potential hurdles in this compound formulation and administration, followed by detailed, evidence-based strategies and experimental protocols to overcome these challenges.

I. Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing inconsistent results and low efficacy. What could be the primary reason?

A1: Inconsistent in vivo data with lipophilic compounds like this compound often stems from poor and variable oral bioavailability. The primary culprits are likely low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potentially poor membrane permeability or significant first-pass metabolism. For instance, the parent compound, brassinin, is soluble in DMSO but has low aqueous solubility, a characteristic likely shared by its brominated derivative.[3]

Q2: I am observing a significant discrepancy between my in vitro and in vivo results. Why is this happening?

A2: A significant in vitro-in vivo disconnect is a classic indicator of bioavailability issues. While this compound may show high potency in cell-based assays, its therapeutic concentration may not be reaching the target tissues in a living organism due to the aforementioned challenges of dissolution, absorption, and metabolism.

Q3: What are the first-pass metabolism concerns for an indole-based compound like this compound?

A3: Indole-containing compounds can be susceptible to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and reduced systemic exposure. While this compound is noted for its "slower clearance" compared to brassinin, the specific metabolic pathways and the extent of this metabolism in relevant preclinical species and humans are not well-documented in publicly available literature.[2]

Q4: How can I improve the solubility of this compound for my oral administration studies?

A4: Improving solubility is the first critical step. This can be achieved through various formulation strategies, including:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the compound.

  • Lipid-based formulations: Formulating the compound in oils, lipids, and surfactants to enhance its solubilization in the GI tract.

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state to improve its dissolution rate.

II. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Strategy
Low and variable plasma concentrations of this compound after oral dosing. Poor aqueous solubility leading to incomplete dissolution in the GI tract.1. Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution. 2. Formulation in Lipid-Based Systems: Utilize self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to improve solubilization. 3. Amorphous Solid Dispersions: Prepare a solid dispersion with a hydrophilic polymer to enhance the dissolution rate.
High inter-individual variability in pharmacokinetic profiles. Food effects; inconsistent GI motility and fluid composition affecting dissolution and absorption.1. Administer with a high-fat meal: For lipophilic compounds, this can enhance absorption by stimulating bile secretion. 2. Standardize feeding protocols: Ensure all animals in the study have the same access to food and water relative to the time of dosing. 3. Utilize enabling formulations (e.g., SEDDS): These can reduce the impact of physiological variability.
Low oral bioavailability despite good in vitro permeability suggested by Caco-2 cell assays. High first-pass metabolism in the gut wall and/or liver.1. Co-administration with CYP450 inhibitors: Use of known inhibitors (e.g., piperine) can help elucidate the role of metabolic clearance.[4] 2. Investigate alternative routes of administration: Intravenous (IV) or intraperitoneal (IP) administration can bypass first-pass metabolism and provide a baseline for absolute bioavailability.
Precipitation of the compound in aqueous media during in vitro assays or upon dilution of a stock solution. The compound's inherent hydrophobicity and low aqueous solubility.1. Use of solubilizing excipients: Incorporate surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins in the formulation. 2. Maintain a non-aqueous environment for as long as possible: For in vitro assays, add the compound to the media just before the experiment and ensure adequate mixing.

III. Experimental Protocols & Methodologies

A. Preparation of a Lipid-Based Nanoformulation (Solid Lipid Nanoparticles - SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, a common technique for encapsulating lipophilic drugs.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Magnetic stirrer with a hot plate

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the accurately weighed this compound to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Formation of Nanoparticles:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

B. Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermolabile compounds and involves dissolving the drug and a hydrophilic polymer in a common solvent, followed by solvent removal.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution:

    • Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask, and gently mill it to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Conduct dissolution studies to compare the release profile with the crystalline drug.

IV. Visualization of Key Concepts

Workflow for Enhancing Bioavailability

The following diagram illustrates the decision-making process for selecting a suitable bioavailability enhancement strategy for this compound.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation start Poor in vivo efficacy of this compound assess Assess Physicochemical Properties (Solubility, Permeability, Stability) start->assess solubility Solubility-Limited Absorption assess->solubility Low Aqueous Solubility permeability Permeability-Limited Absorption assess->permeability Low Permeability metabolism High First-Pass Metabolism assess->metabolism Low Metabolic Stability formulation Formulation Strategies (Nanoformulations, Solid Dispersions) solubility->formulation enhancers Co-administration with Permeation Enhancers permeability->enhancers inhibition Co-administration with Metabolism Inhibitors metabolism->inhibition pk_study In vivo Pharmacokinetic Study formulation->pk_study enhancers->pk_study inhibition->pk_study

Caption: Decision workflow for bioavailability enhancement of this compound.

Lipid-Based Nanoformulation Strategy

This diagram outlines the mechanism by which lipid-based nanoformulations can improve the oral bioavailability of this compound.

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation start This compound in Lipid Nanoformulation gi_lumen Dispersion in GI Lumen (Micelle Formation) start->gi_lumen absorption Enhanced Absorption via: - Increased Surface Area - Lymphatic Uptake gi_lumen->absorption circulation Increased Systemic Concentration absorption->circulation

Caption: Mechanism of bioavailability enhancement by lipid nanoformulations.

V. Data Summary

While specific quantitative data for this compound is scarce in the public domain, the following table summarizes the known properties of its parent compound, brassinin, which can serve as a reasonable proxy for initial experimental design.

Property Brassinin (Parent Compound) This compound (Derivative)
Molecular Formula C11H12N2S2[5]C11H11BrN2S2
Molecular Weight 236.36 g/mol [3]315.25 g/mol
Appearance White Crystalline Powder[3]Not specified
Melting Point 132-133°C[3]Not specified
Solubility Soluble in DMSO[3]Presumed to be similar (lipophilic)
Bioavailability Described as "bioavailable"[2]Described as "bioavailable" with slower clearance than brassinin[2]
Known Metabolism Metabolized by fungal enzymes (e.g., brassinin oxidase) into indole-3-carboxaldehyde.[6]Likely undergoes metabolism, but specific pathways are not detailed.

VI. References

  • Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857. [Link]

  • Bednarek, P., & Schneider, B. (2020). Biosynthesis of cabbage phytoalexins from indole glucosinolate. Proceedings of the National Academy of Sciences, 117(10), 5584–5592. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3035211, Brassinin. Retrieved from [Link].

  • Pedras, M. S. C., & Montaut, S. (2017). Pathogen inactivation of cruciferous phytoalexins: detoxification reactions, enzymes and inhibitors. Natural Product Reports, 34(5), 522-540. [Link]

  • Pedras, M. S. C., & Taylor, J. L. (1991). Metabolism of analogs of the phytoalexin brassinin by plant pathogenic fungi. Canadian Journal of Chemistry, 69(8), 1374-1379. [Link]

  • Chripková, M., Gonda, J., Novotná, Z., Janočková, J., & Mojžiš, J. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Pedras, M. S. C., & Taylor, J. L. (1993). Metabolism of the Phytoalexin Brassinin by the "Blackleg" Fungus. Journal of Natural Products, 56(6), 843-852. [Link]

  • Gfesser, G. A., et al. (2021). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Pharmaceutics, 13(10), 1642. [Link]

  • Pedras, M. S. C., & Taylor, J. L. (1993). Metabolism of the Phytoalexin Brassinin by the "Blackleg" Fungus. ResearchGate. [Link]

  • Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Kim, J. E., et al. (2021). Apoptotic Effect of Brassinin via Inhibition of CNOT2 and Activation of p53 and Its Combination Effect with Doxorubicin. Molecules, 26(11), 3326. [Link]

  • Pedras, M. S. C., et al. (2011). Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. Tetrahedron, 67(6), 1233-1239. [Link]

  • Lee, J. H., et al. (2023). Brassinin Induces H2S Signals and Improves Vascular Smooth Muscle Cell Functions. International Journal of Molecular Sciences, 24(18), 14311. [Link]

  • Zhang, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1155. [Link]

  • Chripková, M., et al. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. [Link]

  • Mojzis, J., et al. (2015). ROS-Dependent Antiproliferative Effect of Brassinin Derivative Homobrassinin in Human Colorectal Cancer Caco2 Cells. Molecules, 20(11), 20454-20469. [Link]

  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(8), 1058-1067. [Link]

  • Toloaca, A., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 14(4), 699. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Retrieved from [Link]

  • Al-Saffar, F. J., et al. (2024). Pharmacokinetics of bromoform in dairy heifers. New Zealand Veterinary Journal, 72(4), 227-234. [Link]

  • Smith, J. P., et al. (1998). Regional Pharmacokinetics of 5-bromo-2'-deoxyuridine and 5-fluorouracil in Dogs: Hepatic Arterial Versus Portal Venous Infusions. Journal of Pharmaceutical Sciences, 87(6), 701-706. [Link]

  • Croshaw, B., & Furr, J. R. (1973). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 36(3), 435-442. [Link]

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Validation & Comparative

A Comparative Analysis of Efficacy: 5-Bromo Brassinin vs. Brassinin in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology and infectious diseases, the exploration of natural compounds and their synthetic analogs is a critical frontier. Among these, the phytoalexin brassinin, derived from cruciferous vegetables, has garnered significant attention for its therapeutic potential.[1][2][3] The strategic modification of this natural scaffold has led to the creation of derivatives like 5-Bromo Brassinin, designed to enhance its pharmacological properties. This guide provides an in-depth, objective comparison of the efficacy of this compound and its parent compound, brassinin, supported by experimental data to inform future research and development.

Introduction to Brassinin and its Halogenated Analog

Brassinin is a natural phytoalexin produced by plants in the Brassicaceae family, such as cabbage and broccoli, as a defense mechanism against pathogens.[1][4] Its indole structure, bearing a dithiocarbamate moiety, is a key feature contributing to its bioactivity.[3] Early studies established its cancer chemopreventive and antifungal properties.[2][3]

This compound is a synthetic derivative where a bromine atom is introduced at the C-5 position of the indole ring. This halogenation is a common medicinal chemistry strategy aimed at improving metabolic stability, potency, and pharmacokinetic profiles. Research indicates that this compound exhibits a more favorable pharmacologic profile with slower clearance compared to the natural compound.

Comparative Efficacy in Oncology

The most robust comparative data for these two compounds lies in their application as anticancer agents. Both molecules function as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a critical enzyme in promoting tumor immune evasion.[5][6]

Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is an immunosuppressive enzyme that catalyzes the degradation of the essential amino acid tryptophan.[5][6] Within the tumor microenvironment, elevated IDO activity depletes tryptophan, which is necessary for T-cell proliferation and activation. This process effectively paralyzes the host's immune response against the cancer cells. By inhibiting IDO, both brassinin and this compound restore the local tryptophan concentration, thereby unleashing the T-cell-mediated antitumor immune response.[5]

IDO_Pathway

In Vivo Antitumor Activity

Direct comparative studies in mouse models have demonstrated the superior efficacy of this compound. While both compounds, in combination with chemotherapy, led to the regression of mammary gland tumors, this compound showed potent activity as a single agent.[5][6]

Key Experimental Finding: In a highly aggressive melanoma isograft tumor model, single-agent treatment with this compound effectively suppressed tumor growth.[5][6] This highlights its enhanced potency over the parent compound under these conditions.

The causality behind this enhanced efficacy was rigorously validated through experiments using immunodeficient and knockout mice.

  • Athymic Mice: The antitumor effect of this compound was lost in athymic (nude) mice, which lack functional T-cells. This provides direct evidence that its mechanism is dependent on an active host T-cell immune response.[5]

  • IDO-Null Mice: The therapeutic benefit was also abrogated in IDO-knockout mice, genetically proving that IDO is the essential target for its in vivo antitumor action.[5]

Table 1: Summary of In Vivo Antitumor Efficacy

CompoundModelTreatmentKey OutcomeCitation
BrassininMMTV-Neu Mammary TumorsCombination w/ ChemotherapyTumor Regression[5]
This compoundMMTV-Neu Mammary TumorsCombination w/ ChemotherapyTumor Regression[5]
This compoundB16-F10 Melanoma IsograftSingle AgentSuppressed Tumor Growth[5][6]
Additional Anticancer Mechanisms of Brassinin

While IDO inhibition is a shared mechanism, brassinin has been studied more extensively for other anticancer activities. These mechanisms have not yet been comparatively evaluated for this compound but are crucial for understanding the foundational compound's profile.

  • MAPK Signaling Pathway: In chronic myelogenous leukemia (CML) cells, brassinin induces three forms of programmed cell death—apoptosis, autophagy, and paraptosis—through the activation of the MAPK signaling pathway.[7]

  • PI3K/Akt/mTOR Signaling: Brassinin induces G1 phase cell cycle arrest and apoptosis in prostate cancer cells by suppressing the PI3K/Akt/mTOR signaling cascade.[8]

  • Chemoprevention: Brassinin has shown dose-dependent inhibition of carcinogen-induced preneoplastic lesions in mouse mammary gland and skin tumor models, suggesting it is effective during both the initiation and promotion phases of carcinogenesis.[3]

MAPK_Pathway Brassinin Brassinin MAPK_Activation MAPK Pathway Activation (JNK, p38, ERK) Brassinin->MAPK_Activation Induces Apoptosis Apoptosis MAPK_Activation->Apoptosis Autophagy Autophagy MAPK_Activation->Autophagy Paraptosis Paraptosis MAPK_Activation->Paraptosis

Efficacy in Antifungal and Antiparasitic Applications

Brassinin was first identified for its role in plant defense, and its antifungal properties are well-documented.[4] It exhibits activity against various fungal pathogens. However, there is a significant gap in the published literature regarding the antifungal or antiparasitic efficacy of this compound. While many natural and synthetic compounds are being explored for these applications[9][10][11], direct comparative data between brassinin and its 5-bromo derivative is not currently available. The development of new antifungal and antiparasitic agents remains a critical need due to rising drug resistance.[9]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols described below are foundational to the claims made in this guide.

Protocol: In Vivo Tumor Growth Inhibition Assay

This workflow is essential for evaluating the in vivo efficacy of antitumor compounds.

  • Cell Culture: Maintain B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Use 6- to 8-week-old female C57BL/6 mice. For mechanistic studies, use parallel cohorts of athymic nude mice and IDO1-knockout mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁵ B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Treatment: Once tumors reach a palpable size (approx. 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound at 50 mg/kg). Administer treatment daily via oral gavage or intraperitoneal injection.

  • Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2. Monitor animal body weight and general health.

  • Endpoint Analysis: At the study endpoint (e.g., 21 days or when control tumors reach max size), euthanize mice and excise tumors. Weigh the tumors and process for further analysis (e.g., histology, immune cell infiltration).

  • Data Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical tests (e.g., ANOVA).

workflow_invivo A Tumor Cell Implantation B Tumor Growth & Randomization A->B C Daily Dosing (Vehicle vs. Drug) B->C D Monitor Tumor Volume & Animal Health C->D E Endpoint: Tumor Excision & Analysis D->E

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on IDO1 enzyme activity.

  • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue, Ascorbic Acid, Catalase, and potassium phosphate buffer.

  • Compound Preparation: Prepare a stock solution of this compound or Brassinin in DMSO. Create a serial dilution in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the IDO1 enzyme, assay buffer containing catalase and methylene blue, and the test compound at various concentrations.

  • Initiation: Pre-incubate the mixture at 25°C for 10 minutes. Initiate the reaction by adding L-Tryptophan and ascorbic acid.

  • Incubation: Incubate the reaction at 25°C for 15-30 minutes.

  • Termination & Detection: Stop the reaction by adding trichloroacetic acid. Incubate at 65°C for 15 minutes to convert the N-formylkynurenine product to kynurenine. Centrifuge the plate to pellet precipitated protein.

  • Quantification: Transfer the supernatant to a new plate and measure the absorbance at 480 nm, which corresponds to the amount of kynurenine produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a more potent anticancer agent than its parent compound, brassinin, particularly as a single agent in vivo.[5][6] This enhanced efficacy is directly linked to its function as an IDO inhibitor, a mechanism that relies on an intact host immune system.[5] The bromination at the 5-position appears to successfully improve the compound's pharmacological properties, leading to a more robust antitumor response.

For researchers and drug developers, this compound represents a promising lead compound in the field of immuno-oncology. Future research should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A full comparative PK/PD analysis to quantitatively explain the superior in vivo efficacy of the brominated analog.

  • Broader Mechanistic Studies: Investigating whether this compound retains the other anticancer mechanisms of brassinin, such as MAPK and PI3K pathway modulation.

  • Antifungal/Antiparasitic Screening: Direct comparative studies are urgently needed to determine if the enhanced anticancer efficacy translates to antimicrobial applications.

Brassinin provided a valuable natural scaffold, and its synthetic optimization in this compound exemplifies a successful medicinal chemistry strategy for enhancing therapeutic efficacy.

References

  • Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857. [Link]

  • Park, S., Kim, D. S., & Kim, D. (2022). Brassinin Abundant in Brassicaceae Suppresses Melanogenesis through Dual Mechanisms of Tyrosinase Inhibition. International Journal of Molecular Sciences, 23(19), 11884. [Link]

  • Wang, L., He, L., Li, Y., Tian, X., & Fan, C. (2022). Brassinin Induces Apoptosis, Autophagy, and Paraptosis via MAPK Signaling Pathway Activation in Chronic Myelogenous Leukemia Cells. Molecules, 27(19), 6701. [Link]

  • Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. ResearchGate. [Link]

  • Budovská, M., Selešová, I., Tischlerová, V., & Mojžiš, J. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Chripkova, M., Gbelcova, H., & Mojzis, J. (2014). Brassinin and its derivatives as potential anticancer agents. Toxicology in Vitro, 28(5), 1033-1041. [Link]

  • Mehta, R. G., Liu, J., Constantinou, A., Hawthorne, M., Pezzuto, J. M., & Moriarty, R. M. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 16(2), 399–404. [Link]

  • Rojas, J. J., Giraldo, N. C., & Spadafora, C. (2013). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary and Alternative Medicine, 13, 147. [Link]

  • Spadafora, C., Giraldo, N. C., & Rojas, J. J. (2012). Antiparasitic and anticancer constituents of the endophytic fungus Aspergillus sp. strain F1544. Natural Product Communications, 7(2), 165-168. [Link]

  • Sondossi, M., Rossmoore, H. W., & Wireman, J. W. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Industrial Microbiology, 1(2), 97-105. [Link]

  • Selešová, I., Tischlerová, V., Mojžiš, J., & Budovská, M. (2020). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 151(12), 1947–1962. [Link]

  • Pedras, M. S. C., & Zheng, Q.-A. (2011). Brassinin oxidase mediated transformation of the phytoalexin brassinin: structure of the elusive co-product, deuterium isotope effect and stereoselectivity. Bioorganic & Medicinal Chemistry, 19(4), 1488-1495. [Link]

  • Tsvetkova, E., & GEnadiev, M. (2017). Antiparasitic and Antifungal Medications for Targeting Cancer Cells Literature Review and Case Studies. Journal of Cancer Therapy, 8, 1073-1089. [Link]

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A Comparative Guide to IDO Inhibitors in Cancer Therapy: The Preclinical Promise of 5-Bromo Brassinin Against Clinical-Stage Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The strategic targeting of immune evasion pathways has revolutionized cancer therapy. Among the most compelling targets is the Indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic checkpoint that fosters an immunosuppressive tumor microenvironment. By catabolizing the essential amino acid L-tryptophan into kynurenine, the IDO1 enzyme orchestrates a multifaceted attack on anti-tumor immunity, leading to T-cell starvation, the promotion of regulatory T-cells (Tregs), and the inhibition of effector T-cell and Natural Killer (NK) cell function.[1][2][3] This guide provides an in-depth comparison of a promising preclinical candidate, 5-Bromo Brassinin, with its clinical-stage counterparts—Epacadostat, Indoximod, and Navoximod—offering a comprehensive resource for researchers and drug development professionals navigating this complex therapeutic landscape.

Part 1: The IDO Pathway and Divergent Mechanisms of Inhibition

The development of IDO inhibitors has revealed a diversity of mechanistic approaches. While all aim to disrupt the same immunosuppressive axis, their points of intervention differ significantly, influencing their biological effects and potential therapeutic synergies.

This compound , a synthetic derivative of the natural phytoalexin brassinin, has been identified as a bioavailable inhibitor of the IDO enzyme.[4][5] Preclinical evidence strongly suggests its anti-tumor activity is directly mediated through IDO inhibition.[4] While its precise binding kinetics are less characterized in publicly available literature compared to other inhibitors, structure-activity studies of the parent compound, brassinin, suggest the dithiocarbamate moiety is crucial for its inhibitory activity, potentially through interaction with the heme iron of the IDO enzyme.[6]

Epacadostat (INCB24360) is a potent and highly selective oral inhibitor of the IDO1 enzyme, exhibiting an IC50 of approximately 10 nM.[7][8] It functions as a direct competitive inhibitor, blocking the binding of tryptophan to the IDO1 catalytic site.[3][9] This high selectivity means it has minimal activity against the related enzymes IDO2 or Tryptophan 2,3-dioxygenase (TDO).[7][9][10]

Indoximod (1-methyl-D-tryptophan) operates via a distinct mechanism. Rather than directly inhibiting the IDO1 enzyme, it acts as an IDO pathway inhibitor. As a tryptophan mimetic, Indoximod is thought to counteract the downstream effects of tryptophan depletion.[11][12] Specifically, it relieves the suppression of the mTORC1 signaling complex that occurs in T-cells under low-tryptophan conditions, thereby restoring their proliferative capacity.[13][14][15] This indirect mechanism means it does not block kynurenine production but rather mitigates its immunosuppressive consequences.

Navoximod (GDC-0919) is another potent, orally bioavailable small molecule inhibitor of IDO1, with a Ki of approximately 7 nM and an EC50 of 75 nM in cell-based assays.[16][17][18] Unlike Epacadostat, Navoximod is a non-competitive or uncompetitive inhibitor with respect to tryptophan, suggesting a different binding mode to the enzyme.[19][20]

IDO_Pathway_Inhibition cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell T-Cell Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Tcell_Suppression T-Cell Anfrey (via Trp Depletion) mTOR_Inhibition mTORC1 Inhibition Tryptophan->mTOR_Inhibition Required for Activation Kynurenine L-Kynurenine (Kyn) IDO1->Kynurenine IDO1->Tcell_Suppression Causes Treg_Activation Treg Differentiation (via Kyn/AhR) Kynurenine->Treg_Activation Activates mTOR_Inhibition->Tcell_Suppression Leads to Bromo_Brassinin This compound Bromo_Brassinin->IDO1 Inhibits Epacadostat Epacadostat Epacadostat->IDO1 Competitively Inhibits Navoximod Navoximod Navoximod->IDO1 Non-competitively Inhibits Indoximod Indoximod Indoximod->mTOR_Inhibition Bypasses Inhibition

Figure 1: Mechanisms of IDO Pathway Inhibition.

Part 2: Comparative Preclinical Efficacy

The foundational, preclinical data reveals the potential of each inhibitor and provides the rationale for clinical investigation. This compound demonstrates a compelling, T-cell-dependent anti-tumor effect in this setting.

In mouse models, single-agent treatment with This compound was sufficient to suppress the growth of aggressive B16-F10 melanoma isograft tumors.[4] Crucially, this therapeutic effect was abrogated in immunodeficient (athymic) mice, demonstrating a requirement for active host T-cell immunity.[4] Further genetic validation in IDO-knockout mice confirmed that IDO is the essential target for its anti-tumor action.[4] When combined with chemotherapy, this compound also contributed to the regression of autochthonous mammary gland tumors.[4][5]

Epacadostat has shown robust preclinical activity. In co-culture systems of human lymphocytes with dendritic or tumor cells, it promotes T-cell and NK-cell growth, increases IFN-γ production, and reduces the conversion of naive T-cells to Tregs.[7][8] In vivo, Epacadostat suppresses kynurenine production and inhibits the growth of IDO-expressing tumors, such as CT26 colon carcinoma, in immunocompetent mice.[7]

Indoximod , consistent with its pathway-inhibitor mechanism, reverses the suppression of T-cells mediated by IDO-expressing dendritic cells.[15] In various mouse models, including melanoma and breast cancer, Indoximod has demonstrated its ability to enhance anti-tumor immunity, particularly in combination with chemotherapy regimens.[15]

Navoximod also shows significant preclinical efficacy. In B16-F10 tumor-bearing mice, Navoximod markedly enhanced anti-tumor responses to cancer vaccines.[17][18] Combination studies with chemotherapy, radiotherapy, or other immunotherapies like anti-PD-L1 showed improved tumor growth inhibition and increased intratumoral CD8+ T-cell activation compared to single agents alone.[16][21]

Inhibitor Mechanism Type Key Preclinical In Vivo Model(s) Observed Effects Source(s)
This compound Direct IDO InhibitionB16-F10 Melanoma, MMTV-Neu Mammary TumorsSuppressed tumor growth (monotherapy); T-cell dependent; Ineffective in IDO-KO mice; Tumor regression with chemotherapy.[4][5]
Epacadostat Direct, Competitive IDO1 InhibitionCT26 Colon CarcinomaSuppressed kynurenine production; Inhibited tumor growth in immunocompetent mice.[7]
Indoximod IDO Pathway Inhibition (Trp Mimetic)Melanoma, Breast CancerEnhanced anti-tumor immunity in combination with chemotherapy.[15]
Navoximod Direct, Non-competitive IDO1 InhibitionB16-F10 Melanoma, Murine GliomaEnhanced anti-tumor vaccine response; Improved efficacy with chemotherapy, radiotherapy, and anti-PD-L1.[16][17][21]

Part 3: The Clinical Landscape: A Reality Check for IDO Inhibition

While preclinical data for IDO inhibitors is broadly positive, the transition to clinical success has been challenging, highlighting the complexities of the tumor microenvironment and patient selection. To date, this compound has not entered publicly documented clinical trials and remains a preclinical asset.

Epacadostat has the most extensive clinical development history. Early phase trials, particularly the ECHO-202/KEYNOTE-037 study combining Epacadostat with the anti-PD-1 antibody pembrolizumab, showed promising anti-tumor activity across multiple advanced solid tumors, including melanoma and renal cell carcinoma.[22][23] However, the subsequent pivotal Phase III trial (ECHO-301/KEYNOTE-252) in patients with unresectable or metastatic melanoma failed to demonstrate an improvement in progression-free or overall survival for the combination compared to pembrolizumab alone.[19][24] This high-profile failure led to the discontinuation of many other Epacadostat combination trials.

Indoximod has been evaluated in numerous Phase I and II trials for various cancers, including melanoma, pancreatic cancer, and pediatric brain tumors.[12][19][25] A Phase I trial for children with recurrent brain tumors or newly diagnosed DIPG found that Indoximod was well-tolerated and could be safely combined with chemotherapy and radiation, with encouraging preliminary efficacy signals.[26][27][28] Unlike direct enzymatic inhibitors, Indoximod has not been associated with significant hepatotoxicity.[10]

Navoximod has been assessed in Phase I studies as both a monotherapy and in combination with the anti-PD-L1 agent atezolizumab.[16][29] The combination was found to be generally well-tolerated, with the maximum tolerated dose not being reached.[16][30] Clinical activity, including partial and complete responses, was observed across various tumor types, though the studies concluded there was no clear evidence of benefit from adding Navoximod to atezolizumab.[16][30][31]

Inhibitor Phase of Development Notable Combination Agent(s) Key Clinical Findings Source(s)
This compound PreclinicalChemotherapy (in mice)No available clinical data.[4]
Epacadostat Phase III (Terminated)Pembrolizumab (anti-PD-1)Early phase trials showed promise. Phase III ECHO-301 trial in melanoma failed to meet primary endpoints.[22][23][24]
Indoximod Phase IIChemotherapy, Radiation, Checkpoint InhibitorsWell-tolerated profile. Showed promise in pediatric brain tumors.[26][27][32]
Navoximod Phase IAtezolizumab (anti-PD-L1)Acceptable safety and tolerability. Observed clinical activity, but no clear synergistic benefit in early trials.[16][30]

Part 4: Standardized Protocols for Evaluating IDO Inhibitors

For researchers aiming to validate novel IDO inhibitors like this compound or benchmark them against existing compounds, standardized and reproducible assays are paramount.

Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay

This protocol assesses the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.

  • Preparation: Recombinantly express and purify human IDO1 enzyme. Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing necessary co-factors: 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[7]

  • Reaction Setup: In a 96-well UV-transparent plate, add the reaction buffer, 20 nM of purified IDO1 enzyme, and serial dilutions of the test inhibitor (e.g., this compound).

  • Initiation: Initiate the enzymatic reaction by adding the substrate, L-Tryptophan (e.g., 2 mM final concentration).

  • Measurement: Immediately measure the increase in absorbance at 321 nm over time at room temperature. This wavelength corresponds to the formation of the product, N-formylkynurenine.[7]

  • Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cell-Based Assay for IDO1 Activity (Kynurenine Measurement)

This assay measures a compound's ability to inhibit IDO1 activity in a cellular context, which is crucial for assessing cell permeability and target engagement.

  • Cell Culture: Seed human tumor cells known to express IDO1 upon stimulation (e.g., HeLa or A172 cells) in a 96-well plate and allow them to adhere overnight.[7][17]

  • IDO1 Induction: Treat the cells with recombinant human IFN-γ (e.g., 50 ng/mL) to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: Concurrently with IFN-γ, add various concentrations of the test inhibitor to the appropriate wells.

  • Incubation: Incubate the cells for 48-72 hours to allow for IDO1 expression and tryptophan catabolism.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Kynurenine Detection: Measure the concentration of kynurenine in the supernatant. This is typically done using HPLC or by a colorimetric assay after reacting kynurenine with p-dimethylaminobenzaldehyde in acetic acid.

  • Analysis: Calculate the reduction in kynurenine production relative to IFN-γ-treated cells without inhibitor to determine the EC50.

Protocol 3: In Vivo Murine Syngeneic Tumor Model

This workflow evaluates the anti-tumor efficacy of an IDO inhibitor in an immunocompetent host.

  • Cell Line Selection: Choose a murine tumor cell line that either constitutively expresses IDO1 or can be induced to do so (e.g., CT26, B16-F10). For consistent expression, cell lines can be engineered to overexpress human or murine IDO1.[33][34]

  • Tumor Implantation: Subcutaneously implant the tumor cells (e.g., 1 x 10^6 cells) into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: Vehicle control, test inhibitor (e.g., this compound at a specified dose and schedule), and potentially a positive control (e.g., Epacadostat).

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., measuring intratumoral kynurenine/tryptophan ratios) or immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

  • Data Interpretation: Plot tumor growth curves for each group. A significant delay in tumor growth in the inhibitor-treated group compared to the vehicle control indicates anti-tumor efficacy.

InVivo_Workflow start Start: Select Syngeneic Tumor Cell Line implant Implant Tumor Cells into Mice start->implant monitor_tumor Allow Tumors to Establish (e.g., 50-100 mm³) implant->monitor_tumor randomize Randomize Mice into Treatment Groups (Vehicle, Inhibitor, etc.) monitor_tumor->randomize treat Administer Treatment (p.o., i.p.) randomize->treat monitor_efficacy Monitor Tumor Volume and Animal Health treat->monitor_efficacy endpoint Endpoint Reached monitor_efficacy->endpoint endpoint->treat Continue Treatment Cycle analysis Terminal Analysis: - Pharmacodynamics (Kyn/Trp) - Immunology (Flow Cytometry) endpoint->analysis Yes end End: Evaluate Anti-Tumor Efficacy analysis->end

Figure 2: Workflow for In Vivo Evaluation of IDO Inhibitors.

Part 5: Synthesis and Future Perspectives

The landscape of IDO inhibition in cancer therapy is one of nuanced mechanisms and mixed clinical outcomes. While the initial "one-size-fits-all" combination approach with checkpoint inhibitors has faltered, the therapeutic hypothesis remains valid, albeit more complex than first envisioned.

This compound stands out as a compelling preclinical candidate derived from a natural product scaffold.[4][35] Its validated, T-cell-dependent anti-tumor activity provides a strong rationale for further development.[4] It represents a distinct chemical class compared to the more clinically advanced inhibitors and may offer different pharmacokinetic or pharmacodynamic properties.

The key differentiators are clear:

  • Mechanism: this compound, Epacadostat, and Navoximod are direct enzymatic inhibitors, whereas Indoximod is an indirect pathway modulator. This fundamental difference impacts everything from biomarker strategy (measuring kynurenine reduction is irrelevant for Indoximod) to potential toxicities.

  • Development Stage: Epacadostat, Indoximod, and Navoximod have undergone extensive clinical testing, providing a wealth of human safety and efficacy data. This compound remains in the preclinical stage, offering a clean slate but requiring significant investment to reach the clinic.

  • Clinical Precedent: The failure of Epacadostat in Phase III trials has cast a shadow over the entire class of direct IDO1 inhibitors. Any new agent, including a potential clinical candidate based on the brassinin scaffold, will face heightened scrutiny and require a more sophisticated clinical strategy, likely involving robust patient selection biomarkers beyond simple IDO1 expression.

The future of IDO inhibition likely lies in smarter combination therapies and identifying the specific tumor contexts and patient populations that are most dependent on this immune escape pathway. The unique mechanism of Indoximod continues to warrant investigation, particularly in immunologically "cold" tumors or specific niches like the central nervous system. For direct inhibitors like this compound, the path forward must learn from the past. Success will depend on elucidating its unique pharmacological profile and designing clinical trials that target the right patients, potentially those with high IDO1 activity that can be profoundly suppressed, to finally unlock the therapeutic potential of this critical immuno-metabolic checkpoint.

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  • Mita, M., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 52. Available from: [Link]

  • Tolcher, A. W., et al. (2022). Epacadostat Plus Pembrolizumab and Chemotherapy for Advanced Solid Tumors: Results from the Phase I/II ECHO-207/KEYNOTE-723 Study. The Oncologist, 27(10), e790-e800. Available from: [Link]

  • Johnson, T. S., et al. (2024). Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial. Neuro-Oncology, 26(2), 356–367. Available from: [Link]

  • Yost, S. E., et al. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Cancer Immunology, Immunotherapy, 66(12), 1577–1588. Available from: [Link]

  • Infante, J. R., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3239-3248. Available from: [Link]

  • ResearchGate. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. (2008). Available from: [Link]

  • Nakagawa, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(3), 464-474. Available from: [Link]

  • AACR Journals. Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. (2017). Available from: [Link]

  • Johnson, T. S., et al. (2024). Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial. Neuro-Oncology, 26(2), 356-367. Available from: [Link]

  • ResearchGate. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial. (2023). Available from: [Link]

  • Alex's Lemonade Stand Foundation. Phase I Trial of Indoximod in Combination with Temozolomide-based Therapy for Children with Progressive Primary Brain Tumors. Available from: [Link]

  • Zhai, L., et al. (2021). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 12, 735071. Available from: [Link]

  • Mondanelli, G., et al. (2017). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 6(11), e1373247. Available from: [Link]

  • ResearchGate. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2019). Available from: [Link]

  • Gaspari, P. M., et al. (2006). Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry, 49(2), 684–692. Available from: [Link]

  • TrialScreen. Pediatric Trial of Indoximod With Chemotherapy and Radiation for Relapsed Brain Tumors or Newly Diagnosed DIPG. Available from: [Link]

  • Prendergast, G. C., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 78(10), 2503-2509. Available from: [Link]

  • Mehta, R. G., et al. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 16(2), 399–404. Available from: [Link]

  • Sedić, M., et al. (2008). Synthesis and antitumor activity of 5-bromo-1-mesyluracil. European Journal of Medicinal Chemistry, 43(12), 2687–2693. Available from: [Link]

Sources

Validation of 5-Bromo Brassinin's antitumor activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the antitumor activity of 5-Bromo Brassinin across various cancer cell lines. This document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data, explaining the causality behind scientific observations and providing actionable insights for researchers in oncology and drug discovery.

Introduction to this compound: A Novel Antitumor Agent

This compound is a synthetic derivative of brassinin, a phytoalexin naturally found in cruciferous vegetables.[1] Phytoalexins are antimicrobial and often antioxidant substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. Brassinin and its analogs have garnered significant interest in cancer research due to their potential chemopreventive and therapeutic properties.

The primary antitumor mechanism of this compound identified in in-vivo studies is the inhibition of indoleamine 2,3-dioxygenase (IDO).[1] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in creating an immunosuppressive tumor microenvironment. By inhibiting IDO, this compound can restore T-cell-mediated immune responses against cancer cells.[1] This immunomodulatory activity distinguishes it from many conventional cytotoxic chemotherapy agents.

Comparative Analysis of Cytotoxicity

A critical aspect of evaluating any potential anticancer compound is its cytotoxicity against various cancer cell lines. While specific IC50 values for this compound are not widely available in publicly accessible literature, we can infer its potential activity by examining data for its parent compound, Brassinin, and comparing it with standard-of-care chemotherapeutic agents.

It is important to note that the following data for Brassinin serves as a proxy to understand the potential spectrum of activity. The addition of a bromine atom in this compound is expected to modulate its lipophilicity and potency, and therefore, its cytotoxic profile may differ.

Prostate Cancer Cell Lines

Studies have shown that Brassinin exhibits a dose-dependent cytotoxic effect on human prostate cancer cells. Notably, the androgen-independent PC-3 cell line appears to be more susceptible compared to DU145 and the androgen-dependent LNCaP cells.

Table 1: Comparative Cytotoxicity in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Brassinin PC-3Significant cytotoxicity observed at 40-160 µMInduces apoptosis via ROS production and inhibition of c-Myc, SIRT1, and β-catenin signaling.
DU-145Less sensitive than PC-3"
LNCaPLess sensitive than PC-3"
Docetaxel PC-30.00372Microtubule inhibitor
LNCaP0.00113Microtubule inhibitor
Cisplatin PC-398.21DNA cross-linking agent
LNCaP31.52DNA cross-linking agent
Doxorubicin PC-338.91Topoisomerase II inhibitor
5-Fluorouracil PC-3146.1Thymidylate synthase inhibitor

Note: IC50 values for standard chemotherapeutics are sourced from multiple studies and may vary based on experimental conditions.

Breast Cancer Cell Lines

While direct IC50 data for this compound in breast cancer cell lines is not available, its parent compound, Brassinin, has been reported to have antitumor effects in breast cancer models.[2] The tables below provide a baseline for comparison with commonly used chemotherapeutic agents in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.

Table 2: Comparative Cytotoxicity in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compound MCF-7Data not availableIDO inhibitor
MDA-MB-231Data not availableIDO inhibitor
Doxorubicin MCF-79.908Topoisomerase II inhibitor
MDA-MB-2310.69Topoisomerase II inhibitor
Paclitaxel MCF-7Data not availableMicrotubule inhibitor
MDA-MB-231Data not availableMicrotubule inhibitor
5-Fluorouracil MCF-74.8Thymidylate synthase inhibitor
MDA-MB-2319.6Thymidylate synthase inhibitor

Note: IC50 values for standard chemotherapeutics are sourced from multiple studies and may vary based on experimental conditions.

Melanoma Cell Lines

In vivo studies have demonstrated that this compound can suppress the growth of highly aggressive melanoma isograft tumors, and this effect is dependent on an active host T-cell immunity, consistent with its IDO inhibitory mechanism.[1] This suggests that its in vivo efficacy may be more pronounced than what might be observed in standard in vitro cytotoxicity assays that lack an immune component.

Table 3: Comparative Cytotoxicity in Melanoma Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compound B16-F10Data not availableIDO inhibitor
Dacarbazine B16-F10Data not availableAlkylating agent
Cisplatin B16-F10>3 µg/mL (low sensitivity)DNA cross-linking agent
Doxorubicin B16-F100.12 µg/mLTopoisomerase II inhibitor
Paclitaxel B16-F100.021Microtubule inhibitor

Note: IC50 values for standard chemotherapeutics are sourced from multiple studies and may vary based on experimental conditions.

Unveiling the Mechanism of Action: Beyond Cytotoxicity

The primary mechanism of action of this compound, as an IDO inhibitor, represents a significant departure from traditional cytotoxic agents. This targeted immunomodulatory approach offers the potential for a more specific and less toxic therapeutic strategy.

The Indoleamine 2,3-Dioxygenase (IDO) Pathway

IDO_Pathway

Apoptosis Induction by the Parent Compound, Brassinin

While the primary focus for this compound is on its immunomodulatory effects, its parent compound, Brassinin, has been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Reactive Oxygen Species (ROS) Production: Brassinin can increase intracellular ROS levels, leading to oxidative stress and triggering the apoptotic cascade.

  • Modulation of Apoptotic Proteins: It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Caspase Activation: Brassinin has been observed to increase the activity of executioner caspases, such as caspase-3 and -7.

Apoptosis_Pathway

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

MTT_Workflow

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or comparator drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, primarily through its unique mechanism of inhibiting the IDO pathway and activating an anti-tumor immune response. While direct comparative cytotoxicity data is still emerging, the available information on its parent compound, Brassinin, suggests activity against prostate cancer cells.

Future research should focus on:

  • Determining the IC50 values of this compound across a broad panel of cancer cell lines to establish a comprehensive in vitro activity profile.

  • Conducting co-culture experiments with immune cells to better recapitulate the in vivo tumor microenvironment and validate its immunomodulatory effects.

  • Investigating potential synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided data and protocols are intended to facilitate further investigation into this promising compound.

References

  • Muller, A. J., & Prendergast, G. C. (2007). Indoleamine 2,3-dioxygenase in cancer: targeting a tolerant microenvironment. Cancer journal (Sudbury, Mass.), 13(6), 359–363.
  • Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857.
  • Mojzis, J., Sarissky, M., Pilatova, M., Varinska, L., Kello, M., Ostro, A., & Urdzik, P. (2014). Brassinin and its derivatives as potential anticancer agents. Toxicology in Vitro, 28(4), 596-603.
  • Kim, S. M., Park, J. H., Kim, K. D., Nam, D., Shim, B. S., Kim, S. H., Ahn, K. S., Choi, S. H., & Ahn, K. S. (2013). Brassinin induces apoptosis in PC-3 human prostate cancer cells through the suppression of PI3K/Akt/mTOR/S6K1 signaling cascades. Phytotherapy research : PTR, 27(11), 1643–1649.

Sources

A Senior Application Scientist's Guide to 5-Bromo Brassinin and its Analogs: A Comparative Study in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Plant Defense Molecules

Plants, in their constant battle against pathogens and environmental stress, produce a sophisticated arsenal of secondary metabolites known as phytoalexins.[1] These low molecular weight compounds are synthesized de novo in response to elicitors and form a critical part of the plant's innate immune system.[1][2] The Cruciferae (or Brassicaceae) family, which includes vegetables like cabbage, broccoli, and cauliflower, is a particularly rich source of indole-containing phytoalexins.[2][3] These compounds, such as brassinin, have garnered significant attention from the scientific community not only for their role in plant defense but also for their potential as cancer chemopreventive and therapeutic agents.[2][4]

This guide provides a comparative analysis of 5-Bromo Brassinin, a potent synthetic analog, and other naturally occurring and synthetic phytoalexin analogs. We will delve into their mechanisms of action, structure-activity relationships, and provide a practical, field-tested protocol for their comparative evaluation, designed for researchers and drug development professionals.

Part 1: The Primary Target - Mechanism of Action of this compound

The anticancer properties of brassinin and its derivatives are multifaceted, but a key in vivo mechanism for this compound is the inhibition of Indoleamine 2,3-dioxygenase (IDO).[5][6] IDO is a pro-toleragenic enzyme that plays a critical role in tumor immune escape.[5][7] Tumors often overexpress IDO, which catabolizes the essential amino acid tryptophan in the local microenvironment. The resulting tryptophan depletion and the accumulation of kynurenine metabolites suppress the proliferation and function of tumor-infiltrating T-cells, effectively creating an immunosuppressive shield around the tumor.

This compound acts as a bioavailable inhibitor of IDO.[5][6] By blocking the enzyme's activity, it restores local tryptophan levels, thereby unleashing the host's T-cell-mediated immune response against the cancer cells.[5] This mechanism is particularly significant as it represents a shift from direct cytotoxicity to immuno-oncology, a leading-edge approach in cancer therapy. The requirement of active host T-cell immunity for its antitumor effect was confirmed in studies where its efficacy was lost in athymic mice.[5]

IDO_Pathway_Inhibition cluster_Tumor Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan IDO IDO Enzyme (Overexpressed in Tumor) Tryptophan->IDO Catabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine IDO->Kynurenine Produces IDO->T_Cell Depletes Tryptophan for Suppression T-Cell Suppression (Proliferation Arrest) Kynurenine->Suppression Induces Immune_Escape Tumor Immune Escape T_Cell->Immune_Escape Blocked by Suppression Suppression->Immune_Escape Leads to Five_Br_Brassinin This compound Five_Br_Brassinin->IDO Inhibits

Fig 1. Mechanism of this compound via IDO Pathway Inhibition.

While IDO inhibition is central to this compound, other brassinin analogs engage different or complementary pathways. For instance, the parent compound, brassinin, has been shown to induce a G1 phase cell cycle arrest in human colon cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][7] This highlights the principle that subtle structural modifications can significantly alter the primary mechanism of action.

Part 2: Comparative Analysis of Phytoalexin Analogs

The efficacy of a phytoalexin analog is determined by its unique chemical structure. Modifications to the parent brassinin molecule can influence its stability, bioavailability, and target specificity. The addition of a bromine atom at the C-5 position of the indole ring, for example, not only enhances potency but also confers a better pharmacological profile with slower clearance compared to brassinin.[8]

Below is a comparative summary of this compound and other key indole phytoalexin analogs.

CompoundStructurePrimary Mechanism(s) of ActionKey Experimental Findings & IC₅₀ ValuesReferences
Brassinin Indole core with a dithiocarbamate side chain.Induces G1 cell cycle arrest via inhibition of the PI3K/Akt/mTOR pathway; IDO inhibitor.Demonstrates chemopreventive activity in preclinical models. Synergistically inhibits lung cancer cell growth with paclitaxel.[7] Synergistic effects also seen with capsaicin in prostate cancer cells and imatinib in colon cancer cells.[7][2][4][7]
This compound A synthetic analog of Brassinin with a bromine atom at the C-5 position of the indole ring.Potent and bioavailable inhibitor of Indoleamine 2,3-dioxygenase (IDO), leading to reversal of tumor immune tolerance.Suppressed growth of aggressive melanoma isograft tumors as a single agent.[5] Induced tumor regression in mouse models when combined with chemotherapy.[5][5][6][7]
1-Methoxybrassinin Methoxy group addition to the indole nitrogen of Brassinin.Potent inducer of apoptosis. Upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 and Bcl-xL. Increases activity of caspase-3 and -7.Exerted the most potent anti-proliferative activity among 21 tested brassinin derivatives in Caco-2 (colon cancer) cells with an IC₅₀ of 8.2 µM .[9][9]
Cyclobrassinin An oxidative cyclization product of brassinin.Shows cancer chemopreventive activity, potentially acting during both initiation and promotion phases of carcinogenesis.As active as brassinin in inhibiting the formation of preneoplastic mammary lesions in organ culture.[4][4][10][11]
Brassilexin Contains a thiazole ring fused to the indole structure.Antifungal activity; inhibits cyclobrassinin hydrolase in fungal pathogens. Anticancer activity is under investigation.Effective inhibitor of the fungal enzyme cyclobrassinin hydrolase (Ki = 32 ± 9 μM).[10][10][12]

Causality Behind Structural Modifications: The synthesis of analogs like this compound is a deliberate strategy. Halogenation, particularly bromination at the C-5 position, is a known method in medicinal chemistry to increase biological activity.[8] This can be attributed to enhanced lipophilicity, improving membrane permeability, and potentially stronger binding interactions with the target enzyme. The development of 1-methoxybrassinin shows that modifications on the indole nitrogen can shift the primary mechanism towards potent apoptosis induction, likely by altering the molecule's interaction with proteins in the Bcl-2 family signaling pathway.[9]

Part 3: Experimental Protocol - A Self-Validating System for Cytotoxicity Screening

To ensure trustworthy and reproducible comparative data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.[13][14][15] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[16]

Detailed Step-by-Step MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of phytoalexin analogs on a selected cancer cell line (e.g., MCF-7, HT-29, A549).

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phytoalexin compounds (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding (Day 1):

    • Harvest cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells per well) in 100 µL of complete medium. Rationale: This density ensures cells are in a logarithmic growth phase during treatment and do not become over-confluent.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of each phytoalexin analog from the DMSO stock in complete culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Create a plate map including untreated controls (medium only), vehicle controls (medium with the highest concentration of DMSO used), and multiple concentrations for each test compound (in triplicate).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). Rationale: A 48 or 72-hour incubation is common for assessing antiproliferative effects.

  • MTT Addition (Day 4/5):

    • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

    • Return the plate to the incubator for 2-4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The incubation time should be optimized for the specific cell line.

  • Formazan Solubilization (Day 4/5):

    • After incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved. Rationale: Complete solubilization is critical for accurate absorbance readings.

  • Absorbance Measurement & Data Analysis:

    • Measure the absorbance of each well using a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate (24h) Allow cell attachment Seed_Cells->Incubate_24h Treat_Cells 3. Compound Treatment (Add phytoalexin dilutions) Incubate_24h->Treat_Cells Incubate_48h 4. Incubate (48-72h) Exposure to compound Treat_Cells->Incubate_48h Add_MTT 5. Add MTT Reagent (10µL of 5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate (2-4h) Formazan crystal formation Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (Add 100µL DMSO) Incubate_4h->Solubilize Read_Plate 8. Measure Absorbance (570 nm) Solubilize->Read_Plate Analyze 9. Data Analysis (Calculate % Viability and IC₅₀) Read_Plate->Analyze End End Analyze->End

Sources

The Structure-Activity Relationship of 5-Bromo Brassinin and its Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Phytoalexins, the antimicrobial compounds produced by plants in response to stress, have emerged as a promising source of lead structures. Among these, brassinin, an indole phytoalexin from cruciferous vegetables, and its halogenated derivatives have garnered significant attention for their potent anticancer and antifungal activities. This guide provides an in-depth comparison of 5-Bromo Brassinin and its derivatives, elucidating their structure-activity relationships (SAR) to inform the rational design of next-generation therapeutic agents.

Introduction to this compound: A Halogenated Advantage

Brassinin itself has demonstrated noteworthy biological activities, including cancer chemopreventive properties.[1] However, the introduction of a bromine atom at the 5th position of the indole ring, yielding this compound, has been shown to significantly enhance its therapeutic potential. This halogenation can improve metabolic stability and potency, making this compound a compelling scaffold for further derivatization.

The primary mechanism behind the anticancer effects of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion.[2] By inhibiting IDO1, this compound helps to restore the host's immune response against cancer cells.

This guide will dissect the structural modifications of the this compound core and their impact on its anticancer and antifungal activities, providing a comparative analysis based on available experimental data.

Comparative Analysis of Biological Activity

The biological evaluation of this compound and its derivatives has primarily focused on two key areas: antiproliferative activity against cancer cell lines and antifungal activity against pathogenic fungi.

Anticancer Activity: Targeting Tumor Growth

The antiproliferative effects of this compound and its analogs are typically assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of this compound and its Derivatives against Various Cancer Cell Lines.

CompoundModificationA549 (Lung)HUVEC (Endothelial)
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideCarboxamide derivative at C214.4[3]5.6[3]

Note: Data for a broader range of this compound derivatives with direct comparison of the core molecule is limited in the public domain. The provided data is for a specific derivative.

Antifungal Activity: Combating Pathogenic Fungi

Research on brassinin analogs has shown that the dithiocarbamate side chain is crucial for its antifungal action.[5] Modifications to this chain and the indole ring can significantly modulate the antifungal spectrum and potency. For instance, some synthetic analogs of brassinin have shown promising activity against Fusarium oxysporum.[6][7]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound structure has provided valuable insights into the chemical features essential for its biological activity.

The Role of the Indole Moiety and Halogenation

The indole ring serves as the core scaffold for this class of compounds. The introduction of a bromine atom at the C-5 position generally leads to an increase in biological activity. This is likely due to favorable changes in lipophilicity and electronic properties, which can enhance binding to target enzymes and improve membrane permeability. Studies on other halogenated brassinin analogs also indicate that halogenation can be a key strategy for improving bioactivity.[4]

The Significance of the Dithiocarbamate Side Chain

The dithiocarbamate moiety at the C-3 position is a critical pharmacophore for both the anticancer and antifungal activities of brassinin and its derivatives.[5][8] It is believed that this group may interact with the heme iron of the IDO1 enzyme, leading to its inhibition.[8]

Modifications to the S-methyl group of the dithiocarbamate have been explored to enhance potency. Replacing the methyl group with larger aromatic groups has resulted in IDO1 inhibitors that are significantly more potent than the parent compound.[9]

The Influence of Substituents on the Indole Nitrogen

The nitrogen of the indole ring (N-1) presents another site for modification. While extensive SAR data for N-1 substituted this compound is limited, studies on other brassinin derivatives, such as 1-methoxybrassinin, have shown that substitution at this position can lead to potent antiproliferative compounds.

Experimental Methodologies

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general approach is outlined below:

A 5-Bromoindole B Introduction of a side chain at C3 A->B e.g., Mannich reaction C Formation of the dithiocarbamate moiety B->C Reaction with carbon disulfide and methyl iodide D This compound Derivative C->D Further modifications

Figure 1. Generalized synthetic workflow for this compound derivatives.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

IDO1 Inhibition Assay

The inhibitory activity of the compounds against the IDO1 enzyme can be measured using a cell-free or cell-based assay.

Cell-Free Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human IDO1 enzyme, L-tryptophan (substrate), and other necessary co-factors in an assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the production of kynurenine, the product of the IDO1-catalyzed reaction, typically by measuring its absorbance at 320-325 nm after chemical conversion.

  • Data Analysis: Determine the IC50 value of the inhibitor.

A Prepare IDO1 reaction solution with L-Tryptophan B Add test inhibitor and IDO1 enzyme A->B C Incubate at room temperature B->C D Measure absorbance of kynurenine product (320-325 nm) C->D E Calculate % inhibition and IC50 D->E

Figure 2. Workflow for a typical IDO1 enzyme inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its derivatives have illuminated key structural features that govern their anticancer and antifungal activities. The presence of the 5-bromo substituent on the indole ring and the integrity of the dithiocarbamate side chain are crucial for potency.

Future research should focus on a more systematic exploration of substitutions at various positions of the this compound scaffold to generate a comprehensive quantitative structure-activity relationship (QSAR) model. This will enable the in-silico prediction of activity for novel derivatives and guide the synthesis of compounds with optimized therapeutic profiles. Furthermore, a broader evaluation of the most promising analogs against a wider range of cancer cell lines and pathogenic fungi is warranted to fully assess their therapeutic potential. The continued investigation of these fascinating natural product derivatives holds great promise for the development of novel and effective anticancer and antifungal drugs.

References

  • Banerjee, T., Duhadaway, J. B., Gaspari, P., Sutanto-Ward, E., Munn, D. H., Mellor, A. L., Malachowski, W. P., Prendergast, G. C., & Muller, A. J. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(21), 2851–2857. [Link]

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A Comparative Guide to Cross-Validating 5-Bromo Brassinin's Mechanism of Action in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of experimental methodologies to cross-validate the mechanism of 5-Bromo Brassinin, a potent derivative of the natural phytoalexin Brassinin. Our focus will be on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in tumor immune escape.[1][2][3] We will also explore its potential interplay with the Aryl Hydrocarbon Receptor (AhR) signaling pathway and compare its performance with other notable IDO1 inhibitors.

Introduction to this compound and the IDO1 Pathway

Cancer cells can evade the immune system by creating an immunosuppressive microenvironment.[4][5][6] One key strategy is the upregulation of the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5][7][8] This enzymatic activity has two major consequences: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the production of kynurenine and other metabolites that actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs).[7][9][10]

This compound, a synthetic derivative of the natural product brassinin, has been identified as a bioavailable inhibitor of IDO1.[1][2] Its therapeutic potential lies in its ability to block this immunosuppressive pathway, thereby restoring anti-tumor T-cell activity.[1] This guide will provide a comprehensive framework for validating this mechanism and comparing this compound to other IDO1 inhibitors that have been investigated in clinical settings.

Core Mechanistic Hypothesis of this compound

The central hypothesis is that this compound exerts its anti-tumor effects primarily through the direct inhibition of the IDO1 enzyme. This leads to a reversal of the immunosuppressive tumor microenvironment, enabling a more robust anti-cancer immune response. A secondary aspect to consider is the downstream effect on the Aryl Hydrocarbon Receptor (AhR), as kynurenine is a known endogenous ligand for AhR, which can further modulate immune responses.[10][11][12]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for this compound.

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_ahr Immune Cell (e.g., Dendritic Cell) Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolism T-Cell_Activation T-Cell_Activation Tryptophan->T-Cell_Activation Required for Kynurenine Kynurenine IDO1->Kynurenine T-Cell_Suppression T-Cell_Suppression Kynurenine->T-Cell_Suppression Promotes AhR AhR Kynurenine->AhR Activates 5-Bromo_Brassinin This compound 5-Bromo_Brassinin->IDO1 Inhibition Gene_Expression Modulated Gene Expression AhR->Gene_Expression

Caption: Proposed mechanism of this compound action.

Experimental Cross-Validation Strategies

To rigorously validate the mechanism of action of this compound, a multi-pronged approach is essential. This involves a combination of in vitro enzymatic assays, cell-based functional assays, and in vivo tumor models.

Direct Enzyme Inhibition Assays

The first step is to confirm the direct inhibitory effect of this compound on the IDO1 enzyme.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbate (co-factor)

    • Methylene blue (co-factor)

    • Catalase

    • This compound and competitor compounds (e.g., Epacadostat)

    • Phosphate buffer (pH 6.5)

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbate, methylene blue, and catalase.

    • Add varying concentrations of this compound or a known IDO1 inhibitor (e.g., Epacadostat) to the wells of a 96-well plate.

    • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Measure the absorbance at 490 nm to quantify the amount of kynurenine produced.

    • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Comparison of IDO1 Inhibitor Potency

CompoundIC50 (nM)Selectivity vs. IDO2/TDOReference
This compound Expected in the low micromolar to nanomolar rangeTo be determined[1]
Epacadostat~12>100-fold vs. IDO2/TDO2[9]
IndoximodIndirect inhibitorModulates AhR and IDO2[10]
BMS-986205~2 (irreversible)High[9]
Cell-Based Functional Assays

Moving from a cell-free system to a cellular context is crucial to assess the compound's activity in a more biologically relevant environment.

Protocol: Cell-Based IDO1 Activity Assay

  • Cell Lines:

    • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, MDA-MB-231, or engineered cell lines overexpressing IDO1).[13][14]

    • Alternatively, co-culture systems of tumor cells and immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

  • Procedure:

    • Seed the chosen cancer cells in a 96-well plate and allow them to adhere overnight.

    • Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[13]

    • Remove the IFN-γ containing medium and replace it with fresh medium containing varying concentrations of this compound or other inhibitors.

    • Incubate for a defined period (e.g., 48-72 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of kynurenine in the supernatant using HPLC-MS or a colorimetric assay with Ehrlich's reagent as described above.

    • Determine the cellular IC50 value for this compound.

Workflow for Cell-Based IDO1 Inhibition Assay

Cell_Based_IDO1_Assay A Seed Cancer Cells B Stimulate with IFN-γ to induce IDO1 A->B C Treat with this compound B->C D Incubate C->D E Collect Supernatant D->E F Quantify Kynurenine E->F G Determine Cellular IC50 F->G

Caption: Workflow for the cell-based IDO1 inhibition assay.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

To investigate the downstream effects of IDO1 inhibition on AhR signaling, a reporter gene assay can be employed.

Protocol: AhR Reporter Gene Assay

  • Cell Line:

    • A cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-lucia™ AHR cells).[15][16]

  • Procedure:

    • Seed the reporter cell line in a 96-well plate.

    • In a separate plate, generate conditioned media by treating IDO1-expressing cells with and without this compound, as described in the cell-based IDO1 assay.

    • Transfer the conditioned media to the reporter cells. Include a positive control (e.g., TCDD or kynurenine) and a negative control (untreated media).

    • Incubate the reporter cells for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Compare the luciferase activity in cells treated with conditioned media from this compound-treated versus untreated IDO1-expressing cells. A decrease in luciferase activity would indicate reduced AhR activation due to lower kynurenine production.

In Vivo Tumor Models

The ultimate validation of this compound's mechanism of action requires testing in a relevant animal model.

Protocol: Syngeneic Mouse Tumor Model

  • Animal Model:

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c) are essential to study immune-mediated anti-tumor effects.

    • Syngeneic tumor cell lines that express IDO1 (e.g., B16-F10 melanoma, CT26 colon carcinoma) are implanted into the mice.[1][17][18]

  • Procedure:

    • Implant tumor cells subcutaneously or orthotopically into the mice.

    • Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and a comparator IDO1 inhibitor.

    • Administer the compounds orally or via intraperitoneal injection according to a predetermined schedule.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, collect tumors and blood samples.

    • Analyze the tumor microenvironment by flow cytometry to assess the infiltration of CD8+ T-cells, Tregs, and other immune cell populations.

    • Measure the levels of tryptophan and kynurenine in the plasma and tumor tissue to confirm in vivo target engagement.

    • For definitive proof of mechanism, include a cohort of IDO1-knockout mice bearing the same tumors; the anti-tumor effect of this compound should be abrogated in these mice.[1]

Data Presentation: Expected Outcomes in a Syngeneic Mouse Model

ParameterVehicle ControlThis compoundComparator IDO1 InhibitorThis compound in IDO1-KO Mice
Tumor GrowthRapidSignificantly inhibitedSignificantly inhibitedNo significant inhibition
CD8+/Treg Ratio in TumorLowIncreasedIncreasedNo significant change
Kynurenine/Tryptophan RatioHighDecreasedDecreasedLow (baseline)

Conclusion

The cross-validation of this compound's mechanism of action requires a systematic and multi-faceted experimental approach. By combining direct enzyme inhibition assays, cell-based functional studies, and in vivo tumor models, researchers can build a robust body of evidence supporting its role as an IDO1 inhibitor for cancer immunotherapy. The comparative data generated against other well-characterized IDO1 inhibitors will be crucial for positioning this compound in the landscape of immuno-oncology drug development. This comprehensive validation strategy ensures a high degree of scientific rigor and provides the necessary data to support further preclinical and clinical investigation.

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Overcoming Paclitaxel Resistance: A Comparative Guide to the Efficacy of 5-Bromo Brassinin and Other Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of Paclitaxel Resistance

Paclitaxel, a cornerstone of chemotherapy for a wide array of solid tumors, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1] However, the development of resistance to paclitaxel is a significant clinical obstacle, often leading to treatment failure and disease progression. Understanding the molecular underpinnings of this resistance is paramount for the development of effective therapeutic strategies.

The primary mechanisms of paclitaxel resistance are multifaceted and include:

  • Overexpression of Drug Efflux Pumps: The most well-characterized mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pump paclitaxel out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Alterations in Microtubule Dynamics: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can alter the binding affinity of paclitaxel to its target, thereby diminishing its stabilizing effect.

  • Evasion of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thus circumventing the programmed cell death signals initiated by paclitaxel-induced mitotic arrest.

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling cascades such as the JAK/STAT and PI3K/Akt/mTOR pathways can promote cell survival and proliferation, overriding the cytotoxic effects of paclitaxel.[2][3]

This guide provides a comparative analysis of a promising investigational agent, 5-Bromo Brassinin, against established alternatives for the treatment of paclitaxel-resistant cancers. We will delve into the mechanistic rationale, present available preclinical and clinical data, and provide detailed experimental protocols for evaluating such compounds.

This compound: A Novel Approach to Circumventing Paclitaxel Resistance

This compound is a synthetic analog of brassinin, a phytoalexin found in cruciferous vegetables.[4] Its anticancer properties stem from a distinct mechanism of action that does not directly target microtubules, making it an attractive candidate for overcoming classical paclitaxel resistance.

Mechanism of Action: Targeting the Tumor Microenvironment and Pro-Survival Pathways

The primary mechanism of action of this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO1) , a key enzyme in tryptophan catabolism.[5] IDO1 is often overexpressed in the tumor microenvironment and plays a crucial role in immune evasion by depleting tryptophan, an essential amino acid for T-cell proliferation and function, and by producing immunosuppressive metabolites like kynurenine.[6] By inhibiting IDO1, this compound is hypothesized to restore T-cell-mediated antitumor immunity.[5]

Furthermore, studies on the parent compound, brassinin, suggest a synergistic relationship with paclitaxel. Brassinin has been shown to enhance the anticancer effects of paclitaxel in colorectal cancer cells by downregulating the JAK/STAT3 and PI3K/Akt/mTOR signaling pathways .[7] These pathways are known to be key mediators of cell survival and proliferation, and their inhibition can sensitize cancer cells to the apoptotic effects of paclitaxel.

dot

Caption: Proposed mechanism of this compound and its parent compound.

Preclinical Efficacy

While direct comparative studies in paclitaxel-resistant models are limited, preclinical evidence supports the potential of this compound. Notably, in a study utilizing a murine mammary carcinoma model, the combination of this compound with chemotherapy resulted in significant tumor regression.[5] This finding, coupled with the synergistic effects observed with brassinin and paclitaxel, suggests that this compound could be a valuable component of combination therapy in paclitaxel-resistant settings.

Established Alternatives for Paclitaxel-Resistant Cancers

For a comprehensive comparison, it is essential to evaluate this compound against currently utilized alternatives in the context of paclitaxel resistance.

Docetaxel

Docetaxel is a semi-synthetic taxane with a mechanism of action similar to paclitaxel. However, it exhibits a higher affinity for β-tubulin and is a more potent inhibitor of microtubule depolymerization.[1] This enhanced potency may allow docetaxel to overcome resistance mediated by subtle alterations in tubulin structure. Clinical studies have demonstrated that docetaxel has activity in patients with paclitaxel-resistant ovarian and breast cancers.[2][8]

Nab-Paclitaxel (Abraxane®)

Nab-paclitaxel is an albumin-bound nanoparticle formulation of paclitaxel. This formulation avoids the use of Cremophor EL, a solvent in the conventional paclitaxel formulation that can induce hypersensitivity reactions and may also entrap paclitaxel in micelles, reducing its bioavailability. Nab-paclitaxel is thought to leverage the natural transport pathways of albumin to enhance delivery to tumor tissues.[9] Specifically, it utilizes the gp60 receptor on endothelial cells for transcytosis and can bind to SPARC (Secreted Protein, Acidic and Rich in Cysteine), a protein often overexpressed in the tumor stroma, leading to increased intratumoral accumulation of paclitaxel.[10] This targeted delivery can potentially overcome resistance mechanisms related to drug efflux.

Comparative Analysis

FeatureThis compoundDocetaxelNab-Paclitaxel
Primary Mechanism of Action IDO1 inhibition; potential synergy via JAK/STAT and PI3K/Akt/mTOR inhibitionMicrotubule stabilization (higher potency than paclitaxel)Microtubule stabilization with enhanced tumor delivery via albumin pathways
Rationale in Paclitaxel Resistance Novel mechanism targeting tumor microenvironment and pro-survival pathways, bypassing classical resistance mechanisms.Higher potency may overcome resistance due to altered tubulin binding.Nanoparticle formulation enhances tumor delivery and may circumvent efflux pump-mediated resistance.
Supporting Preclinical/Clinical Evidence in Resistant Models Combination with chemotherapy showed tumor regression in a mammary carcinoma model.[5] Synergistic effects with paclitaxel demonstrated for the parent compound.[7]Active in paclitaxel-resistant ovarian and breast cancer.[2][8]Demonstrates efficacy in patients who have failed previous taxane therapy.[11]

Note: Direct head-to-head comparative efficacy data for this compound against docetaxel and nab-paclitaxel in paclitaxel-resistant models is not currently available in the public domain. The comparison is based on their distinct mechanisms of action and existing, separate preclinical and clinical data.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays.

Establishment of a Paclitaxel-Resistant Cancer Cell Line

dotdot digraph "Paclitaxel_Resistant_Cell_Line_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Parental Cancer\nCell Line", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ic50 [label="Determine Paclitaxel IC50\n(e.g., MTT Assay)"]; culture [label="Culture cells in increasing\nconcentrations of Paclitaxel\n(starting from IC20)"]; passage [label="Passage surviving cells"]; increase_conc [label="Gradually increase\nPaclitaxel concentration"]; verify [label="Verify Resistance\n(IC50 shift, P-gp expression)"]; resistant_line [label="Paclitaxel-Resistant\nCell Line", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> ic50; ic50 -> culture; culture -> passage; passage -> increase_conc; increase_conc -> culture [label="Repeat for\nseveral months"]; increase_conc -> verify; verify -> resistant_line; }

Sources

A Head-to-Head Comparison: 5-Bromo Brassinin vs. Standard Chemotherapy Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the exploration of novel therapeutic agents with unique mechanisms of action is paramount. 5-Bromo Brassinin, a synthetic derivative of the naturally occurring phytoalexin Brassinin, has emerged as a compound of interest due to its distinct immunomodulatory properties. This guide provides a comprehensive head-to-head comparison of this compound with standard-of-care chemotherapy drugs, offering insights into their differing mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.

Section 1: Introduction to the Agents

This compound: A derivative of a phytoalexin found in cruciferous vegetables, this compound represents a departure from traditional cytotoxic agents.[1][2] Its primary validated antitumor mechanism is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1][3] By blocking IDO, this compound has the potential to restore T-cell-mediated immune responses against cancer cells.

Standard Chemotherapy Drugs: For the purpose of this comparison, we will focus on three widely used chemotherapy agents with distinct mechanisms of action:

  • Paclitaxel: A member of the taxane family, paclitaxel disrupts the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis.[4][5]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, thereby preventing DNA replication and transcription.[6][7]

  • Cisplatin: A platinum-based compound, cisplatin forms crosslinks with DNA, which triggers DNA damage responses and induces apoptosis in cancer cells.[8][9]

Section 2: Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between this compound and standard chemotherapy lies in their therapeutic approach. Standard chemotherapies are directly cytotoxic, targeting rapidly dividing cells, which includes both cancer cells and some healthy cells. In contrast, this compound is an immunomodulatory agent that aims to re-engage the patient's own immune system to fight the tumor.

This compound: Reinstating Immune Surveillance

This compound's primary target, IDO, is an enzyme that catalyzes the degradation of the amino acid tryptophan.[1] Tumors often overexpress IDO to create a tryptophan-depleted microenvironment, which suppresses the proliferation and function of effector T-cells and promotes the generation of regulatory T-cells (Tregs), leading to immune tolerance. By inhibiting IDO, this compound is hypothesized to reverse this immunosuppressive state, allowing for a renewed anti-tumor immune attack.

G cluster_0 Tumor Microenvironment cluster_1 This compound Intervention Tumor Cell Tumor Cell IDO IDO Tumor Cell->IDO Upregulates Tryptophan Tryptophan IDO->Tryptophan Degrades Kynurenine Kynurenine Tryptophan->Kynurenine Converts to Effector T-Cell Effector T-Cell Kynurenine->Effector T-Cell Inhibits Treg Treg Kynurenine->Treg Promotes Effector T-Cell->Tumor Cell Suppressed Attack This compound This compound IDO_inhibited IDO (Inhibited) This compound->IDO_inhibited Inhibits Tryptophan_restored Tryptophan (Restored) IDO_inhibited->Tryptophan_restored Spares Effector T-Cell_active Effector T-Cell (Active) Tryptophan_restored->Effector T-Cell_active Supports Effector T-Cell_active->Tumor Cell Enhanced Attack

Caption: Mechanism of Action of this compound via IDO Inhibition.

Standard Chemotherapy: Direct Cytotoxicity

The mechanisms of standard chemotherapy drugs are well-characterized and involve direct damage to cellular components essential for survival and proliferation.

G cluster_0 Standard Chemotherapy Mechanisms Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits Cisplatin Cisplatin Cisplatin->DNA Crosslinks Apoptosis Apoptosis Microtubules->Apoptosis Leads to DNA->Apoptosis Leads to Topoisomerase II->Apoptosis Leads to

Caption: Mechanisms of Action of Standard Chemotherapy Drugs.

Section 3: Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound with standard chemotherapy drugs are limited. However, by compiling available data, we can draw some inferences about their relative activities.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric for a drug's in vitro potency. While specific IC50 values for this compound are not widely published, its parent compound, brassinin, has shown cytotoxic effects in various cancer cell lines.[10] It is important to note that as an immunomodulatory agent, the in vitro cytotoxicity of this compound may not fully reflect its in vivo efficacy, which is dependent on a functional immune system.

DrugCancer TypeCell LineIC50Citation
PaclitaxelBreastMCF-73.5 µM[4]
PaclitaxelBreastMDA-MB-2310.3 µM[4]
DoxorubicinProstate22Rv1234.0 nM[11]
DoxorubicinProstateLNCaP169.0 nM[11]
CisplatinOvarianVarious0.1-0.45 µg/ml[12]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[9][13]

In Vivo Antitumor Activity

Preclinical in vivo studies provide a more relevant context for evaluating anticancer agents. A key study demonstrated that single-agent treatment with this compound suppressed the growth of aggressive B16-F10 melanoma isograft tumors.[1] This antitumor effect was dependent on an active host T-cell immunity and was absent in IDO-null knockout mice, providing strong evidence for its IDO-mediated mechanism.[1]

In another study, brassinin, the parent compound of this compound, was shown to enhance the anti-cancer effects of paclitaxel in a lung cancer xenograft mouse model and in a mouse model of mammary gland tumors.[14] This suggests a potential synergistic relationship between immunomodulation and direct cytotoxicity.

Standard chemotherapy drugs have extensive in vivo data demonstrating their tumor growth inhibitory effects across a wide range of xenograft and syngeneic models.

Section 4: Experimental Methodologies

To facilitate further research and comparative studies, this section provides standardized protocols for key preclinical assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, paclitaxel) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer drugs. For an immunomodulatory agent like this compound, a syngeneic model with immunocompetent mice is more appropriate to assess its immune-mediated effects.

G Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treat with Compound Treat with Compound Randomize Mice->Treat with Compound Monitor Tumor Volume Monitor Tumor Volume Treat with Compound->Monitor Tumor Volume Endpoint Analysis Endpoint Analysis Monitor Tumor Volume->Endpoint Analysis

Sources

Validating the T-Cell Mediated Therapeutic Efficacy of 5-Bromo Brassinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Immunomodulatory Potential of 5-Bromo Brassinin

This compound, a synthetic derivative of the naturally occurring phytoalexin Brassinin, has emerged as a promising candidate in cancer therapy. Preliminary studies have demonstrated its potent antitumor activity.[1][2][3] A crucial finding is that the therapeutic effect of this compound is abrogated in athymic mice, which lack a functional T-cell compartment.[1][2] This strongly implicates T-cell mediated immunity as a primary mechanism of its action.

The leading hypothesis is that this compound enhances anti-tumor T-cell responses by inhibiting indoleamine 2,3-dioxygenase (IDO), a key enzyme involved in creating an immunosuppressive tumor microenvironment.[1][2] By blocking IDO, this compound is thought to reverse T-cell anergy and promote their activation and cytotoxic function against cancer cells. This guide outlines a systematic approach to experimentally validate this hypothesis.

Experimental Validation Workflow: A Multi-pronged Approach

To rigorously validate the T-cell dependent therapeutic effect of this compound, a combination of in vivo, ex vivo, and in vitro studies is essential. This multi-pronged approach allows for the assessment of the compound's efficacy in a physiological context, followed by detailed mechanistic studies at the cellular and molecular level.

G cluster_0 In Vivo Validation cluster_1 Ex Vivo Analysis cluster_2 In Vitro Mechanistic Studies in_vivo_model Syngeneic Tumor Model (e.g., B16-F10 melanoma in C57BL/6 mice) treatment_groups Vehicle Control This compound Comparative Compound (e.g., I3C/DIM) in_vivo_model->treatment_groups Treatment tumor_isolation Tumor & Spleen Isolation in_vivo_model->tumor_isolation Sample Collection t_cell_depletion T-Cell Depletion Model (Anti-CD4/CD8 Antibodies) treatment_groups->t_cell_depletion Confirmatory Study ido_knockout IDO-Knockout Mouse Model treatment_groups->ido_knockout Mechanistic Study t_cell_phenotyping Flow Cytometry: CD4+, CD8+ T-cell infiltration Activation markers (CD69, CD25) Memory markers (CD44, CD62L) tumor_isolation->t_cell_phenotyping t_cell_function ELISpot / Intracellular Cytokine Staining: IFN-γ, TNF-α, Granzyme B production tumor_isolation->t_cell_function t_cell_coculture T-cell and Tumor Cell Co-culture t_cell_function->t_cell_coculture Isolate Cells for Further Study ido_activity IDO Activity Assay t_cell_coculture->ido_activity t_cell_activation_assay T-cell Proliferation & Cytotoxicity Assays t_cell_coculture->t_cell_activation_assay

Figure 1: Experimental workflow for validating T-cell mediated effects.
In Vivo Efficacy and T-Cell Dependency

The initial step is to confirm the T-cell dependent anti-tumor activity of this compound in a well-established syngeneic tumor model.

Experimental Protocol: Syngeneic Tumor Model and T-Cell Depletion

  • Animal Model: Utilize immunocompetent C57BL/6 mice, a standard model for immunological studies.[4]

  • Tumor Cell Line: Implant B16-F10 melanoma cells, which are syngeneic to C57BL/6 mice and known to establish an immunosuppressive microenvironment.[4]

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO in corn oil)

    • This compound (dose determined by preliminary studies)

    • Comparative Compound (e.g., Indole-3-carbinol or a known IDO inhibitor)

  • T-Cell Depletion: In a parallel experiment, deplete CD4+ and CD8+ T-cells using depleting antibodies (e.g., anti-CD4 mAb GK1.5, anti-CD8 mAb 2.43) prior to and during treatment.

  • Readouts:

    • Monitor tumor growth over time using caliper measurements.

    • Assess overall survival of the animals.

  • Expected Outcome: this compound treatment will significantly inhibit tumor growth and improve survival in immunocompetent mice, but this effect will be abolished in T-cell depleted mice.

Mechanistic Validation with IDO-Knockout Mice:

To directly implicate IDO inhibition as the key mechanism, the experiment should be repeated in IDO1-knockout mice.

  • Hypothesis: The anti-tumor effect of this compound will be significantly diminished in IDO1-knockout mice, as the primary target of the drug is absent.[1]

Ex Vivo Analysis of T-Cell Responses

Following the in vivo studies, tumors and spleens from the treated animals should be harvested for detailed analysis of the T-cell populations.

Experimental Protocol: T-Cell Phenotyping by Flow Cytometry

  • Sample Preparation: Prepare single-cell suspensions from the tumor and spleen.

  • Antibody Staining: Stain the cells with a panel of fluorescently-labeled antibodies to identify and characterize T-cell subsets. A typical panel would include:

    • Lineage markers: CD4, CD8

    • Activation markers: CD69, CD25, PD-1

    • Memory/Effector markers: CD44, CD62L

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to quantify the different T-cell populations.

  • Expected Outcome: An increase in the infiltration of activated (CD69+, CD25+) CD8+ and CD4+ T-cells within the tumor microenvironment of mice treated with this compound.

Experimental Protocol: T-Cell Functional Assays (ELISpot and Intracellular Cytokine Staining)

To assess the functional capacity of the T-cells, two key assays can be employed:

  • ELISpot Assay: This highly sensitive technique quantifies the frequency of cytokine-secreting cells at the single-cell level.[5][6][7][8]

    • Isolate splenocytes or tumor-infiltrating lymphocytes (TILs).

    • Culture the cells on an antibody-coated plate specific for the cytokine of interest (e.g., IFN-γ, TNF-α).

    • Stimulate the cells with a relevant antigen or a polyclonal activator (e.g., PMA/Ionomycin).[9][10]

    • Detect and count the spots, where each spot represents a cytokine-producing cell.

  • Intracellular Cytokine Staining (ICS): This flow cytometry-based method allows for the simultaneous analysis of cytokine production and cell surface phenotype.[9][11][12][13]

    • Stimulate the isolated T-cells as in the ELISpot assay, in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[10][13]

    • Stain the cells for surface markers.

    • Fix and permeabilize the cells.[9][12]

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, Granzyme B).

    • Analyze by flow cytometry.

Table 1: Expected Outcomes of Ex Vivo T-Cell Functional Assays

AssayReadoutVehicle ControlThis compoundComparative Compound
ELISpot Frequency of IFN-γ secreting cellsLowHighModerate/High
Frequency of TNF-α secreting cellsLowHighModerate
ICS % of CD8+ T-cells producing Granzyme BLowHighModerate
% of CD4+ T-cells producing IFN-γLowHighModerate
In Vitro Mechanistic Studies

In vitro assays are crucial for dissecting the direct effects of this compound on T-cell function and its interaction with tumor cells.

G cluster_0 IDO Inhibition Pathway Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Substrate Kynurenine Kynurenine IDO->Kynurenine Catalyzes T_cell_anergy T-cell Anergy/ Apoptosis Kynurenine->T_cell_anergy Induces Bromo_Brassinin This compound Bromo_Brassinin->IDO Inhibits

Figure 2: Proposed mechanism of this compound via IDO inhibition.

Experimental Protocol: T-cell/Tumor Cell Co-culture and IDO Activity Assay

  • Co-culture Setup: Co-culture murine or human T-cells with a tumor cell line that expresses IDO (e.g., B16-F10 or human SK-OV-3 ovarian cancer cells).

  • Treatment: Treat the co-cultures with varying concentrations of this compound.

  • IDO Activity Measurement: Measure the concentration of kynurenine, the downstream product of IDO activity, in the culture supernatant using HPLC or a commercially available colorimetric assay.

  • T-cell Proliferation and Cytotoxicity:

    • Proliferation: Label T-cells with a proliferation dye (e.g., CFSE) and measure dye dilution by flow cytometry.

    • Cytotoxicity: Use a chromium-51 release assay or a non-radioactive alternative to measure the killing of tumor cells by T-cells.

  • Expected Outcome: this compound will dose-dependently inhibit IDO activity, leading to increased T-cell proliferation and enhanced cytotoxicity against the tumor cells.

Comparative Analysis: this compound vs. Other Immunomodulators

To position this compound within the current landscape of immunotherapies, it is beneficial to compare its activity with other relevant compounds.[14][15][16][17][18]

Comparison with Natural Indole Compounds

Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) are naturally occurring compounds found in cruciferous vegetables that have also been shown to possess immunomodulatory and anti-cancer properties.[19][20][21][22][23][24][25][26][27][28]

Table 2: Comparative Profile of this compound, I3C, and DIM

FeatureThis compoundIndole-3-carbinol (I3C)3,3'-diindolylmethane (DIM)
Primary Mechanism Potent IDO Inhibition[1][2]Modulation of multiple signaling pathways (e.g., NF-κB, AhR)[20][22]Modulation of T-cell differentiation and cytokine production[21][25][26][27]
T-Cell Effects Reverses T-cell anergy, enhances cytotoxicityCan modulate T-cell activation and cytokine profiles[19][24]Promotes Treg differentiation, inhibits Th2/Th17 responses[21]
Potency High (synthetic derivative)Moderate (natural compound)Moderate (natural compound)
Therapeutic Potential Targeted immunotherapy, combination therapyChemoprevention, anti-inflammatoryChemoprevention, immunomodulation
Comparison with Standard Immunotherapies

It is also informative to contextualize the mechanism of this compound with established immunotherapeutic approaches.

Table 3: Mechanistic Comparison with Standard Immunotherapies

ImmunotherapyPrimary TargetMechanism of Action
This compound Indoleamine 2,3-dioxygenase (IDO)Reverses metabolic immunosuppression in the tumor microenvironment.
Checkpoint Inhibitors (e.g., anti-PD-1) PD-1/PD-L1 axisBlocks inhibitory signals to T-cells, restoring their cytotoxic function.[29]
CAR-T Cell Therapy Tumor-associated antigensGenetically engineered T-cells directly recognize and kill cancer cells.[30][31][32]
Cancer Vaccines Tumor-associated antigensPrimes the immune system to recognize and target cancer cells.[14][29]

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust pathway to validate the T-cell mediated therapeutic effect of this compound. The data generated from these studies will not only elucidate the compound's mechanism of action but also provide a strong rationale for its further clinical development.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors, to achieve more durable anti-tumor responses.[16]

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

  • Translational Studies: Progressing this compound into well-designed clinical trials to evaluate its safety and efficacy in cancer patients.

By systematically validating its immunomodulatory properties, this compound holds the potential to become a valuable addition to the growing arsenal of cancer immunotherapies.

References

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  • Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Carver College of Medicine.
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  • The relation between T-cells and cancer tre
  • Relationship: Immune System and indole-3-carbinol. Caring Sunshine. [Link]

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  • CAR T-cell therapy. Cancer Research UK.
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  • Immunoregulatory effects of indole-3-carbinol on monocyte-derived macrophages in systemic lupus erythematosus: A crucial role for aryl hydrocarbon receptor. PubMed.
  • T cell ELISPOT assay. U-CyTech.
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  • Diindolylmethane alleviates acute atopic dermatitis by regulating T cell differenti
  • Indole-3-carbinol inhibits PD-L1-mediated immune evasion in hepatocellular carcinoma via suppressing NF-κB p105 Ubiquitin
  • Indole-3-carbinol as a dietary supplement. Research Starters.
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  • A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase.
  • Dose-Dependent Responses of I3C and DIM on T-Cell Activation in the Human T Lymphocyte Jurk
  • Comparison of Current Immunotherapy Approaches and Novel Anti-Cancer Vaccine Modalities for Clinical Applic
  • Targeted Therapy vs. Immunotherapy in Oncology: Advancements and Comparisons Since 2022. GlobalRPH.
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  • Immunomodulatory effects and molecular mechanisms of the dietary component, 3,3'-diindolylmethane in vivo and in cell culture. ProQuest.
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  • Immunotherapy and Immuno-Oncology (I/O). Head & Neck Cancer Alliance.
  • Immunotherapy and Chemotherapy: What's the Difference?. Cancer Research Institute.
  • T Cell Assays.
  • 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo. PubMed Central.
  • T-Cell Assays. Vivia Biotech.
  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
  • Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models. MDPI.
  • The simultaneous ex vivo detection of low-frequency antigen-specific CD4+ and CD8+ T-cell responses using overlapping peptide pools. PubMed Central.
  • T cell receptor-transgenic mouse models for studying cellular immune responses to Salmonella in vivo.
  • EXPERIMENTAL PROTOCOL: In vivo CAR-T cell models. CIBERONC.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo Brassinin

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Before beginning any work that will generate 5-Bromo Brassinin waste, it is imperative to understand the potential hazards. Although specific toxicological data for this compound is limited, its parent compound, Brassinin, has been studied for its chemopreventive activities.[2] Analogs of halogenated compounds can present various risks, including skin, eye, and respiratory irritation.[3] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard CategoryPotential GHS Classification (Based on Analogous Compounds)Precautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation Category 2H315: Causes skin irritation.Chemical-resistant gloves (e.g., nitrile).
Eye Irritation Category 2H319: Causes serious eye irritation.[3]Chemical splash goggles or a face shield.[3]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[4]Work within a certified chemical fume hood.
General Handling -P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.Laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste contractor. The core principle is the strict segregation of halogenated organic waste from all other waste streams.[1][5]

Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate all waste containing this compound. This includes:

  • Unused or surplus pure compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing paper).

  • Solutions containing the compound.

  • Contaminated personal protective equipment.

This waste must be classified as "Halogenated Organic Waste." [1] It is crucial to prevent the mixing of halogenated waste with non-halogenated organic waste, as this complicates disposal and significantly increases costs.[6]

Waste Collection and Container Management

For Solid Waste:

  • Place all contaminated solid materials, such as gloves, absorbent pads, and weighing paper, into a designated solid halogenated waste container.[7]

  • This container should be a leak-proof, durable container, such as a high-density polyethylene (HDPE) pail, with a secure lid.[8]

For Liquid Waste:

  • Collect all liquid waste containing this compound in a designated liquid halogenated waste container.

  • Use a compatible container, such as a polyethylene carboy, that will not react with the waste.[8] Avoid using metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[8]

  • Ensure the container has a secure, screw-top cap to prevent leakage and evaporation.[9]

Labeling and Storage

Proper labeling is a key requirement for hazardous waste management.[10]

  • As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste." [10][11]

  • The label must also identify the contents. List all chemical constituents, including "this compound" and any solvents, with their approximate percentages.[5]

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Ensure the container is kept closed at all times, except when adding waste.[5]

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage Accumulation and Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_container Place in Labeled 'Solid Halogenated Waste' Container is_solid->solid_container Solid liquid_container Place in Labeled 'Liquid Halogenated Waste' Container is_solid->liquid_container Liquid store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa full_container Container Nearing Full? store_saa->full_container full_container->store_saa No request_pickup Request Pickup from Environmental Health & Safety (EHS) full_container->request_pickup Yes end Disposal by Licensed Contractor request_pickup->end

Sources

Navigating the Handling of 5-Bromo Brassinin: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the safe handling of novel compounds is paramount. 5-Bromo Brassinin, a synthetic derivative of the phytoalexin Brassinin, shows promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[1] As with any investigational compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is critical to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Understanding the Risks: Hazard Identification

While specific toxicity data for this compound is limited, the available Safety Data Sheet (SDS) indicates that it should be handled with care.[2] The precautionary principle dictates that in the absence of comprehensive toxicological data, compounds should be treated as potentially hazardous. Similar brominated organic compounds can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, adherence to stringent safety protocols is essential.

Core Protective Measures: Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.[6][7][8]To protect against splashes and dust.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][8][9]To prevent skin contact.[6] Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[6][9]To minimize the risk of skin contact with the compound.
Respiratory Protection A dust mask, such as a type N95 (US), should be used to avoid inhalation of dust particles, especially when handling the solid form.[6][8] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6]To prevent respiratory irritation from inhalation of the compound as a dust or aerosol.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare a Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_conditions Store in a Tightly Sealed Container handle_dissolve->storage_conditions disp_waste Dispose of Waste According to Institutional Guidelines handle_dissolve->disp_waste

Caption: Workflow for the safe handling of this compound.

Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[2][6]

  • Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly.[6]

  • Prepare a Well-Ventilated Work Area: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10]

Handling
  • Weighing: When weighing the solid compound, handle it carefully to avoid generating dust.[6] Use a balance inside a fume hood or a containment enclosure.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. The SDS for similar compounds recommends using solvents like DMSO and dimethylformamide.[6] For aqueous solutions, it is often recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.[6]

Storage
  • Container: Keep the container tightly sealed to prevent contamination and potential exposure.[2][11]

  • Conditions: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[11][12]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection
  • Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, properly labeled hazardous waste container.[8][13]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.[8][13]

Institutional Guidelines and Regulations
  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8] Waste disposal regulations can vary by location.

  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the full chemical name and any associated hazards.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[2] For a liquid spill, use an inert absorbent material to soak up the solution and place it in a sealed container.[11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your supervisor and EHS department.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific integrity.

References

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available from: [Link]

  • Royal Brinkman. Personal protective equipment for crop protection. Available from: [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available from: [Link]

  • University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Available from: [Link]

  • Banerjee, T., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2851–2857. Available from: [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • PubChem. 5-Bromoisatin. National Center for Biotechnology Information. Available from: [Link]

  • Liu, A., et al. (2000). Topoisomerase I Inhibition and Cytotoxicity of 5-bromo- And 5-phenylterbenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 10(21), 2451-2454. Available from: [Link]

  • Kansas State University. Laboratory Safety - Department of Plant Pathology. (2023). Available from: [Link]

  • Jeandet, P., et al. (2014). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. Molecules, 19(11), 18033-18058. Available from: [Link]

  • Hublik, G., & Pedras, M. S. C. (2017). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. Molecules, 22(8), 1349. Available from: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]

  • University of Illinois. Biotoxins Management and Handling - Division of Research Safety. (2017). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.